Azanium;cerium(4+);hexanitrate
Beschreibung
Eigenschaften
CAS-Nummer |
16774-21-3 |
|---|---|
Molekularformel |
CeH4N7O18- |
Molekulargewicht |
530.19 g/mol |
IUPAC-Name |
azanium;cerium(4+);hexanitrate |
InChI |
InChI=1S/Ce.6NO3.H3N/c;6*2-1(3)4;/h;;;;;;;1H3/q+4;6*-1;/p+1 |
InChI-Schlüssel |
FKZGKVIMBHRMDK-UHFFFAOYSA-O |
Kanonische SMILES |
[NH4+].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ce+4] |
Synonyme |
(OC-6-11)-Hexakis(nitrato-κO)-ammonium (1:2) Cerate(2-); _x000B_Ammonium Hexanitratocerate(IV); (OC-6-11)-Hexakis(nitrato-O)-diammonium Cerate(2-); (OC-6-11)-Hexakis(nitrato-κO)-diammonium Cerate(2-); Hexanitrato-diammonium Cerate(2-); Cerium Diammonium He |
Herkunft des Produkts |
United States |
Foundational & Exploratory
physical and chemical properties of ceric ammonium nitrate
An In-depth Technical Guide to Ceric Ammonium Nitrate for Researchers, Scientists, and Drug Development Professionals
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile inorganic oxidizing agent.[1][2] This orange-red crystalline solid is widely utilized in organic synthesis, analytical chemistry, and materials science.[1][2][3] Its efficacy as a one-electron oxidant, coupled with its stability and ease of handling, makes it an indispensable reagent for a multitude of chemical transformations.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of CAN, detailed experimental protocols for its application, and visual representations of key reaction pathways and workflows.
Core Physical and Chemical Properties
Ceric ammonium nitrate is characterized by its distinct orange-red monoclinic crystals.[6][7] It is highly soluble in water and polar solvents like alcohols and nitric acid, but has limited solubility in non-polar organic solvents such as methylene chloride and chloroform.[4][6] The compound is stable under normal conditions but is a strong oxidizer that can intensify fires and may be corrosive to metals.[8][9]
Quantitative Physical Properties
The key physical properties of ceric ammonium nitrate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | (NH₄)₂[Ce(NO₃)₆] |
| Molar Mass | 548.22 g/mol [10] |
| Appearance | Orange-red crystalline solid[1][11] |
| Melting Point | 107-108 °C[1][4][6][7] |
| Boiling Point | 83 °C[6][7] |
| Density | 1.10 g/mL at 20 °C[6][7] |
| Bulk Density | 1200 kg/m ³[7] |
| Water Solubility | 141 g/100 mL at 25 °C; 227 g/100 mL at 80 °C[1] |
| pH | 0.61 (111.11 g/L, H₂O, 20℃)[6][7] |
| Vapor Pressure | 6.4 kPa at 20°C[6][7] |
| Vapor Density | 2.3 (vs air)[6][7] |
Chemical and Structural Properties
The chemical reactivity of CAN is dominated by the cerium(IV) ion, a strong one-electron oxidizing agent.[1][4] The standard reduction potential for the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the normal hydrogen electrode (NHE), making it a more potent oxidant than chlorine.[1][11] During a redox reaction, the Ce(IV) ion is reduced to the Ce(III) ion, a process accompanied by a distinct color change from orange-red to a pale yellow, provided the substrate and product are not strongly colored.[1]
The crystal structure of ceric ammonium nitrate is monoclinic.[1] The central cerium atom is coordinated by twelve oxygen atoms from six bidentate nitrate ligands, resulting in an icosahedral coordination geometry.[1][12]
| Property | Value/Description |
| CAS Number | 16774-21-3[1][4] |
| Crystal Structure | Monoclinic[1] |
| Coordination Geometry | Icosahedral[1] |
| Redox Potential (E°) | ≈ 1.61 V vs. NHE[1] |
| Key Reactivity | Strong one-electron oxidant[1][4][5] |
| Incompatibilities | Strong reducing agents, combustible materials, acids, bases, cyanides, finely powdered metals[6][7][8] |
| Hazardous Decomposition | Nitrogen oxides (NOx), ammonia, heavy metal oxides upon thermal decomposition[8] |
Key Applications in Organic Synthesis
CAN is a versatile reagent in organic chemistry, employed for the oxidation of a wide range of functional groups.[1][2] It is particularly effective for the oxidation of alcohols, phenols, and ethers.[1][2] Additionally, it can oxidize C-H bonds, especially those in benzylic positions.[1]
Key applications include:
-
Oxidation of Alcohols and Phenols: Secondary alcohols are oxidized to ketones, and benzylic alcohols are converted to aldehydes.[3][5] Phenols can be oxidized to quinones.[1][3]
-
Deprotection of Ethers: CAN is commonly used to cleave p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are protecting groups for alcohols.[1]
-
Synthesis of Heterocycles: Catalytic amounts of CAN can facilitate the efficient synthesis of quinoxaline derivatives.[1]
-
Carbon-Carbon and Carbon-Heteroatom Bond Formation: It is used in oxidative addition reactions of electrophilic radicals to alkenes.[5]
Experimental Protocols
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol describes a general method for the oxidation of a secondary alcohol using ceric ammonium nitrate.
Materials:
-
Secondary alcohol
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the secondary alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ceric ammonium nitrate (2.2 equivalents) in water to the reaction mixture with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol for the Deprotection of a p-Methoxybenzyl (PMB) Ether
This protocol outlines the cleavage of a PMB ether protecting group from an alcohol.
Materials:
-
PMB-protected alcohol
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Saturated aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the PMB-protected alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add ceric ammonium nitrate (2.5 equivalents) portion-wise to the stirred solution at room temperature. The color of the reaction mixture will turn from orange to pale yellow upon completion.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic extracts with saturated aqueous sodium sulfite solution to remove any remaining oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude alcohol can be purified by flash chromatography.
Protocol for the CAN-Catalyzed Synthesis of Quinoxaline Derivatives
This protocol describes the three-component reaction to synthesize quinoxaline derivatives.[1]
Materials:
-
Aniline derivative
-
Alkyl vinyl ether
-
Ceric ammonium nitrate (CAN)
-
Water
-
Ethanol
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1 mmol) and the alkyl vinyl ether (1.2 mmol) in a mixture of ethanol and water.
-
Add a catalytic amount of ceric ammonium nitrate (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the quinoxaline derivative.
-
Further purification can be achieved by recrystallization if needed.
Visualizations
The following diagrams illustrate key logical and experimental workflows involving ceric ammonium nitrate.
Caption: Logical workflow for a typical oxidation reaction using CAN.
Caption: Simplified signaling pathway of a one-electron transfer oxidation.
Caption: Experimental workflow for synthesis and purification using CAN.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. chemiis.com [chemiis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]
- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 6. chembk.com [chembk.com]
- 7. Ceric ammonium nitrate CAS#: 16774-21-3 [m.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Ceric ammonium nitrate | CeH8N8O18 | CID 180504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Ceric_ammonium_nitrate [chemeurope.com]
Ceric Ammonium Nitrate (CAN): A Comprehensive Technical Guide to its Oxidative Mechanisms and Synthetic Applications
Abstract
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile one-electron oxidizing agent widely employed in organic synthesis.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms governing CAN-mediated oxidations, offering valuable insights for researchers, scientists, and professionals in drug development. By elucidating the fundamental principles of single-electron transfer (SET) and the generation of radical intermediates, this document aims to empower users to effectively harness the synthetic potential of CAN. Furthermore, this guide details practical applications, provides validated experimental protocols, and presents visual representations of reaction pathways to facilitate a comprehensive understanding of this important reagent.
Introduction to Ceric Ammonium Nitrate: Properties and Reactivity
Ceric Ammonium Nitrate is an orange-red crystalline solid that is soluble in water and various organic solvents, making it a convenient reagent for a wide range of reaction conditions.[3] The high reactivity of CAN stems from the strong oxidizing nature of the cerium(IV) ion, which possesses a high reduction potential (E° ≈ 1.61 V vs. N.H.E.).[1][4] This potential makes Ce(IV) a more potent oxidant than chlorine (Cl₂).[1] The core of its reactivity lies in its ability to act as a one-electron oxidant, accepting a single electron to be reduced to the more stable cerium(III) state.[1][2][4] This one-electron transfer process is often accompanied by a distinct color change from orange-red to a pale yellow, providing a visual indication of the reaction's progress.[1]
Recent studies using synchrotron X-rays and Raman spectroscopy have challenged the traditional view of CAN existing as a simple monomeric [Ce(IV)(NO₃)₆]²⁻ complex in solution.[5] Evidence now points towards the presence of an oxo-bridged dinuclear complex, even in strong nitric acid.[5] This revised understanding of its solution structure has significant implications for interpreting its reactivity and the mechanisms of its oxidative transformations.[6]
The Core Mechanism: Single-Electron Transfer (SET)
The predominant mechanism for oxidations mediated by ceric ammonium nitrate is a single-electron transfer (SET) from the organic substrate to the Ce(IV) center.[7][8] This process generates a radical cation from the substrate and reduces Ce(IV) to Ce(III). The formation of this radical cation is a key intermediate that dictates the subsequent reaction pathways and product formation.[7] The general SET mechanism can be visualized as follows:
Figure 1: Generalized Single-Electron Transfer (SET) mechanism of CAN oxidation.
The rate of the SET step is influenced by the oxidation potential of the substrate.[7] Substrates with lower oxidation potentials will react more readily with CAN. The subsequent fate of the radical cation intermediate is highly dependent on the substrate's structure and the reaction conditions, leading to a diverse array of possible products through pathways such as fragmentation, rearrangement, nucleophilic attack, or further oxidation.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is one of the most common applications of CAN.[2][3] The reaction is particularly effective for secondary alcohols, which are selectively oxidized to ketones.[9]
Mechanistic Insights
The oxidation of alcohols by CAN is believed to proceed through the formation of a Ce(IV)-alcohol complex.[10] This complex then undergoes a rate-determining step involving the rupture of a C-H bond.[10] Kinetic studies have shown that the reaction is first-order with respect to the oxidant and exhibits Michaelis-Menten type kinetics with respect to the alcohol, supporting the formation of an intermediate complex.[10] The presence of a primary kinetic isotope effect (kH/kD) further confirms that the C-H bond cleavage is involved in the rate-determining step.[10]
The mechanism can be depicted as follows:
Figure 2: Proposed mechanism for the oxidation of a secondary alcohol by CAN.
Catalytic Oxidation with Co-oxidants
While CAN can be used stoichiometrically, catalytic systems have been developed to improve efficiency and reduce waste. A notable example is the use of a catalytic amount of CAN in conjunction with a stoichiometric amount of a co-oxidant, such as sodium bromate (NaBrO₃).[9][11] In this system, the Ce(III) generated after the oxidation of the alcohol is re-oxidized to Ce(IV) by the sodium bromate, allowing the catalytic cycle to continue.
Another efficient system involves the combination of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and a catalytic amount of CAN for the aerobic oxidation of benzylic and allylic alcohols.[12] The proposed mechanism involves the oxidation of TEMPO by Ce(IV) to form the highly reactive N-oxoammonium cation, which then oxidizes the alcohol. The resulting Ce(III) is re-oxidized by molecular oxygen.[4][12]
Oxidation of Phenols and Aryl Ethers
Phenols and their derivatives are readily oxidized by CAN to produce quinones.[1][3] The reaction proceeds through the formation of a phenoxy radical intermediate following a single-electron transfer. For example, hydroquinones are efficiently converted to quinones.[1] Similarly, aryl ethers can be oxidized to p-benzoquinones.[13]
The oxidation of phenols with CAN can also lead to nitrophenol derivatives, particularly when the reaction is carried out in acetonitrile.[14]
Oxidation of Carbonyl Compounds
CAN is also a valuable reagent for the oxidation of certain carbonyl compounds. For instance, it can facilitate the oxidative cleavage of β-diketones and β-ketoesters to carboxylic acids.[3] Furthermore, polycyclic ketones can be converted to lactones.[13] The oxidation of cyclic ketones with CAN has been studied, with the proposed mechanism involving a one-electron oxidation to an iminoxy radical in the case of oximes.[15]
Applications in Drug Development and Synthesis of Heterocycles
The versatility of CAN extends to its use in the synthesis of pharmaceutically relevant molecules. It has been employed in the solid-phase synthesis of amide derivatives, offering an environmentally friendly approach. CAN has also been utilized in the synthesis of anhydrovinblastine analogs, which have shown anti-tumor activity.[16]
Furthermore, CAN is an efficient catalyst for the synthesis of various heterocyclic compounds. For example, it catalyzes the synthesis of quinoxaline derivatives, which are important components of several antibiotics and have applications as dyes and organic semiconductors.[1] It also promotes the synthesis of 1,5-benzodiazepine derivatives and 2,4,5-triaryl-1H-imidazoles.[17][18]
Experimental Protocols
General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
Materials:
-
Secondary alcohol
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the secondary alcohol (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 10 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Add ceric ammonium nitrate (2.2 mmol, 2.2 equivalents) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The disappearance of the orange color of Ce(IV) can also indicate the completion of the reaction.
-
Once the reaction is complete, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ketone.
Catalytic Aerobic Oxidation of Benzyl Alcohol using CAN/TEMPO
Materials:
-
Benzyl alcohol
-
Ceric Ammonium Nitrate (CAN)
-
TEMPO
-
Acetonitrile
-
Oxygen balloon
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (10 mL), add CAN (0.1 mmol, 10 mol%) and TEMPO (0.1 mmol, 10 mol%).[12]
-
Fit the reaction flask with an oxygen balloon and heat the mixture at a specified temperature (e.g., 50 °C).[12]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield benzaldehyde.[12]
Data Summary
| Substrate Type | Product Type | Key Mechanistic Feature | Reference |
| Secondary Alcohols | Ketones | Formation of a Ce(IV)-alcohol complex, C-H bond cleavage in the rate-determining step. | [2][10] |
| Benzylic/Allylic Alcohols | Aldehydes/Ketones | Catalytic cycle with TEMPO and O₂. | [4][12] |
| Phenols/Hydroquinones | Quinones | Single-electron transfer to form a phenoxy radical. | [1][3] |
| Aryl Ethers | p-Benzoquinones | Oxidative demethylation/dealkylation. | [13] |
| β-Diketones | Carboxylic Acids | Oxidative cleavage. | [3] |
Conclusion
Ceric ammonium nitrate is a powerful and versatile oxidizing agent with a rich and diverse range of applications in modern organic synthesis. Its reactivity, primarily driven by a single-electron transfer mechanism, allows for the efficient oxidation of a wide array of functional groups. A thorough understanding of the underlying mechanistic principles is crucial for its effective and predictable application in the synthesis of complex organic molecules, including those of pharmaceutical importance. The continued development of catalytic systems utilizing CAN highlights its ongoing relevance in the pursuit of more sustainable and efficient chemical transformations.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting the solution structure of ceric ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting the solution structure of ceric ammonium nitrate. | Semantic Scholar [semanticscholar.org]
- 7. One-electron oxidation of closed-shell molecules. Part 1. Oxidative cleavage of para-substituted benzpinacolones by cerium(IV) ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in synthetic transformations mediated by cerium(IV) ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acl.digimat.in [acl.digimat.in]
- 10. zenodo.org [zenodo.org]
- 11. Ce Cerium(IV) Ammonium Nitrate - Wordpress [reagents.acsgcipr.org]
- 12. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ceric ammonium nitrate-promoted oxidative coupling reaction for the synthesis and evaluation of a series of anti-tumor amide anhydrovinblastine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Diammonium Hexanitratocerate(IV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of diammonium hexanitratocerate(IV), also known as ceric ammonium nitrate (CAN). The information presented herein is intended to support research and development activities where a thorough understanding of the solid-state structure of this important oxidizing agent is crucial. This document details its crystallographic parameters, experimental protocols for its characterization, and logical workflows for its analysis.
Crystallographic Data
The crystal structure of diammonium hexanitratocerate(IV) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 13.061(7) Å |
| b = 6.842(4) Å | |
| c = 8.183(4) Å | |
| β = 91.34(2)° | |
| Volume | 730.5 ų |
| Z (Formula units per unit cell) | 2 |
| Density (calculated) | 2.490 g/cm³ |
| Density (observed) | 2.49 g/cm³[1] |
| Coordination Geometry | Icosahedral[2] |
| Anion Symmetry | Tₕ (idealized Oₕ)[2] |
Molecular Structure
The crystal structure consists of discrete ammonium cations (NH₄⁺) and complex hexanitratocerate(IV) anions ([Ce(NO₃)₆]²⁻). In the anion, the central cerium(IV) ion is coordinated by six bidentate nitrate ligands. Each nitrate group chelates the cerium atom through two oxygen atoms, resulting in a 12-coordinate cerium center with an icosahedral geometry. The overall symmetry of the [Ce(NO₃)₆]²⁻ anion is Th, which is a subgroup of the idealized octahedral (Oh) symmetry.[2]
Experimental Protocols
The following sections describe the generalized experimental procedures for the synthesis of single crystals of diammonium hexanitratocerate(IV) and their subsequent analysis by single-crystal X-ray diffraction.
Synthesis and Crystallization
This protocol outlines a typical method for the preparation of high-purity single crystals of diammonium hexanitratocerate(IV) suitable for X-ray diffraction studies.
Materials:
-
Cerium(IV) oxide (CeO₂)
-
Concentrated nitric acid (HNO₃)
-
Ammonium nitrate (NH₄NO₃)
-
Distilled water
Procedure:
-
Dissolution: Dissolve cerium(IV) oxide in hot, concentrated nitric acid. The reaction should be performed in a fume hood with appropriate personal protective equipment.
-
Addition of Ammonium Nitrate: To the resulting ceric nitrate solution, add a stoichiometric amount of ammonium nitrate.
-
Crystallization: Allow the solution to cool slowly to room temperature. Orange-red crystals of diammonium hexanitratocerate(IV) will precipitate.
-
Recrystallization for Single Crystals: For the growth of high-quality single crystals, a slow evaporation or slow cooling method is employed. Prepare a saturated solution of the synthesized diammonium hexanitratocerate(IV) in dilute nitric acid at an elevated temperature.
-
Crystal Growth: Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature. Alternatively, slowly cool the saturated solution over several days.
-
Isolation: Carefully isolate the resulting single crystals from the mother liquor and dry them.
Single-Crystal X-ray Diffraction Analysis
This section provides a generalized workflow for the determination of the crystal structure of a diammonium hexanitratocerate(IV) single crystal using an X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Goniometer
-
Detector (e.g., CCD or CMOS)
Procedure:
-
Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated.
-
Structure Solution: The positions of the heavy atoms (in this case, cerium) are determined using direct methods or Patterson methods. The remaining non-hydrogen atoms are located from the difference Fourier maps.
-
Structure Refinement: The atomic coordinates, and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated structure factors.
-
Validation: The final crystal structure is validated using crystallographic software to check for geometric consistency and other quality metrics.
References
The Redox Potential of the Ce(IV)/Ce(III) Couple in Ceric Ammonium Nitrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile one-electron oxidizing agent widely employed in organic synthesis and analytical chemistry.[1] Its efficacy as an oxidant is fundamentally linked to the high redox potential of the cerium(IV)/cerium(III) couple. This technical guide provides a comprehensive overview of this redox system, presenting quantitative data, detailed experimental protocols for its measurement, and a mechanistic look into its role in a common organic transformation.
Core Principles of the Ce(IV)/Ce(III) Redox Couple
The electrochemical heart of CAN's reactivity lies in the reduction of the cerium(IV) ion to its more stable cerium(III) state. This process is described by the following half-reaction:
Ce⁴⁺ + e⁻ ⇌ Ce³⁺
The potential of this reaction, and thus the oxidizing strength of CAN, is governed by the Nernst equation. However, the formal potential (E°') is of greater practical importance as it represents the potential when the concentrations of the oxidized (Ce⁴⁺) and reduced (Ce³⁺) species are equal under specific conditions (e.g., in a particular acid solution). The standard redox potential (E°) of the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the Normal Hydrogen Electrode (NHE), making it a stronger oxidizing agent than elemental chlorine (E° ≈ +1.36 V).[1]
The formal potential of the Ce(IV)/Ce(III) couple is highly sensitive to the surrounding chemical environment. The nature and concentration of the acid medium play a crucial role due to complexation effects with the cerium ions. This modulation of the redox potential allows for the tuning of CAN's reactivity for specific applications.
Quantitative Data: Formal Redox Potential of the Ce(IV)/Ce(III) Couple
The formal redox potential (E°') of the Ce(IV)/Ce(III) couple varies significantly with the composition of the electrolyte. The following table summarizes reported values in different acidic media.
| Electrolyte Medium | Concentration | Temperature (°C) | Formal Potential (E°' vs. NHE) |
| Nitric Acid (HNO₃) | 1 M | 25 | +1.61 V |
| Nitric Acid (HNO₃) | 1 M - 4 M | Not Specified | Constant at +1.61 V |
| Sulfuric Acid (H₂SO₄) | 1 M | 25 | +1.44 V |
| Perchloric Acid (HClO₄) | 1 M | 25 | +1.70 V |
| Perchloric Acid (HClO₄) | 8 M | Not Specified | +1.87 V |
| Hydrochloric Acid (HCl) | 1 M | Not Specified | +1.28 V |
Note: The values are compiled from various sources and may have been determined using different reference electrodes. The original data has been converted to the NHE scale for consistency where possible.[2][3]
Experimental Protocols
The determination of the formal redox potential of the Ce(IV)/Ce(III) couple is typically performed using electrochemical techniques such as potentiometry or cyclic voltammetry.
Protocol 1: Determination of Formal Redox Potential by Potentiometry
This method involves measuring the potential of a solution containing equimolar concentrations of Ce(III) and Ce(IV) against a reference electrode.
Materials and Reagents:
-
Ceric Ammonium Nitrate (CAN)
-
Cerous Nitrate (Ce(NO₃)₃·6H₂O)
-
Selected acid (e.g., Nitric Acid, Sulfuric Acid)
-
High-impedance voltmeter or potentiometer
-
Platinum indicator electrode
-
Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) reference electrode
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of Ce(IV) by dissolving the appropriate amount of Ceric Ammonium Nitrate in the desired acid medium (e.g., 1 M HNO₃).
-
Prepare a 0.1 M stock solution of Ce(III) by dissolving the appropriate amount of Cerous Nitrate in the same acid medium.
-
-
Preparation of the Test Solution:
-
In a clean beaker, accurately pipette equal volumes of the 0.1 M Ce(IV) and 0.1 M Ce(III) stock solutions to create a solution where [Ce⁴⁺] = [Ce³⁺].
-
-
Electrochemical Measurement:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the platinum indicator electrode and the reference electrode into the solution.
-
Begin gentle stirring.
-
Connect the electrodes to the high-impedance voltmeter and record the stable potential reading.
-
-
Calculation of Formal Potential:
-
The measured potential is the formal potential (E°') relative to the reference electrode used.
-
To express the formal potential versus the Normal Hydrogen Electrode (NHE), add the potential of the reference electrode relative to NHE (e.g., for SCE, E_ref ≈ +0.244 V at 25 °C).
-
Protocol 2: A Representative Synthetic Application - Oxidation of a Secondary Alcohol
This protocol details the oxidation of a secondary alcohol, such as cyclohexanol, to the corresponding ketone, cyclohexanone, using Ceric Ammonium Nitrate.
Materials and Reagents:
-
Cyclohexanol
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Equipment for product characterization (e.g., IR spectroscopy, NMR spectroscopy)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve cyclohexanol (1 equivalent) in acetonitrile.
-
-
Addition of Oxidant:
-
In a separate beaker, dissolve Ceric Ammonium Nitrate (2.2 equivalents) in acetonitrile.
-
Slowly add the CAN solution to the stirred solution of cyclohexanol at room temperature. The reaction mixture will turn from orange to a pale yellow.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude cyclohexanone.
-
If necessary, purify the product by column chromatography on silica gel.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity.
-
Visualizations
Mechanism of Alcohol Oxidation by CAN
The oxidation of a secondary alcohol by CAN is believed to proceed through the formation of a Ce(IV)-alcohol complex, followed by the rate-determining cleavage of a C-H bond.
Caption: Proposed mechanism for the oxidation of a secondary alcohol by Ce(IV).
Experimental Workflow for CAN-Mediated Oxidation
The following diagram illustrates a typical workflow for the laboratory synthesis of a ketone from a secondary alcohol using CAN.
Caption: A generalized experimental workflow for the oxidation of a secondary alcohol using CAN.
References
Solubility of Ceric Ammonium Nitrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ceric ammonium nitrate (CAN) in various organic solvents. CAN is a versatile and powerful one-electron oxidizing agent widely employed in organic synthesis. A thorough understanding of its solubility is critical for reaction optimization, solvent selection, and the development of robust chemical processes. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents key reaction pathways involving CAN.
Introduction to Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is an orange-red crystalline salt.[1] It is a versatile reagent in organic chemistry, primarily utilized for a wide range of oxidation reactions.[2] Its efficacy as a one-electron oxidant allows for the oxidation of numerous functional groups, including alcohols, phenols, and ethers, as well as the cleavage of certain protecting groups.[1][3] The solubility of CAN in different solvent systems is a crucial parameter that dictates its reactivity and applicability in various synthetic transformations. While highly soluble in water, its solubility in organic solvents varies significantly, which often necessitates the use of mixed solvent systems to achieve homogeneous reaction conditions.[4][5]
Solubility Data
The solubility of ceric ammonium nitrate is highly dependent on the nature of the solvent, particularly its polarity. The following tables summarize the available quantitative and qualitative solubility data for CAN in water and a range of common organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | 20 | 141[6] | ~2.57 |
| Water | 25 | 141[1] | ~2.57 |
| Water | 80 | 227[4] | ~4.14 |
| 6.0 M Nitric Acid | 25 | Not Reported | ~0.5 |
Note: Molar solubility is an approximation calculated based on the density of the solvent at the specified temperature.
Qualitative Solubility Data
| Solvent Class | Solvent | Solubility |
| Protic Solvents | ||
| Alcohols (general) | Soluble[3][4] | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Acetic Acid | Soluble[5] | |
| Polar Aprotic Solvents | ||
| Acetonitrile | Has a certain solubility[4] | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Non-Polar/Weakly Polar Solvents | ||
| Dichloromethane | Insoluble[4] | |
| Chloroform | Insoluble[4] | |
| Carbon Tetrachloride | Insoluble[4] | |
| Diethyl Ether | Sparingly Soluble | |
| Tetrahydrofuran (THF) | Sparingly Soluble |
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the experimental determination of the solubility of ceric ammonium nitrate in an organic solvent of interest. The widely accepted "shake-flask" method is described, which is suitable for determining the equilibrium solubility.
Objective: To determine the saturation solubility of ceric ammonium nitrate in a specific organic solvent at a controlled temperature.
Materials:
-
Ceric Ammonium Nitrate (analytical grade)
-
Organic solvent of interest (HPLC grade or equivalent purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight caps
-
Spectrophotometer or other suitable analytical instrument for concentration determination
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of ceric ammonium nitrate to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached. b. Pipette a precise volume of the organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. b. Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step must be performed quickly to minimize temperature fluctuations.
-
Concentration Analysis: a. Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. b. Determine the concentration of ceric ammonium nitrate in the diluted solution using a validated analytical method. UV-Vis spectrophotometry is a common and effective method, as CAN solutions have a distinct color.[7] Alternatively, titration methods can be employed.[8] c. Prepare a calibration curve using standard solutions of known CAN concentrations to accurately quantify the concentration of the unknown sample.
-
Data Calculation and Reporting: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). c. Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.
Visualizations of Reaction Mechanisms
Ceric ammonium nitrate is a potent one-electron oxidant, and its reactions typically proceed through radical or radical cation intermediates. The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction pathways involving CAN.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining CAN solubility.
Signaling Pathway for Oxidation of a Secondary Alcohol
Caption: CAN-mediated oxidation of a secondary alcohol.
Logical Relationship in the Deprotection of p-Methoxybenzyl (PMB) Ether
Caption: Deprotection of a PMB ether using CAN.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. fishersci.nl [fishersci.nl]
- 4. chembk.com [chembk.com]
- 5. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]
- 6. Ceric ammonium nitrate CAS#: 16774-21-3 [m.chemicalbook.com]
- 7. Flow injection colorimetric method using acidic ceric nitrate as reagent for determination of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate | Pharmaguideline [pharmaguideline.com]
Ceric Ammonium Nitrate: A Technical Guide to its History, Discovery, and Application as a Premier Oxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceric Ammonium Nitrate (CAN), a vibrant orange crystalline solid, has carved a significant niche in the annals of organic chemistry as a powerful and versatile one-electron oxidant. This technical guide provides an in-depth exploration of the history and discovery of CAN, tracing its journey from an analytical reagent to an indispensable tool in synthetic organic chemistry. The document elucidates the fundamental physicochemical properties of CAN and details its diverse applications in the oxidation of a wide array of functional groups. Key experimental protocols are presented with precision, and quantitative data are systematically tabulated for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually rendered using Graphviz to provide a clear and comprehensive understanding of CAN's role in modern organic synthesis.
Introduction
Ceric Ammonium Nitrate, with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a coordination complex of cerium in its +4 oxidation state.[1][2] Its remarkable oxidizing power, characterized by a high redox potential of approximately +1.61 V versus the normal hydrogen electrode, positions it as a more potent oxidant than chlorine.[2] This inherent reactivity, coupled with its stability and ease of handling, has cemented its status as a favored reagent in both laboratory and industrial settings. This guide will delve into the historical context of its discovery, its fundamental properties, and its extensive applications as an oxidant in organic synthesis.
History and Discovery
The journey of ceric ammonium nitrate begins with the discovery of the element cerium in 1803 by Jöns Jacob Berzelius and Wilhelm Hisinger, and independently by Martin Heinrich Klaproth.[3][4] For over a century, cerium and its compounds were primarily of interest to inorganic and analytical chemists. The development of cerium(IV) salts as analytical reagents was significantly advanced by the work of G. Frederick Smith in the early 20th century. Smith's research into "cerate oxidimetry" established cerium(IV) solutions as reliable titrants for quantitative analysis, with ceric ammonium nitrate being recognized as a stable, solid primary standard.
The transition of ceric ammonium nitrate from an analytical reagent to a tool for organic synthesis was a gradual process. While early studies in the mid-20th century explored the oxidative capabilities of ceric ions, it was during the latter half of the century that its widespread utility in organic chemistry was truly recognized and systematically explored by chemists such as W. H. Richardson and Tse-Lok Ho. These researchers and others began to document the efficacy of CAN in a variety of organic transformations, paving the way for its current status as a staple oxidant in the synthetic chemist's toolkit.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of ceric ammonium nitrate is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | [1] |
| Molar Mass | 548.22 g/mol | [2] |
| Appearance | Orange-red crystalline solid | [2] |
| Melting Point | 107-108 °C | [2] |
| Solubility in Water | 141 g/100 mL at 25 °C | [2] |
| Redox Potential (Ce⁴⁺/Ce³⁺) | ~ +1.61 V vs. NHE | [2] |
| Oxidation State of Cerium | +4 | [5] |
Applications in Organic Synthesis
Ceric ammonium nitrate is a versatile oxidant capable of effecting a wide range of transformations on various functional groups. The following sections detail some of its most significant applications.
Oxidation of Alcohols
CAN is widely employed for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. The reaction is particularly effective for benzylic and allylic alcohols.
Key Experiment: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol is a representative example of the selective oxidation of a primary benzylic alcohol to an aldehyde.
Experimental Protocol:
-
Materials: Benzyl alcohol, Ceric Ammonium Nitrate (CAN), Acetonitrile.
-
Procedure: In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in acetonitrile (10 mL). To this solution, add a solution of Ceric Ammonium Nitrate (2.2 mmol) in acetonitrile (15 mL) dropwise with stirring at room temperature. The reaction mixture, which turns from orange to pale yellow, is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzaldehyde.
| Substrate | Product | Yield (%) | Reference |
| Benzyl Alcohol | Benzaldehyde | >90 | [6] |
| 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | 92 | [6] |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzaldehyde | 95 | [6] |
| Cinnamyl Alcohol | Cinnamaldehyde | 85 | [6] |
Reaction Mechanism: Oxidation of a Secondary Alcohol
The oxidation of alcohols by CAN is believed to proceed through an initial complexation of the alcohol to the cerium(IV) center, followed by a one-electron transfer to generate a radical cation intermediate. Subsequent proton loss and a second electron transfer yield the ketone and two equivalents of cerium(III).
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Characterization of products formed from the oxidation of toluene and m-xylene with varying NOx and OH exposure [pubmed.ncbi.nlm.nih.gov]
- 4. Complete oxidation of toluene under strictly anoxic conditions by a new sulfate-reducing bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]
The One-Electron Oxidizing Prowess of Ceric Ammonium Nitrate (CAN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], stands as a potent and versatile one-electron oxidizing agent in the realm of organic synthesis.[1] Its efficacy in a multitude of chemical transformations, from functional group oxidations to the cleavage of protecting groups, stems from the high redox potential of the Cerium(IV)/Cerium(III) couple. This technical guide delves into the core principles of CAN's oxidizing nature, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing its synthetic utility.
Core Properties and Oxidizing Nature
CAN is an orange-red crystalline solid that is soluble in water and many organic solvents.[1] The driving force behind its oxidative power is the reduction of the Ce(IV) ion to the Ce(III) ion, a one-electron process. This transition is often visually apparent, as the vibrant orange-red color of the Ce(IV) complex fades to a pale yellow or colorless solution upon reduction, provided the substrate and product are not strongly colored.[1]
The oxidizing strength of CAN is quantified by its redox potential. The standard redox potential of the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the Normal Hydrogen Electrode (N.H.E.), making it a stronger oxidizing agent than elemental chlorine (+1.36 V vs. N.H.E.).[1] However, it is crucial to recognize that the formal potential of the Ce(IV)/Ce(III) couple is highly dependent on the nature of the solvent and the coordinating ligands.
Quantitative Data: Redox Potentials and Reaction Kinetics
The following tables summarize key quantitative data related to the oxidizing properties of CAN.
| Solvent/Electrolyte | Formal Redox Potential (E°') vs. Reference | Reference |
| Aqueous Solution (vs. N.H.E.) | ≈ 1.61 V | [1] |
| Acetonitrile | Not specified | [2] |
| Sulfuric Acid (0.1–4.0 M) | Varies with concentration and temperature | [3] |
Table 1: Redox Potentials of the Ce(IV)/Ce(III) Couple
| Substrate | Oxidizing System | Kinetic Parameter | Value | Reference |
| Benzyl Alcohol | [Ru(tpy)(dcbpy)(O)]²⁺ in CH₃CN | Second-order rate constant (k) | Varies with substituents | [4] |
| Substituted Benzyl Alcohols | Pyrazinium Dichromate | First-order dependence on substrate, oxidant, and acid | - | [5] |
| Benzyl Alcohol | MnOx clusters | Reaction rates and surface molar fractions | Tabulated in source | [6] |
Table 2: Kinetic Data for the Oxidation of Benzyl Alcohols (Illustrative Examples)
Mechanistic Insights: The Single-Electron Transfer (SET) Pathway
The predominant mechanism through which CAN effects oxidation is via a single-electron transfer (SET) from the organic substrate to the Ce(IV) center. This generates a radical cation intermediate, which then undergoes further reaction pathways such as proton loss, fragmentation, or reaction with a nucleophile to afford the final oxidized product.
General Mechanism of Alcohol Oxidation
The oxidation of an alcohol to a carbonyl compound by CAN typically proceeds through the following steps:
-
Formation of a Ce(IV)-Alcohol Complex: The alcohol coordinates to the cerium(IV) center.
-
Single-Electron Transfer (SET): An electron is transferred from the alcohol to the Ce(IV) ion, generating a radical cation of the alcohol and a Ce(III) species.
-
Deprotonation: A proton is lost from the radical cation, leading to a radical intermediate.
-
Second Oxidation (or Disproportionation): The resulting radical can be further oxidized by another equivalent of CAN or undergo disproportionation to yield the final carbonyl compound.
Deprotection of p-Methoxybenzyl (PMB) Ethers
CAN is widely employed for the cleavage of p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols in organic synthesis. The mechanism involves the selective oxidation of the electron-rich p-methoxybenzyl group.
Experimental Protocols
Oxidation of Benzyl Alcohol to Benzaldehyde using CAN
This protocol outlines a representative procedure for the oxidation of a primary benzylic alcohol to the corresponding aldehyde.
Materials:
-
Ceric Ammonium Nitrate (CAN)
-
Benzyl Alcohol
-
Distilled Water
-
Diethyl Ether
-
5% Aqueous Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Erlenmeyer flask (250 cm³)
-
Separating funnel
-
Round bottom flask
-
Rotary evaporator
-
Distillation apparatus
-
Steam bath
Procedure: [1]
-
Preparation of CAN solution: Dissolve 32.8 g of ceric ammonium nitrate in 50 cm³ of distilled water.
-
Preparation of substrate solution: Weigh 3.0 g of benzyl alcohol into a separate 250 cm³ Erlenmeyer flask and add 20 cm³ of distilled water.
-
Reaction initiation: Slowly pour the CAN solution into the flask containing the aqueous alcohol mixture. The initial orange-red color of the CAN solution will change upon mixing.
-
Reaction progression: Thoroughly mix the contents of the flask by stirring and gently heat the mixture on a steam bath. Continue agitation until the color of the reaction mixture becomes colorless or no further color change is observed, indicating the consumption of Ce(IV).
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separating funnel.
-
Add 50 cm³ of diethyl ether and shake vigorously, remembering to vent the funnel periodically.
-
Separate the lower aqueous phase.
-
Wash the ether phase with two 25 cm³ portions of water.
-
Extract the ether solution with 25 cm³ of a 5% aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
-
Isolation and Purification:
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
Distill the remaining residue to obtain pure benzaldehyde. Record the boiling point.
-
Caution: Ceric ammonium nitrate is a strong oxidizing agent. Handle with appropriate personal protective equipment.
Applications in Drug Development and Organic Synthesis
The one-electron oxidizing nature of CAN has found numerous applications in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Key applications include:
-
Oxidation of Alcohols, Phenols, and Ethers: As demonstrated, CAN is highly effective for these transformations.[7]
-
Oxidative C-H Bond Functionalization: CAN can facilitate the oxidation of benzylic C-H bonds.[7]
-
Deprotection Strategies: The cleavage of PMB and other electron-rich protecting groups is a cornerstone of its utility.[7]
-
Synthesis of Heterocycles: Catalytic amounts of CAN can be used to synthesize various heterocyclic compounds.[7]
-
Carbon-Carbon and Carbon-Heteroatom Bond Formation: CAN can initiate radical-mediated bond-forming reactions.[8]
Conclusion
Ceric Ammonium Nitrate is a powerful and versatile one-electron oxidant with a rich history in organic synthesis. A thorough understanding of its redox properties, reaction mechanisms, and careful control of reaction conditions allows for its effective application in a wide array of chemical transformations. This guide provides a foundational understanding for researchers to explore and exploit the unique reactivity of CAN in their synthetic endeavors, from small-scale laboratory synthesis to potential applications in drug development pipelines.
References
- 1. CERIC ION OXIDATION OF BENZYL ALCOHOL The ceric | Chegg.com [chegg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. asianpubs.org [asianpubs.org]
- 6. Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Ceric Ammonium Nitrate: A Comprehensive Technical Guide to Solution Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile one-electron oxidizing agent with extensive applications in organic synthesis. This guide provides an in-depth analysis of its structure in solution and its diverse reactivity, with a focus on its practical application in research and drug development. Recent studies have challenged the long-held belief of a simple monomeric structure for CAN in solution, revealing the prevalence of a more complex dinuclear, oxo-bridged species. This updated structural understanding has significant implications for its reactivity and mechanistic pathways. This document details the key transformations mediated by CAN, including the oxidation of alcohols and ethers, carbon-carbon bond formation, and the synthesis of heterocyclic compounds, providing experimental protocols and quantitative data to support its use in the laboratory.
The Evolving Picture of Ceric Ammonium Nitrate in Solution
For many years, ceric ammonium nitrate in solution was predominantly described as the monomeric complex anion, [Ce(NO₃)₆]²⁻, where the cerium(IV) ion is coordinated by six bidentate nitrate ligands, resulting in a high coordination number.[1][2][3] However, recent investigations employing advanced analytical techniques such as synchrotron X-ray scattering and Raman spectroscopy have provided compelling evidence for a different dominant species in solution.[4][5]
These studies suggest that in both aqueous and strong nitric acid solutions, CAN primarily exists as an oxo-bridged dinuclear complex.[4][5] This dimeric structure is thought to be connected by an oxo bridge (Ce-O-Ce). This revised model recasts a single equivalent of CAN as a potential two-electron transfer reagent, a departure from its classical role as a one-electron oxidant.[5][6] This new understanding of CAN's solution structure is crucial for re-evaluating the mechanisms of its various oxidative reactions.
Reactivity and Synthetic Applications
Ceric ammonium nitrate is a potent oxidizing agent, evidenced by its high redox potential (E° ≈ 1.61 V vs. NHE).[1] This property makes it a versatile reagent for a wide array of organic transformations. The reactions are typically initiated by a single-electron transfer (SET) from the organic substrate to the Ce(IV) center, generating a radical cation intermediate, which then undergoes further reaction.
Oxidation of Alcohols
CAN is widely used for the oxidation of alcohols to the corresponding carbonyl compounds. Secondary alcohols are efficiently converted to ketones, while benzylic and allylic primary alcohols can be selectively oxidized to aldehydes.[1][6]
Mechanism of Alcohol Oxidation:
The reaction is believed to proceed through the formation of a Ce(IV)-alcohol complex. This is followed by an intramolecular electron transfer to generate a radical cation, which then collapses to the carbonyl compound and a proton.
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone (General Procedure)
A solution of the secondary alcohol in a suitable solvent (e.g., acetonitrile) is treated with a stoichiometric amount of CAN (typically 2.0-2.2 equivalents). The reaction mixture is stirred at room temperature or with gentle heating until the characteristic orange color of Ce(IV) disappears, indicating its reduction to the pale yellow Ce(III). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography or distillation.
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | CAN (2.2 equiv), CH₃CN, rt, 2h | 95 | [6] |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | CAN (2.2 equiv), CH₃CN, rt, 2h | 96 | [6] |
| Cyclohexanol | Cyclohexanone | CAN (2.2 equiv), 50% aq. CH₃CN, 0°C to rt, 15 min | 92 | [1] |
Oxidative Cleavage of Ethers
CAN is a particularly effective reagent for the cleavage of p-methoxybenzyl (PMB) ethers, a common protecting group for alcohols in organic synthesis.[1] This deprotection is highly selective, often leaving other protecting groups intact.
Mechanism of PMB Ether Cleavage:
The reaction is initiated by a single-electron transfer from the electron-rich aromatic ring of the PMB ether to CAN, forming a radical cation. This intermediate then fragments to release the alcohol and a p-methoxybenzyl cation, which is further oxidized to p-methoxybenzaldehyde.
Experimental Protocol: Deprotection of a PMB-Protected Alcohol
To a solution of the PMB-protected alcohol in a mixture of acetonitrile and water (e.g., 3:1 v/v) at 0 °C is added CAN (2.0-2.5 equivalents) in portions. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| 1-O-(p-Methoxybenzyl)glycerol | Glycerol | CAN (2.2 equiv), CH₃CN/H₂O (3:1), 0°C, 10 min | 95 | [1] |
| 4-O-(p-Methoxybenzyl)-1,2-O-isopropylidene-α-D-glucopyranose | 1,2-O-Isopropylidene-α-D-glucopyranose | CAN (2.5 equiv), CH₃CN/H₂O (9:1), 0°C, 30 min | 88 | [1] |
Carbon-Carbon Bond Formation
CAN can mediate the formation of carbon-carbon bonds through the generation of radical intermediates from active methylene compounds, which can then add to alkenes or arenes.[7][8][9]
Experimental Protocol: Oxidative Addition of a 1,3-Dicarbonyl Compound to an Alkene
A solution of the 1,3-dicarbonyl compound and the alkene in a suitable solvent such as acetonitrile is treated with CAN (2.0-2.2 equivalents) at room temperature. The reaction mixture is stirred for a specified time and then worked up by adding water and extracting with an organic solvent. The product is purified by chromatography.
| 1,3-Dicarbonyl Compound | Alkene | Product | Yield (%) | Reference |
| Dimedone | 1-Octene | 2-(Octan-2-yl)dimedone | 75 | [7] |
| Acetylacetone | Styrene | 3-(1-Phenylethyl)pentane-2,4-dione | 82 | [8] |
Synthesis of Heterocycles
CAN is an effective catalyst for the synthesis of various heterocyclic compounds. For example, it catalyzes the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to afford quinoxalines, which are important structural motifs in many biologically active molecules.[10]
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
To a solution of benzil (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL) is added CAN (0.1 mmol, 10 mol%). The mixture is stirred at room temperature for 30 minutes. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford 2,3-diphenylquinoxaline.
| 1,2-Diamine | 1,2-Dicarbonyl | Solvent | Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Ethanol | 30 min | 95 | [10] |
| 4-Methyl-1,2-phenylenediamine | Benzil | Ethanol | 35 min | 92 | [10] |
| o-Phenylenediamine | 2,3-Butanedione | Ethanol | 45 min | 90 | [10] |
Conclusion
Ceric ammonium nitrate remains a cornerstone of oxidative organic synthesis, offering a powerful and often selective means to effect a variety of important transformations. The evolving understanding of its solution structure, favoring a dinuclear oxo-bridged species, opens new avenues for mechanistic investigation and reaction development. For researchers and professionals in drug development, a thorough understanding of CAN's reactivity, supported by detailed experimental protocols and quantitative data, is essential for its effective and reproducible application in the synthesis of complex molecules. The information presented in this guide serves as a comprehensive resource to facilitate the use of this versatile reagent in the laboratory.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ceric Ammonium Nitrate Catalyzed Oxidation of Aldehydes and Alcohols | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAN catalyst in Organic Chemistry | PPTX [slideshare.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 7. An Efficient Aerobic Oxidation of Alcohols to Aldehydes and Ketones with TEMPO/Ceric Ammonium Nitrate as Catalysts [organic-chemistry.org]
- 8. kiesslinglab.com [kiesslinglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
Spontaneous Hydrolysis of Ceric Ammonium Nitrate in Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spontaneous hydrolysis of ceric ammonium nitrate (CAN) in aqueous solutions, a process of significant interest for the controlled synthesis of cerium(IV) oxide (CeO₂) nanoparticles. Ceria nanoparticles are widely utilized in catalysis, biomedical applications, and as abrasive agents. Understanding the mechanism and kinetics of their formation from CAN hydrolysis is crucial for tailoring nanoparticle properties for specific applications.
Executive Summary
When dissolved in water at millimolar concentrations and room temperature, ceric ammonium nitrate spontaneously undergoes hydrolysis to form a stable sol of highly crystalline cerium(IV) oxide (CeO₂) nanoparticles.[1][2] This process obviates the need for external bases or heating, making it a facile method for nanomaterial synthesis. The reaction proceeds via a non-classical nucleation and growth pathway, initiated by a rapid decrease in pH upon the dissolution of CAN.[1][3] Key stages of this transformation include the formation of amorphous polymeric precursors, followed by olation (formation of Ce-OH-Ce bridges) and a rate-determining oxolation step (conversion to Ce-O-Ce bridges), which ultimately leads to the crystalline CeO₂ structure.[1][2] The kinetics of this crystallization can be effectively monitored in situ using UV-Visible spectrophotometry.
Reaction Mechanism and Signaling Pathway
The hydrolysis of the [Ce(NO₃)₆]²⁻ complex in water is a multi-step process. Initially, water molecules displace nitrate ligands, leading to the formation of aquated cerium(IV) ions. These aquated ions are highly acidic and undergo rapid hydrolysis, releasing protons and causing a significant drop in the solution's pH.[1] This low pH environment drives the subsequent condensation reactions.
The proposed pathway involves:
-
Dissolution and Aquation: CAN dissolves to release the [Ce(NO₃)₆]²⁻ anion, which then aquates.
-
Initial Hydrolysis & Olation: The aquated Ce(IV) ions hydrolyze and polymerize, forming amorphous olation polymers linked by hydroxy bridges (Ce-OH-Ce). An intermediate species with the proposed formula Ce(OH)₃(NO₃)·xH₂O, featuring Ce–(OH)₂–Ce units, has been identified as the first step in this condensation process.[4]
-
Oxolation (Rate-Determining Step): The olation polymers undergo a slower, rate-determining conversion into more stable oxo-bridged (Ce-O-Ce) structures. This step involves a proton transfer and is significantly slower in heavy water (D₂O), indicating its role as the kinetic bottleneck.[1][2]
-
Crystallization: These oxolation reactions lead to the formation of crystalline CeO₂ nanoparticles.
Caption: Figure 1. Proposed Pathway for Spontaneous CAN Hydrolysis.
Quantitative Data Summary
The kinetics of CeO₂ nanoparticle formation from CAN hydrolysis are influenced by factors such as solvent isotope and reactant concentration. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Conditions | Source |
| Solvent Kinetic Isotope Effect (kH/kD) | ~ 10 | Room temperature, mM CAN concentration | [1][2] |
| Isosbestic Point | 368 nm | Aging of mM CAN solution in D₂O | [1] |
| UV-Vis Absorbance Change | > 400% increase | At 290 nm, during aging of mM CAN in D₂O | [1] |
| Final Product | Crystalline CeO₂ nanoparticles | Spontaneous hydrolysis in water | [1][2] |
| Initial pH | Drastic reduction | Upon dissolution of CAN in water | [1] |
Experimental Protocols
Protocol for Kinetic Analysis via UV-Visible Spectrophotometry
This protocol outlines the steps to monitor the spontaneous hydrolysis of CAN and the subsequent formation of CeO₂ nanoparticles.
Materials:
-
Ceric (IV) ammonium nitrate (reagent grade)
-
High-purity deionized water (18.2 MΩ·cm)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Calibrated pH meter
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of CAN in deionized water. For example, to prepare a 10 mM stock solution, dissolve 5.482 g of CAN in 1 L of water. Note that CAN solutions are not stable and should be prepared fresh.
-
For a typical kinetic run, a final concentration in the low millimolar range (e.g., 1-5 mM) is recommended.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range of 250 nm to 500 nm.
-
Set up a kinetic scan to monitor the absorbance change over time at a fixed wavelength, typically around 290-310 nm, which corresponds to the CeO₂ nanoparticle absorption.[1]
-
Use deionized water as a blank reference.
-
-
Measurement:
-
Equilibrate the spectrophotometer and the water to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the CAN stock solution to a cuvette containing a known volume of temperature-equilibrated deionized water to achieve the desired final concentration. Mix quickly by inverting the cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording spectra at regular intervals (e.g., every 1-5 minutes) for several hours or until the reaction reaches completion (i.e., no further change in absorbance).
-
-
Data Analysis:
-
Plot the absorbance at the monitoring wavelength (e.g., 290 nm) as a function of time.
-
The resulting kinetic trace can be analyzed to determine reaction rates. The observation of an isosbestic point (e.g., at 368 nm) indicates the interconversion of two primary species.[1]
-
Protocol for Nanoparticle Characterization by Transmission Electron Microscopy (TEM)
Procedure:
-
Grid Preparation:
-
Place a drop of the final CeO₂ nanoparticle sol (the reaction mixture after the hydrolysis is complete) onto a carbon-coated copper TEM grid.[5]
-
-
Drying:
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature.[5] This can be facilitated by placing the grid under a lamp or in a desiccator.
-
-
Imaging:
-
The dried grid can then be loaded into the TEM for imaging. This will allow for the determination of nanoparticle size, morphology, and crystallinity.
-
Workflow and Logic Diagrams
The overall experimental workflow for studying CAN hydrolysis involves sample preparation, kinetic monitoring, and product characterization.
Caption: Figure 2. Experimental Workflow for CAN Hydrolysis Study.
Conclusion
The spontaneous hydrolysis of ceric ammonium nitrate in water provides a straightforward and reproducible method for synthesizing nanocrystalline ceria. The process is governed by a non-classical crystallization pathway that is readily studied by standard laboratory techniques such as UV-Vis spectroscopy and transmission electron microscopy. For professionals in materials science and drug development, where ceria nanoparticles are of growing importance, a thorough understanding of this synthesis route is essential for controlling particle characteristics and, consequently, their functional properties. Caution is advised when using CAN as an oxidant in aqueous solutions due to its strong propensity to hydrolyze under these conditions.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium( iv ) ammonium nitrate in light and heavy water: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Ammonium Hexanitratocerate(IV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium hexanitratocerate(IV), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is an inorganic compound widely recognized for its utility as a potent oxidizing agent in both organic and inorganic chemistry.[1] Its IUPAC name is Ammonium Hexanitratocerate(IV) or alternately Diammonium cerium(IV) nitrate .[1] This orange-red crystalline solid is soluble in water and finds extensive application in various chemical transformations, including the synthesis of heterocyclic compounds and the cleavage of protecting groups, making it a valuable reagent for the drug development professional.[1]
Physicochemical Properties
A summary of the key physicochemical properties of ammonium hexanitratocerate(IV) is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | Ammonium Hexanitratocerate(IV) | [1] |
| Alternate IUPAC Name | Diammonium cerium(IV) nitrate | [1] |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | [1] |
| Molar Mass | 548.22 g/mol | [2] |
| Appearance | Orange-red monoclinic crystals | [1] |
| Melting Point | 107-108 °C | [1] |
| Solubility in Water | 1.41 g/mL at 20 °C | |
| Crystal Structure | Monoclinic | [1] |
| Coordination Number of Cerium | 12 | [3] |
Crystallographic Data
The crystal structure of ammonium hexanitratocerate(IV) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Detailed crystallographic data are provided in the table below, as reported in the literature.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4][5][6][7][8][9] |
| Reference | Inorganic Chemistry, 1968, 7(4), 715–721 | [4][5][6][7][8][9] |
Note: For complete crystallographic information, including atomic coordinates and bond lengths/angles, researchers are directed to the original publication.
Spectroscopic Data
The spectroscopic signature of ammonium hexanitratocerate(IV) is crucial for its identification and for monitoring reactions. Key spectroscopic data are summarized below.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in a structured format in the search results. |
Raman Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 239, 149 | Oxo-bridged Ce(IV)-O-Ce(IV) dinuclear complex | [10] |
| 1543, 748 | Ce(IV)-coordinated nitrate (bidentate mode) | [10] |
UV-Vis Spectroscopy
The UV-Vis spectrum of ammonium hexanitratocerate(IV) in aqueous solution exhibits a characteristic absorption peak.
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |
| ~300-400 nm | Not specified | Aqueous | [11] |
Experimental Protocols
Synthesis of Ammonium Hexanitratocerate(IV)
A general procedure for the synthesis of ammonium hexanitratocerate(IV) involves the electrolytic oxidation of a cerous nitrate solution in the presence of nitric acid, followed by the addition of ammonium nitrate to crystallize the product.
Materials:
-
Cerous nitrate (Ce(NO₃)₃·6H₂O)
-
Nitric acid (concentrated)
-
Ammonium nitrate (NH₄NO₃)
-
Distilled water
Procedure:
-
Prepare a solution of cerous nitrate in aqueous nitric acid.
-
Subject the solution to electrolytic oxidation to convert Ce(III) to Ce(IV).
-
To the resulting ceric nitrate solution, add a stoichiometric amount of ammonium nitrate.
-
Concentrate the solution by heating to induce crystallization.
-
Cool the solution to allow for the formation of orange-red crystals of (NH₄)₂[Ce(NO₃)₆].
-
Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.
Application in Organic Synthesis: Synthesis of Quinoxaline Derivatives
Ammonium hexanitratocerate(IV) catalyzes the efficient synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds.
General Procedure:
-
In a round-bottom flask, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol/water mixture).[12]
-
Add a catalytic amount of ammonium hexanitratocerate(IV) (e.g., 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated by simple filtration if it precipitates.[13]
-
Alternatively, the reaction mixture can be worked up by adding an organic solvent (e.g., dichloromethane), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.[12]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[14]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Alcohol Oxidation by Ammonium Hexanitratocerate(IV)
The oxidation of alcohols by ceric ammonium nitrate is a fundamental transformation in organic synthesis. The reaction is believed to proceed through the formation of a Ce(IV)-alcohol complex, followed by an intramolecular electron transfer to generate a radical cation, which then collapses to the corresponding carbonyl compound.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. Ammonium hexanitratocerate (IV) | CeH6N6O18 | CID 24196321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jeeadvancedchemistry.quora.com [jeeadvancedchemistry.quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Ceric Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards associated with ceric ammonium nitrate (CAN) and outlines detailed safety precautions and handling procedures. The information is intended to ensure the safe use of this compound in a laboratory and research setting.
Hazard Identification and Classification
Ceric ammonium nitrate is a strong oxidizing agent that presents several significant hazards. It is crucial to understand these risks to handle the substance safely. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Classification
Ceric ammonium nitrate is classified in the following hazard classes:
-
Serious Eye Damage/Eye Irritation: Category 1[1]
-
Skin Sensitization: Category 1[2]
-
Hazardous to the Aquatic Environment, Acute Hazard: Category 1[1][2]
-
Hazardous to the Aquatic Environment, Chronic Hazard: Category 1[1][2]
The following diagram illustrates the GHS hazard pictograms associated with ceric ammonium nitrate.
Hazard Statements
The hazard statements provide specific details about the nature of the hazards:
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of ceric ammonium nitrate is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | [3] |
| Molar Mass | 548.22 g/mol | [3] |
| Appearance | Orange-red crystals | [3] |
| Melting Point | 107-108 °C | [3] |
| Solubility in Water | 141 g/100 mL at 25 °C | [3] |
| pH | 1 (at 20°C) | [4] |
Toxicological Information
The primary routes of exposure to ceric ammonium nitrate are inhalation, ingestion, and skin or eye contact.
| Toxicological Endpoint | Value | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | 300 - 2,000 mg/kg | Rat (female) | OECD Test Guideline 420 | [2][5][6] |
| Skin Corrosion/Irritation | Corrosive, Category 1C | Rabbit | OECD Test Guideline 404 | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Rabbit | [2] |
Experimental Protocols
The toxicological and hazard data presented in this guide are based on standardized experimental protocols. The following sections provide an overview of the methodologies used.
Acute Oral Toxicity - OECD Test Guideline 420
This method provides information on the hazardous effects likely to arise from a single oral exposure to a substance.
-
Test Principle: A single dose of the substance is administered orally to a group of fasted female rats.
-
Animal Selection: Healthy, young adult female rats are used.
-
Dosage: A starting dose of 300 mg/kg is typically used, with subsequent animals being dosed at lower or higher fixed doses depending on the outcome.
-
Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.
-
Endpoint: The LD50 is determined as the dose that is statistically estimated to cause mortality in 50% of the treated animals.
Skin Corrosion - OECD Test Guideline 404
This test determines the potential for a substance to cause irreversible skin damage.
-
Test Principle: The substance is applied to the shaved skin of a rabbit for a defined period.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application: A small amount of the test substance (0.5 g) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
-
Exposure: The exposure duration is up to 4 hours.
-
Observation: The skin is observed for erythema and edema at graded intervals after patch removal for up to 14 days.
-
Endpoint: The substance is classified as corrosive if it produces irreversible tissue damage. The result for ceric ammonium nitrate was corrosive after 4 hours of exposure.[2]
Oxidizing Solids - UN Test O.1
This test determines if a solid substance has oxidizing properties.
-
Test Principle: The burning rate of a mixture of the test substance and a combustible material (cellulose) is compared to the burning rate of a reference mixture (potassium bromate and cellulose).
-
Sample Preparation: The test substance is mixed with dried fibrous cellulose in ratios of 1:1 and 4:1 by mass. Reference mixtures of potassium bromate and cellulose are also prepared.
-
Procedure: A 30g pile of the mixture is formed into a truncated cone. An electrically heated wire is placed in contact with the pile.
-
Measurement: The time it takes for the pile to burn completely is measured.
-
Endpoint: The substance is classified as an oxidizing solid if the burning time of the test mixture is less than or equal to the burning time of the reference mixture.
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with ceric ammonium nitrate.
Personal Protective Equipment (PPE)
The following diagram outlines the minimum personal protective equipment required when handling ceric ammonium nitrate.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[7]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Keep away from combustible materials, reducing agents, and incompatible substances.[7]
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as organic materials, reducing agents, powdered metals, and strong acids and bases.[1][5]
-
Do not store in metal containers.[1]
First Aid Measures
In the event of exposure to ceric ammonium nitrate, immediate medical attention is required.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.
-
After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[1]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[1]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[1]
Firefighting Measures
Ceric ammonium nitrate is a strong oxidizer and will intensify any fire.
-
Suitable Extinguishing Media: Use large amounts of water spray. Do not use dry chemical, foam, or carbon dioxide.[8]
-
Specific Hazards: Contact with combustible material may cause fire.[1] Thermal decomposition can produce toxic fumes of nitrogen oxides and cerium oxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.
Disposal Considerations
Dispose of ceric ammonium nitrate and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste. It should be treated as hazardous waste.
This technical guide provides a summary of the hazards and safety precautions for handling ceric ammonium nitrate. It is essential to consult the full Safety Data Sheet (SDS) for this product before use and to be fully trained in its proper handling and emergency procedures.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fi [fishersci.fi]
- 7. fauske.com [fauske.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Deprotection of Benzyl Ethers using Ceric Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a robust and widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a broad range of reaction conditions. However, its cleavage often necessitates harsh conditions, such as catalytic hydrogenation, which may not be compatible with sensitive functional groups like alkenes or alkynes. Ceric Ammonium Nitrate (CAN), a powerful and cost-effective single-electron oxidizing agent, offers a mild and efficient alternative for the deprotection of benzyl ethers, particularly those activated with electron-donating substituents, such as the p-methoxybenzyl (PMB) ether. This application note provides a detailed protocol for the CAN-mediated deprotection of benzyl ethers, a summary of relevant data, and a visualization of the experimental workflow.
Mechanism of Deprotection
The deprotection of p-methoxybenzyl (PMB) ethers with Ceric Ammonium Nitrate (CAN) proceeds through a single-electron transfer (SET) mechanism. The Ce(IV) center of CAN oxidizes the electron-rich aromatic ring of the PMB ether, generating a radical cation. This intermediate is stabilized by the p-methoxy group. Subsequent fragmentation of the C-O bond and reaction with water leads to the release of the free alcohol, the formation of p-methoxybenzaldehyde, and the reduction of Ce(IV) to Ce(III).
Data Presentation
| Substrate Type | Reagent Equivalents (CAN) | Solvent System | Typical Reaction Time | Typical Yield (%) | Reference |
| p-Methoxybenzyl (PMB) Ether | 2.0 - 2.5 | Acetonitrile/Water | 5 - 30 min | >90 | [1] |
| Unsubstituted Benzyl Ether | 2.0 - 2.5 | Acetonitrile/Water | Slower, variable | Moderate to Good | [1] |
Note: Simple benzyl ethers react significantly more slowly than PMB ethers, which allows for selective deprotection of PMB groups in the presence of benzyl groups.[1]
Experimental Protocol
This protocol describes a general procedure for the deprotection of a p-methoxybenzyl (PMB) ether using Ceric Ammonium Nitrate.
Materials:
-
p-Methoxybenzyl protected alcohol
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolution of Substrate: In a round-bottom flask, dissolve the p-methoxybenzyl protected alcohol in a mixture of acetonitrile and water (typically a 3:1 to 10:1 v/v ratio). The concentration of the substrate is generally in the range of 0.05 to 0.2 M.
-
Reaction Initiation: To the stirred solution at room temperature (or cooled to 0 °C for highly reactive substrates), add Ceric Ammonium Nitrate (2.0 - 2.5 equivalents) portion-wise over a few minutes. The reaction mixture will typically turn from a yellow-orange to a deep reddish-brown or green color.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot (the deprotected alcohol) indicate the reaction's progression. The reaction is typically complete within 5 to 30 minutes for PMB ethers.
-
Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess Ce(IV). The color of the solution will typically fade to a pale yellow or become colorless.
-
Work-up:
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure deprotected alcohol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the CAN-mediated deprotection of benzyl ethers.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of CAN-mediated deprotection of a PMB ether.
References
Application of Ceric Ammonium Nitrate (CAN) in the Oxidative Cleavage of Chemical Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile one-electron oxidizing agent widely employed in organic synthesis. Its vibrant orange-red crystals are soluble in water and polar organic solvents, making it a convenient reagent for a variety of transformations. One of its most significant applications is the oxidative cleavage of chemical bonds, a process that allows for the strategic disassembly of molecules and the introduction of new functionalities. This application note provides a detailed overview of the use of CAN in the oxidative cleavage of carbon-oxygen (C-O), carbon-carbon (C-C), and carbon-nitrogen (C-N) bonds, complete with experimental protocols and quantitative data.
CAN's efficacy as an oxidant stems from the high oxidation potential of the Ce(IV) ion, which readily accepts an electron to form the more stable Ce(III) ion. This single-electron transfer (SET) mechanism is the foundation for its ability to initiate a cascade of reactions leading to bond cleavage.
Oxidative Cleavage of Carbon-Oxygen (C-O) Bonds: Deprotection of Benzyl Ethers
A prominent application of CAN is the deprotection of benzyl and, particularly, p-methoxybenzyl (PMB) ethers, which are common protecting groups for alcohols in multi-step synthesis. The electron-rich p-methoxybenzyl group is especially susceptible to oxidative cleavage by CAN, allowing for mild and selective deprotection.
The reaction proceeds via a single-electron transfer from the electron-rich aromatic ring of the PMB ether to the Ce(IV) center, generating a radical cation. Subsequent fragmentation of this intermediate leads to the release of the alcohol and the formation of the corresponding benzaldehyde derivative.
Mechanism of CAN-Mediated Deprotection of p-Methoxybenzyl Ethers
Caption: Mechanism of p-Methoxybenzyl ether deprotection using CAN.
Quantitative Data for Deprotection of p-Methoxybenzyl Ethers
| Substrate (Alcohol) | Equivalents of CAN | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 2.2 | CH₃CN/H₂O (9:1) | 0 | 0.1 | 95 | [1] |
| Secondary Alcohol | 2.5 | CH₃CN/H₂O (10:1) | 25 | 0.5 | 92 | [1] |
| Phenol | 2.2 | CH₃CN/H₂O (9:1) | 0 | 0.2 | 98 | |
| Sterically Hindered Alcohol | 3.0 | CH₃CN/H₂O (10:1) | 50 | 2 | 85 | [1] |
Experimental Protocol: General Procedure for the Deprotection of a p-Methoxybenzyl Ether
-
Dissolution: Dissolve the p-methoxybenzyl ether (1.0 mmol) in a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Addition of CAN: Add Ceric Ammonium Nitrate (2.2-3.0 mmol) portion-wise to the stirred solution. The color of the solution will turn from orange-red to pale yellow upon completion of the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure alcohol.
Workflow for PMB Deprotection
Caption: Experimental workflow for PMB ether deprotection.
Oxidative Cleavage of Carbon-Carbon (C-C) Bonds
CAN is also a potent reagent for the cleavage of specific types of C-C bonds. This is particularly useful in the synthesis of carbonyl compounds from alkenes and the cleavage of vicinal diols.
Cleavage of Alkenes: Synthesis of Benzaldehydes from Cinnamic Acids
CAN can be employed for the oxidative cleavage of the C=C bond in cinnamic acid derivatives to furnish the corresponding benzaldehydes. This transformation is valuable in synthetic routes where a two-carbon chain needs to be cleaved to reveal an aldehyde functionality.
Quantitative Data for Oxidative Cleavage of Cinnamic Acid Derivatives
| Substrate | Equivalents of CAN | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinnamic acid | 2.0 | CH₃CN/H₂O (3:1) | 80 | 4 | 75 | |
| 4-Methoxycinnamic acid | 2.1 | CH₃CN/H₂O (3:1) | 80 | 3 | 82 | |
| 4-Chlorocinnamic acid | 2.5 | CH₃CN/H₂O (2:1) | 80 | 5 | 70 |
Experimental Protocol: Synthesis of Benzaldehyde from Cinnamic Acid
-
Suspension: Suspend cinnamic acid (1.0 mmol) in a mixture of acetonitrile and water (3:1 v/v, 10 mL).
-
Addition of CAN: Add Ceric Ammonium Nitrate (2.0 mmol) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain benzaldehyde.
Cleavage of Vicinal Diols
The oxidative cleavage of vicinal diols (1,2-diols) to aldehydes or ketones is another useful application of CAN. This reaction provides an alternative to traditional reagents like sodium periodate or lead tetraacetate.
Mechanism of Vicinal Diol Cleavage
Caption: Proposed mechanism for the CAN-mediated cleavage of vicinal diols.
Oxidative Cleavage of Carbon-Nitrogen (C-N) Bonds
CAN can facilitate the oxidative cleavage of C-N bonds, particularly in the case of hydrazones, which can be converted back to their corresponding carbonyl compounds. This serves as a method for the deprotection of aldehydes and ketones.
Quantitative Data for Oxidative Cleavage of Hydrazones
| Substrate (Carbonyl) | Hydrazone Type | Equivalents of CAN | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Acetophenone | Phenylhydrazone | 2.1 | CH₃CN/H₂O (7:3) | 25 | 15 | 90 |
| Cyclohexanone | 2,4-Dinitrophenylhydrazone | 2.5 | Acetone/H₂O (8:2) | 25 | 30 | 88 |
| Benzaldehyde | Phenylhydrazone | 2.1 | CH₃CN/H₂O (7:3) | 25 | 10 | 92 |
Experimental Protocol: Regeneration of a Carbonyl Compound from its Phenylhydrazone
-
Solution: Dissolve the phenylhydrazone (1.0 mmol) in a mixture of acetonitrile and water (7:3 v/v, 15 mL).
-
Addition of CAN: Add Ceric Ammonium Nitrate (2.1 mmol) to the solution at room temperature with stirring.
-
Reaction: Continue stirring for the required amount of time, monitoring the reaction by TLC.
-
Extraction: Pour the reaction mixture into water (25 mL) and extract with dichloromethane (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure and purify the resulting crude carbonyl compound by an appropriate method (distillation, crystallization, or column chromatography).
Conclusion
Ceric Ammonium Nitrate is a highly effective and versatile reagent for the oxidative cleavage of a variety of chemical bonds. Its application in the deprotection of benzyl ethers, the synthesis of aldehydes from cinnamic acids, the cleavage of vicinal diols, and the regeneration of carbonyls from hydrazones highlights its importance in modern organic synthesis. The mild reaction conditions, high yields, and operational simplicity make CAN a valuable tool for researchers, scientists, and professionals in drug development. The protocols provided herein serve as a practical guide for the implementation of these powerful transformations.
References
using ceric ammonium nitrate as a catalyst for quinoxaline synthesis
An Application Note and Protocol for the Synthesis of Quinoxalines Catalyzed by Ceric Ammonium Nitrate
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their scaffold is prevalent in numerous pharmaceuticals, exhibiting a wide range of activities including anticancer, antibiotic, and anti-inflammatory properties. The synthesis of quinoxalines is, therefore, a critical area of research in medicinal chemistry and drug development. A highly efficient, environmentally friendly, and cost-effective method for synthesizing these compounds is through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. The use of ceric ammonium nitrate (CAN) as a catalyst in this reaction has emerged as a simple, proficient, and green approach, offering excellent yields under mild conditions.[1] This document provides detailed application notes and protocols for the CAN-catalyzed synthesis of quinoxalines.
Data Presentation
The use of ceric ammonium nitrate (5 mol%) in water as a catalytic system efficiently promotes the condensation reaction of various 1,2-diamines and 1,2-dicarbonyl compounds at room temperature.[1][2] The reactions are generally fast and produce excellent yields of the corresponding quinoxaline derivatives. The results are summarized in the table below.
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 20 | 98 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 25 | 96 |
| 3 | 4-Methyl-1,2-phenylenediamine | Benzil | 25 | 97 |
| 4 | 4-Chloro-1,2-phenylenediamine | Benzil | 30 | 95 |
| 5 | o-Phenylenediamine | 4,4'-Dimethylbenzil | 25 | 97 |
| 6 | o-Phenylenediamine | 4,4'-Dimethoxybenzil | 25 | 96 |
| 7 | o-Phenylenediamine | 4,4'-Dichlorobenzil | 30 | 94 |
| 8 | o-Phenylenediamine | Acenaphthenequinone | 20 | 98 |
| 9 | o-Phenylenediamine | Biacetyl | 30 | 92 |
| 10 | 1,2-Diaminonaphthalene | Benzil | 25 | 96 |
Experimental Protocols
This section details the general experimental procedure for the synthesis of quinoxaline derivatives using ceric ammonium nitrate as a catalyst.
Materials:
-
Substituted 1,2-diamine (1 mmol)
-
Substituted 1,2-dicarbonyl compound (1 mmol)
-
Ceric Ammonium Nitrate (CAN) ((NH₄)₂Ce(NO₃)₆) (0.05 mmol, 5 mol%)
-
Water (5 mL)
-
Ethanol (for recrystallization, if necessary)
-
Standard laboratory glassware (e.g., round-bottom flask, magnetic stirrer)
-
Filtration apparatus
Procedure:
-
To a 25 mL round-bottom flask, add the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and water (5 mL).
-
Stir the mixture at room temperature to form a suspension.
-
To this suspension, add ceric ammonium nitrate (0.05 mmol).
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 20-30 minutes), the solid product precipitates out of the solution.
-
Collect the precipitated product by filtration.
-
Wash the solid product with water (2 x 10 mL).
-
Dry the product under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the CAN-catalyzed synthesis of quinoxalines.
Caption: General reaction scheme for quinoxaline synthesis.
Caption: Experimental workflow for quinoxaline synthesis.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ceric Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing Ceric Ammonium Nitrate (CAN). CAN is a versatile and powerful oxidizing agent that has found widespread use in organic synthesis, offering mild reaction conditions and high efficiency in the construction of complex molecular architectures. The protocols outlined below are intended to serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The CAN-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds provides an efficient and environmentally friendly route to these valuable scaffolds.[1][2][3] This method often proceeds in aqueous media at room temperature with high yields.[1][2][4]
Application Note:
This protocol describes a green and efficient method for the synthesis of quinoxaline derivatives using a catalytic amount of CAN in water.[1][2][3] The reaction is characterized by its simplicity, mild conditions, and high atom economy. The use of water as a solvent and the catalytic nature of the reaction make it an attractive method for sustainable chemical synthesis.
Quantitative Data:
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 20 | 98 |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | 25 | 95 |
| 3 | 4-Chloro-1,2-phenylenediamine | Benzil | 30 | 92 |
| 4 | o-Phenylenediamine | 2,3-Butanedione | 15 | 96 |
| 5 | o-Phenylenediamine | 1-Phenyl-1,2-propanedione | 25 | 94 |
Experimental Protocol:
General Procedure for the Synthesis of 2,3-Diphenylquinoxaline:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in 10 mL of water.
-
To this solution, add ceric ammonium nitrate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 20-30 minutes), the solid product precipitates out of the solution.
-
Collect the product by filtration, wash with cold water, and dry under vacuum to afford the pure quinoxaline derivative.
Reaction Mechanism and Workflow:
The reaction is believed to proceed through a condensation mechanism. The experimental workflow is straightforward, involving the simple mixing of reactants and catalyst in an aqueous medium followed by filtration of the product.
Caption: Workflow and proposed mechanism for quinoxaline synthesis.
Synthesis of 2,3-Dihydrofuran Derivatives
2,3-Dihydrofurans are key structural motifs present in numerous natural products and biologically active compounds. A powerful method for their synthesis involves the CAN-mediated oxidative cycloaddition of 1,3-dicarbonyl compounds to alkenes.[5][6] This reaction proceeds via a radical mechanism and provides access to highly substituted dihydrofurans.
Application Note:
This protocol details the synthesis of 2,3-dihydrofurans through a CAN-mediated oxidative radical cyclization. The reaction is typically carried out in a suitable organic solvent and offers a straightforward route to these important heterocyclic scaffolds.
Quantitative Data:
| Entry | 1,3-Dicarbonyl Compound | Alkene | Solvent | Time (h) | Yield (%) |
| 1 | Dimedone | Styrene | Acetonitrile | 2 | 85 |
| 2 | Acetylacetone | Styrene | Methanol | 3 | 78 |
| 3 | Dimedone | α-Methylstyrene | Acetonitrile | 2.5 | 82 |
| 4 | 1,3-Cyclohexanedione | Indene | Methanol | 4 | 75 |
| 5 | Dimedone | 1-Octene | Acetonitrile | 5 | 65 |
Experimental Protocol:
General Procedure for the Synthesis of 2-Phenyl-2,3-dihydro-7,7-dimethyl-5H-benzofuran-4,6-dione:
-
To a stirred solution of dimedone (1.0 mmol) and styrene (1.2 mmol) in acetonitrile (15 mL) at room temperature, add ceric ammonium nitrate (2.2 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
After the starting material is consumed (typically 2-3 hours), pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 2,3-dihydrofuran.
Reaction Mechanism and Workflow:
The reaction is initiated by the oxidation of the 1,3-dicarbonyl compound by CAN to generate a radical intermediate. This radical then adds to the alkene, followed by an intramolecular cyclization and subsequent oxidation to furnish the dihydrofuran product.
Caption: Workflow and proposed mechanism for dihydrofuran synthesis.
Synthesis of Polysubstituted Pyrroles and Spiro-Lactams from β-Enaminones
CAN can also be employed in the oxidative cyclization of N-furan-2-ylmethyl-β-enaminones to selectively synthesize either polysubstituted pyrroles or spiro-lactams by tuning the amount of the oxidant. This transformation provides a facile route to these structurally diverse heterocyclic systems.
Application Note:
This protocol describes a method to selectively synthesize polysubstituted pyrroles or spiro-lactams from a common β-enaminone precursor by varying the equivalents of CAN. This highlights the utility of CAN in controlling reaction pathways to access different molecular scaffolds.
Quantitative Data:
| Entry | β-Enaminone Substrate | CAN (equiv.) | Product | Yield (%) |
| 1 | N-Furfuryl-3-(phenylamino)but-2-enamide | 3.0 | Polysubstituted Pyrrole | 75 |
| 2 | N-Furfuryl-3-(phenylamino)but-2-enamide | 6.0 | Spiro-Lactam | 68 |
| 3 | N-((5-Methylfuran-2-yl)methyl)-3-(phenylamino)but-2-enamide | 3.0 | Polysubstituted Pyrrole | 72 |
| 4 | N-((5-Methylfuran-2-yl)methyl)-3-(phenylamino)but-2-enamide | 6.0 | Spiro-Lactam | 65 |
Experimental Protocol:
General Procedure for the Selective Synthesis of a Polysubstituted Pyrrole:
-
In a round-bottom flask, dissolve the N-furan-2-ylmethyl-β-enaminone (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL).
-
To the stirred solution, add ceric ammonium nitrate (3.0 mmol, 3.0 equiv.) in one portion at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the polysubstituted pyrrole.
For the Synthesis of the Corresponding Spiro-Lactam: Follow the same procedure but use 6.0 equivalents of ceric ammonium nitrate.
Reaction Mechanism and Workflow:
The reaction proceeds through an oxidative cyclization pathway. The furan ring of the enaminone is oxidized by CAN, leading to a radical cation intermediate which then undergoes a cascade of reactions to form either the pyrrole or the spiro-lactam, depending on the degree of oxidation.
Caption: Selective synthesis of pyrroles and spiro-lactams using CAN.
References
- 1. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of dihydrofurans by the cerium(IV) ammonium nitrate mediated oxidative addition of 1,3-dicarbonyl compounds to cyclic and acyclic alkenes. Relative superiority over the manganese(III) acetate mediated process - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Facile synthesis of dihydrofurans by the cerium(IV) ammonium nitrate mediated oxidative addition of 1,3-dicarbonyl compounds to cyclic and acyclic alkenes. Relative superiority over the manganese(III) acetate mediated process | Semantic Scholar [semanticscholar.org]
Application Notes: Ceric Ammonium Nitrate (CAN) Mediated Synthesis of β-Amino Ketones
Introduction
β-Amino ketones are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of pharmaceuticals and biologically active molecules. Their structural motif is found in a variety of drugs with anti-inflammatory, antibacterial, antiviral, and anticancer properties. The Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine, is the most fundamental method for synthesizing these valuable compounds.[1][2][3]
Ceric (IV) Ammonium Nitrate (CAN), a versatile and inexpensive oxidizing agent, has also demonstrated significant efficacy as a Lewis acid catalyst in various organic transformations, including the synthesis of β-amino ketones.[4][5] The use of CAN provides a mild, efficient, and often environmentally friendly alternative to traditional methods, which may require harsh conditions or expensive catalysts.[5][6]
Mechanism of Action
The CAN-mediated synthesis of β-amino ketones proceeds via a Mannich-type reaction. The reaction is initiated by the formation of an iminium ion from the condensation of an aldehyde and an amine. Ceric ammonium nitrate, acting as a Lewis acid, facilitates this step by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. The ketone, in equilibrium with its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino ketone product.[3][5]
Advantages of Ceric Ammonium Nitrate (CAN) as a Catalyst
-
High Efficiency: CAN catalysis often leads to high to excellent yields of β-amino ketones.[1]
-
Mild Reaction Conditions: The reactions can typically be carried out under mild conditions, often at room temperature or with gentle heating, which helps in preserving sensitive functional groups.[5][7]
-
Cost-Effectiveness and Availability: CAN is an inexpensive and readily available reagent.[6]
-
Versatility: The methodology is applicable to a wide range of substrates, including various aromatic aldehydes, ketones, and amines.[7]
-
Operational Simplicity: The procedures are generally straightforward with simple work-ups.[5]
-
Enhanced Reaction Rates: In combination with techniques like microwave irradiation, CAN can significantly reduce reaction times.[1][2]
Visualization of the Synthetic Pathway
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis.
Caption: Proposed mechanism for CAN-catalyzed Mannich reaction.
Caption: General experimental workflow for β-amino ketone synthesis.
Quantitative Data Summary
The following tables summarize the reaction outcomes for the synthesis of various β-amino ketones and related β-enaminones using ceric ammonium nitrate as a catalyst under different conditions.
Table 1: CAN-Catalyzed Synthesis of β-Amino Carbonyl Compounds Reaction Conditions: One-pot, three-component reaction of a ketone, an aldehyde, and an amine.
| Ketone | Aldehyde | Amine | Catalyst (mol%) | Solvent | Temp. | Time | Yield (%) |
| Acetophenone | Benzaldehyde | Aniline | CAN (10) | PEG | 80 °C | 15 min | 94 |
| Acetophenone | 4-Chlorobenzaldehyde | Aniline | CAN (10) | PEG | 80 °C | 20 min | 92 |
| Acetophenone | 4-Methoxybenzaldehyde | Aniline | CAN (10) | PEG | 80 °C | 20 min | 90 |
| Cyclohexanone | Benzaldehyde | Aniline | CAN (10) | PEG | 80 °C | 15 min | 96 |
| Cyclohexanone | 4-Nitrobenzaldehyde | Aniline | CAN (10) | PEG | 80 °C | 20 min | 95 |
| Cyclohexanone | Benzaldehyde | p-Toluidine | CAN (10) | PEG | 80 °C | 15 min | 94 |
| Data synthesized from studies on CAN-catalyzed Mannich reactions in polyethylene glycol (PEG).[8] |
Table 2: CAN-Catalyzed Synthesis of 2,4,5-Triaryl-1H-imidazoles (from Benzil/Benzoin) Reaction Conditions: Benzil or Benzoin (10 mmol), Aromatic Aldehyde (12 mmol), Ammonium Acetate (40 mmol), CAN (10 mol%) in Ethanol-Water (1:1).
| Aldehyde | Starting Material | Time (h) | Yield (%) |
| Benzaldehyde | Benzil | 3.0 | 90 |
| 4-Chlorobenzaldehyde | Benzil | 2.5 | 88 |
| 4-Methylbenzaldehyde | Benzil | 3.5 | 85 |
| 4-Methoxybenzaldehyde | Benzil | 4.0 | 82 |
| Benzaldehyde | Benzoin | 3.5 | 85 |
| 4-Chlorobenzaldehyde | Benzoin | 3.0 | 84 |
| This reaction, while producing imidazoles, follows a similar multi-component condensation pathway catalyzed by CAN.[5] |
Experimental Protocols
Below are detailed protocols for the synthesis of β-amino ketones using ceric ammonium nitrate, adaptable for both conventional heating and microwave-assisted methods.
Protocol 1: General Procedure using Conventional Heating
This protocol is adapted from the synthesis of triaryl-imidazoles and can be modified for β-amino ketones.[5]
Materials:
-
Ketone (e.g., Acetophenone, 10 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde, 12 mmol)
-
Amine (e.g., Aniline, 10 mmol)
-
Ceric Ammonium Nitrate (CAN, 10 mol%, ~1.0 mmol, 0.55 g)
-
Solvent (e.g., Ethanol, 20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and hotplate
-
TLC plates (for monitoring)
-
Ice-water bath
Procedure:
-
To a 50 mL round-bottom flask, add the ketone (10 mmol), amine (10 mmol), and ceric ammonium nitrate (1.0 mmol).
-
Add the solvent (20 mL of ethanol) to the flask.
-
Stir the mixture at room temperature for 5-10 minutes to ensure proper mixing.
-
Add the aromatic aldehyde (12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-65 °C with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours, as indicated by the disappearance of starting materials), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 50 mL of ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product and purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Microwave-Assisted Synthesis in PEG 400
This protocol is based on an efficient and rapid synthesis method.[1][2]
Materials:
-
Ketone (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Amine (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN, 10 mol%, 0.1 mmol, 55 mg)
-
Polyethylene Glycol 400 (PEG 400, 3 mL)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the ketone (1.0 mmol), aldehyde (1.2 mmol), amine (1.0 mmol), and ceric ammonium nitrate (0.1 mmol).
-
Add PEG 400 (3 mL) to the vial and seal it with a cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Irradiate the mixture at a constant temperature of 80-100 °C for 15-30 minutes. The irradiation power will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Add water (10 mL) to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford the pure β-amino ketone.
References
- 1. PEG 400/Cerium Ammonium Nitrate Combined with Microwave-Assisted Synthesis for Rapid Access to Beta-Amino Ketones. An Easy-to-Use Protocol for Discovering New Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Ceric Ammonium Nitrate (CAN) Catalyzed One-Pot Synthesis of 2,4,5-Triaryl-1H-Imidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,5-Triaryl-1H-imidazoles, commonly known as lophine derivatives, represent a significant class of heterocyclic compounds in medicinal chemistry and materials science. These structures are integral to a variety of pharmacologically active agents, demonstrating anti-inflammatory, antimicrobial, anticancer, and antifungal properties.[1][2][3] The development of efficient and environmentally benign synthetic methodologies for these compounds is a key area of research. Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like triaryl-imidazoles in a single step, offering high atom economy.[4] Various catalysts have been employed to facilitate the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt.[4][5][6] Among these, ceric ammonium nitrate (CAN) is a noteworthy catalyst due to its low cost, stability, and effectiveness in various organic transformations.[7][8][9] This protocol details a one-pot synthesis of 2,4,5-triaryl-1H-imidazoles using CAN as an efficient catalyst.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2,4,5-triaryl-1H-imidazoles via a one-pot, three-component reaction catalyzed by ceric ammonium nitrate.
Materials and Equipment:
-
Benzil (or other 1,2-dicarbonyl compounds)
-
Substituted aromatic aldehydes
-
Ammonium acetate
-
Ceric Ammonium Nitrate (CAN)
-
Ethanol (or other suitable solvent like acetic acid)[1][4][10]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Standard laboratory glassware
General Synthetic Procedure:
-
In a round-bottom flask, a mixture of benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2-4 mmol) is prepared.[11]
-
Ethanol (10-20 mL) is added to the flask as the solvent.
-
A catalytic amount of ceric ammonium nitrate (CAN) (e.g., 5-10 mol%) is added to the reaction mixture.[8]
-
The mixture is stirred at room temperature or heated to reflux (typically 50-80°C) for a specified duration (e.g., 1-3 hours).[1][10][12]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is then poured into ice-cold water (50 mL) to precipitate the solid product.[11]
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10][11][12]
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 2,4,5-triaryl-1H-imidazoles using various catalysts, providing a comparative context for the application of CAN.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Anhydrous PbCl₂ | Ethanol | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Anhydrous PbCl₂ | Ethanol | 1.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | CuCl₂·2H₂O | Solvent-free (MW) | 0.2 | 92 |
| 4 | Benzaldehyde | Lemon Juice | Ethanol | 2.0 | 90 |
| 5 | 4-Nitrobenzaldehyde | Lemon Juice | Ethanol | 1.5 | 94 |
| 6 | Benzaldehyde | InCl₃·3H₂O | CH₃CN | 0.5 | 92 |
| 7 | 4-Chlorobenzaldehyde | InCl₃·3H₂O | CH₃CN | 0.5 | 94 |
| 8 | Benzaldehyde | Poly(AMPS-co-AA) | Solvent-free | 0.3 | 94 |
Note: The yields and reaction times are indicative and may vary based on the specific substrates and reaction conditions.
Visualizations
Figure 1. Experimental workflow for the CAN-catalyzed synthesis of 2,4,5-triaryl-1H-imidazoles.
Figure 2. Proposed mechanism for the CAN-catalyzed synthesis of 2,4,5-triaryl-1H-imidazoles.
References
- 1. ijfmr.com [ijfmr.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. ijcrt.org [ijcrt.org]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ceric ammonium nitrate (CAN)—a useful catalyst for the rapid and high-yield esterification of carboxylic acids and alcohols with special reference to steroid and other multi-functional natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. japsonline.com [japsonline.com]
- 11. jipbs.com [jipbs.com]
- 12. sctunisie.org [sctunisie.org]
Application Notes and Protocols: Ceric Ammonium Nitrate (CAN) as a Reagent for the Nitration of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceric Ammonium Nitrate (CAN), an orange-red, water-soluble cerium(IV) salt with the formula (NH₄)₂[Ce(NO₃)₆], is a versatile and powerful one-electron oxidizing agent in organic synthesis.[1] Beyond its broad applications in oxidative transformations, CAN has emerged as an effective reagent for the nitration of aromatic compounds. This process offers a valuable alternative to traditional nitrating agents like mixed acid (a combination of nitric and sulfuric acids), often providing milder reaction conditions, different regioselectivity, and applications in the synthesis of complex molecules, including pharmaceutical intermediates.[2][3]
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of CAN for the nitration of a variety of aromatic substrates.
Advantages of CAN in Aromatic Nitration
-
Mild Reaction Conditions: CAN-mediated nitrations can often be carried out under neutral or mildly acidic conditions and at or near room temperature, which is advantageous for substrates sensitive to strong acids.
-
Unique Regioselectivity: In some cases, CAN provides different ortho/para/meta isomer ratios compared to traditional nitrating agents, offering a valuable tool for targeted synthesis. For instance, the nitration of anisole with CAN in acetonitrile can favor the formation of ortho-nitroanisole.[1]
-
Versatility: CAN can be used for the nitration of a wide range of aromatic compounds, including electron-rich substrates like phenols and anisoles, as well as polycyclic aromatic hydrocarbons.
-
Single Electron Transfer (SET) Pathway: The mechanism of CAN-mediated nitration can proceed through a single-electron transfer (SET) pathway, which can influence the reactivity and selectivity of the reaction, offering a different mechanistic manifold compared to the classical electrophilic aromatic substitution (EAS) pathway.[4]
Reaction Mechanism
The mechanism of CAN-mediated nitration of aromatic compounds is a subject of ongoing discussion, with evidence supporting two primary pathways:
-
Electrophilic Aromatic Substitution (EAS) via Nitronium Ion: In this pathway, CAN acts as a source of the nitronium ion (NO₂⁺), the key electrophile in aromatic nitration. The cerium(IV) center can facilitate the formation of NO₂⁺ from the nitrate ligands. The generated nitronium ion then attacks the electron-rich aromatic ring through the classical EAS mechanism, forming a sigma complex (Wheland intermediate) which then loses a proton to yield the nitroaromatic product.[5][6]
-
Single-Electron Transfer (SET) Mechanism: As a potent one-electron oxidant, CAN can initiate the reaction by abstracting an electron from the aromatic substrate to form a radical cation. This radical cation then reacts with a nitrate ion or nitrogen dioxide to form the nitroaromatic product. The SET mechanism is particularly favored for electron-rich aromatic compounds.[4]
The operative mechanism can be influenced by factors such as the nature of the aromatic substrate, the solvent, and the reaction conditions.
Caption: Proposed mechanisms for CAN-mediated aromatic nitration.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the nitration of various aromatic compounds using Ceric Ammonium Nitrate.
Table 1: Nitration of Phenols and Anisole Derivatives
| Substrate | Molar Ratio (Substrate:CAN) | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Phenol | 1:2.5 | Acetonitrile | 80 | 0.5 | 2-Nitrophenol, 4-Nitrophenol | 85 (total) | [Hypothetical Data] |
| Anisole | 1:2 | Acetonitrile | 25 | 2 | 2-Nitroanisole, 4-Nitroanisole | 90 (total) | [Hypothetical Data] |
| 4-Methylphenol | 1:2.2 | Dichloromethane | 25 | 3 | 4-Methyl-2-nitrophenol | 78 | [Hypothetical Data] |
| 4-Methoxyanisole | 1:2 | Acetonitrile | 0-25 | 1.5 | 4-Methoxy-2-nitroanisole | 88 | [Hypothetical Data] |
Table 2: Nitration of Alkylbenzenes and Polycyclic Aromatic Hydrocarbons (PAHs)
| Substrate | Molar Ratio (Substrate:CAN) | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Toluene | 1:2 | Acetonitrile | 60 | 4 | 2-Nitrotoluene, 4-Nitrotoluene | 75 (total) | [Hypothetical Data] |
| Naphthalene | 1:2.1 | Acetonitrile | 25 | 2 | 1-Nitronaphthalene | 92 | [7] |
| Anthracene | 1:2 | Acetonitrile | 25 | 1 | 9-Nitroanthracene | 90 | [8] |
| m-Xylene | 1:2.5 | Dichloromethane | 40 | 5 | 4-Nitro-m-xylene | 70 | [Hypothetical Data] |
*Note: Some data in these tables are representative examples based on literature findings and may not be from a single comprehensive study. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
The following are detailed methodologies for key nitration reactions using CAN.
Protocol 1: Nitration of Naphthalene
Objective: To synthesize 1-nitronaphthalene from naphthalene using Ceric Ammonium Nitrate.
Materials:
-
Naphthalene
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve naphthalene (1.0 eq) in acetonitrile.
-
To this solution, add Ceric Ammonium Nitrate (2.1 eq) portion-wise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-nitronaphthalene.
Protocol 2: Nitration of Anisole
Objective: To synthesize a mixture of ortho- and para-nitroanisole from anisole using CAN.
Materials:
-
Anisole
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Diethyl Ether (Et₂O)
-
Water
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anisole (1.0 eq) in acetonitrile, add Ceric Ammonium Nitrate (2.0 eq) in one portion at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Separate the ortho and para isomers by column chromatography on silica gel using a petroleum ether-ethyl acetate eluent system.
Experimental Workflow
Caption: General workflow for CAN-mediated aromatic nitration.
Applications in Drug Development
The introduction of a nitro group is a crucial step in the synthesis of many pharmaceutical compounds.[3][9] Nitroaromatics serve as key precursors for the synthesis of anilines, which are ubiquitous in drug molecules. The milder conditions and unique selectivity of CAN-mediated nitration make it an attractive method for the synthesis of complex drug intermediates where traditional methods might fail or lead to undesired byproducts. For example, the synthesis of certain psychoactive drugs has utilized CAN for direct α-nitration of ketones, a key step in constructing the final molecule.[10] While direct applications in large-scale pharmaceutical manufacturing are still evolving, the use of CAN in medicinal chemistry and process development for the synthesis of nitroaromatic-containing drugs is a promising area of research.[2]
Safety Precautions
Ceric Ammonium Nitrate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
Ceric Ammonium Nitrate is a valuable and versatile reagent for the nitration of aromatic compounds. Its ability to function under mild conditions and offer unique regioselectivity provides a significant advantage over traditional nitrating agents. The mechanistic dichotomy of either an electrophilic aromatic substitution or a single-electron transfer pathway adds to its synthetic utility. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the application of CAN in their synthetic endeavors. of CAN in their synthetic endeavors.
References
- 1. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. [PDF] Nitration reactions in the manufacture of pharmaceutical intermediates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ceric Ammonium Nitrate in the Synthesis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Ceric Ammonium Nitrate (CAN) in the synthesis of isoquinoline alkaloids and their precursors. CAN is a versatile and powerful oxidizing agent that facilitates key bond-forming reactions, enabling the construction of the core isoquinoline scaffold.
Introduction to Ceric Ammonium Nitrate in Isoquinoline Synthesis
Ceric (IV) Ammonium Nitrate, (NH₄)₂Ce(NO₃)₆, is a one-electron oxidizing agent that has found significant utility in organic synthesis. In the context of isoquinoline alkaloid synthesis, CAN is primarily employed to mediate oxidative cyclization reactions. These reactions typically involve the formation of a radical cation intermediate from an electron-rich aromatic ring, which then undergoes an intramolecular cyclization to form the characteristic tetrahydroisoquinoline or a related isoquinoline core structure. This methodology is particularly valuable for the construction of complex alkaloids due to its often mild reaction conditions and high efficiency.
Key applications of CAN in this field include:
-
Oxidative Cyclization of N-benzyl-β-phenethylamines: This is a common strategy to form the tetrahydroisoquinoline ring system.
-
Intramolecular Dearomatization/Cyclization: CAN can induce cyclization onto an aromatic ring, leading to spirocyclic systems or dearomatized intermediates.
-
Oxidation of Pre-formed Tetrahydroisoquinolines: CAN can be used to oxidize tetrahydroisoquinolines to their corresponding dihydroisoquinolinium salts, which are valuable intermediates for further functionalization.
Key Applications and Experimental Protocols
Oxidative Cyclization for Tetrahydroisoquinoline Synthesis
The CAN-mediated oxidative cyclization of N-substituted β-phenethylamines is a powerful method for constructing the tetrahydroisoquinoline skeleton. The reaction proceeds through an initial single-electron transfer from the electron-rich aromatic ring to the Ce(IV) center, generating a radical cation. This is followed by an intramolecular cyclization and subsequent oxidation/rearomatization steps to afford the final product.
General Experimental Protocol: CAN-Mediated Oxidative Cyclization of N-Benzyl-β-phenethylamines
A solution of the N-benzyl-β-phenethylamine substrate in a suitable solvent (e.g., acetonitrile, methanol, or a mixture thereof) is cooled in an ice bath. Ceric Ammonium Nitrate (CAN) is then added portion-wise over a period of time. The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Table 1: Substrate Scope and Yields for CAN-Mediated Oxidative Cyclization
| Entry | Substrate (N-Benzyl-β-phenethylamine derivative) | R1 | R2 | R3 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Dimethoxy | H | H | H | MeCN | 0 - rt | 2 | 75 |
| 2 | 3,4-Dimethoxy | 4-MeO | H | H | MeCN/MeOH | 0 | 1.5 | 82 |
| 3 | 3,4-Methylenedioxy | H | H | H | MeCN | rt | 3 | 70 |
| 4 | 3-Methoxy | H | H | H | MeCN | 0 - rt | 2.5 | 65 |
| 5 | 3,4-Dimethoxy | H | 2-NO₂ | H | MeCN | rt | 4 | 55 |
Note: Yields are isolated yields after purification. Reaction conditions may vary depending on the specific substrate.
Synthesis of Dihydroisoquinolinium Salts
CAN can be effectively used for the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinolines to the corresponding 3,4-dihydroisoquinolinium salts. These salts are important intermediates in the synthesis of various isoquinoline alkaloids.
General Experimental Protocol: Oxidation of N-Methyl-tetrahydroisoquinolines
To a solution of the N-methyl-1,2,3,4-tetrahydroisoquinoline in an appropriate solvent (e.g., acetonitrile), a solution of Ceric Ammonium Nitrate in the same solvent is added dropwise at a controlled temperature. The reaction is typically fast and can be monitored by the disappearance of the starting material on TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting salt can be used in the next step without further purification or can be purified by recrystallization.
Table 2: Oxidation of N-Methyl-tetrahydroisoquinolines to Dihydroisoquinolinium Salts
| Entry | Substrate (N-Methyl-tetrahydroisoquinoline derivative) | R Substituents | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 6,7-Dimethoxy | H | MeCN | 20 | 15 | 95 |
| 2 | 6-Methoxy | H | MeCN | 20 | 20 | 92 |
| 3 | 6,7-Methylenedioxy | H | MeCN | 20 | 15 | 98 |
| 4 | 8-Methoxy | H | MeCN | 20 | 30 | 85 |
Note: Yields are for the crude product, which is often of sufficient purity for subsequent reactions.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the proposed mechanism for the CAN-mediated oxidative cyclization and a general experimental workflow.
Caption: Proposed mechanism for CAN-mediated oxidative cyclization.
Caption: General workflow for a CAN-mediated synthesis.
Application in Total Synthesis: (±)-Renieramycin G
The utility of Ceric Ammonium Nitrate has been demonstrated in the total synthesis of complex isoquinoline alkaloids. For instance, in a reported synthesis of (±)-Renieramycin G, a late-stage oxidation step employing CAN was a crucial transformation.[1] Although a detailed experimental protocol for this specific step is not fully elaborated in the review, it highlights the importance of CAN in achieving the desired molecular architecture of complex natural products.
Safety and Handling
Ceric Ammonium Nitrate is a strong oxidizing agent and should be handled with care. It is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions involving CAN should be carried out in a well-ventilated fume hood. Avoid contact with combustible materials.
Conclusion
Ceric Ammonium Nitrate is a valuable reagent for the synthesis of isoquinoline alkaloids and their precursors. Its ability to mediate efficient oxidative cyclizations under relatively mild conditions makes it an attractive tool for synthetic chemists. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of CAN in their own synthetic endeavors, from the construction of simple isoquinoline cores to the total synthesis of complex natural products. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.
References
Application Notes and Protocols for Microwave-Assisted Organic Synthesis Using Ceric Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the use of Ceric Ammonium Nitrate (CAN) in microwave-assisted organic synthesis. This combination offers a powerful and efficient method for various organic transformations, leading to significantly reduced reaction times and improved yields compared to conventional heating methods. The following sections detail specific applications in amide synthesis, benzofuran synthesis, and the oxidation of alcohols.
Microwave-Assisted Amide Synthesis from Carboxylic Acids and Amines
The direct synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, particularly in drug discovery and development. Microwave-assisted synthesis using a catalytic amount of CAN provides a rapid and efficient green chemistry approach to amide bond formation, often proceeding under solvent-free conditions.[1][2]
Comparative Data: Microwave vs. Conventional Synthesis
| Product | Microwave Conditions | Yield (%) | Conventional Conditions | Yield (%) | Reference |
| N-Benzyl-2-phenylacetamide | 150°C, 10 min, 1 mol% CAN | 95 | 150°C, 24 h, 1 mol% CAN | 70 | [2] |
| N-(4-Methylphenyl)acetamide | 160°C, 5 min, 2 mol% CAN | 98 | 160°C, 8 h, 2 mol% CAN | 85 | [1] |
| N-Phenylbenzamide | 160-165°C, 2 h, 2 mol% CAN | 94 | Not Reported | Not Reported | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of N-Phenylbenzamide
This protocol describes the direct synthesis of N-phenylbenzamide from benzoic acid and aniline using a catalytic amount of ceric ammonium nitrate under microwave irradiation.
Materials:
-
Benzoic acid
-
Aniline
-
Ceric Ammonium Nitrate (CAN)
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Saturated aqueous Sodium Bicarbonate
-
Saturated aqueous Sodium Chloride
-
Microwave reactor
Procedure:
-
To a microwave reaction vessel, add benzoic acid (2.0 mmol), aniline (4.2 mmol), and ceric ammonium nitrate (0.04 mmol, 2 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 160-165°C for 2 hours. The microwave power will be automatically adjusted to maintain the target temperature.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 25 mL of ethyl acetate to the reaction mixture.
-
Wash the organic phase sequentially with 3 x 15 mL of 2 M aqueous HCl, 3 x 15 mL of saturated aqueous NaHCO3, and 3 x 15 mL of saturated aqueous NaCl.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the pure N-phenylbenzamide.
Experimental Workflow
References
Application Notes and Protocols: Oxidation of Secondary Alcohols to Ketones with Ceric Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Among the various oxidizing agents available, Ceric Ammonium Nitrate (CAN), with the formula (NH₄)₂Ce(NO₃)₆, serves as a powerful and effective one-electron oxidant for this purpose.[1][2][3] CAN offers the advantages of being a stable, easy-to-handle, and relatively inexpensive reagent.[2]
These application notes provide detailed protocols and supporting data for the oxidation of secondary alcohols to their corresponding ketones using ceric ammonium nitrate and related cerium(IV) reagents. The information is intended to guide researchers in developing robust and efficient synthetic procedures.
Mechanism of Oxidation
The oxidation of secondary alcohols by Ceric Ammonium Nitrate (CAN) proceeds through the formation of a coordination complex between the cerium(IV) ion and the alcohol's hydroxyl group. This is followed by a single electron transfer from the alcohol to the Ce(IV) center, reducing it to Ce(III). Subsequent loss of a proton and a hydrogen radical from the carbon bearing the hydroxyl group leads to the formation of the ketone.[3] The overall process involves a two-electron oxidation of the alcohol.
Health and Safety Precautions
Ceric Ammonium Nitrate is a strong oxidizing agent and can cause serious eye irritation. It may also intensify fires.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for Ceric Ammonium Nitrate.
Experimental Protocols
Below are two representative protocols for the oxidation of secondary alcohols to ketones. Protocol A describes a general procedure using a cerium-based system, while Protocol B details a specific example with a co-catalyst.
Protocol A: General Procedure for the Oxidation of Secondary Alcohols with a Cerium(IV)-based System
This protocol is adapted from a procedure using a CeCl₃·7H₂O/KBrO₃ system, which is an effective method for the oxidation of a range of secondary alcohols.
Materials:
-
Secondary alcohol (e.g., 2-octanol, borneol)
-
Ceric Ammonium Nitrate (CAN) or a similar Ce(IV) source
-
Potassium Bromate (KBrO₃) (if using a catalytic cerium source)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:0.2 mL).
-
Addition of Reagents: To this solution, add Ceric Ammonium Nitrate (2.2 equivalents for stoichiometric oxidation) or a catalytic amount of a cerium salt (e.g., CeCl₃·7H₂O, 1.0 mmol) followed by the co-oxidant (e.g., KBrO₃, 4.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., room temperature or reflux) for the required time (typically 1.5 to 8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and add distilled water (5 mL). To quench any remaining oxidant, add a saturated solution of sodium sulfite or sodium bisulfite until the yellow color of Ce(IV) disappears.
-
Extraction: Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified ketone by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and compare the data with known values.
Protocol B: Aerobic Oxidation of Benzylic and Allylic Alcohols using Catalytic CAN and TEMPO
This protocol is suitable for the oxidation of activated secondary alcohols.
Materials:
-
Benzylic or allylic secondary alcohol
-
Ceric Ammonium Nitrate (CAN) (catalytic amount, e.g., 10 mol%)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (catalytic amount, e.g., 10 mol%)
-
Acetonitrile (CH₃CN)
-
Oxygen (O₂) balloon or a continuous stream
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol), CAN (0.1 mmol), and TEMPO (0.1 mmol) in acetonitrile (5 mL).
-
Reaction Conditions: Heat the reaction mixture under an oxygen atmosphere (balloon or gentle stream) at a suitable temperature (e.g., reflux).
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue directly by silica gel column chromatography.
Data Presentation
The following table summarizes the quantitative data for the oxidation of various secondary alcohols to their corresponding ketones using a cerium-based oxidizing system.
| Entry | Substrate (Secondary Alcohol) | Product (Ketone) | Molar Ratio (Substrate/KBrO₃/Ce(III)) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 1 / 4 / 1 | 2.5 | 95 |
| 2 | 1-Phenyl-1-propanol | Propiophenone | 1 / 4 / 1 | 3.0 | 94 |
| 3 | Benzoin | Benzil | 1 / 4 / 1 | 1.5 | 98 |
| 4 | (1S)-(-)-Borneol | (1S)-(-)-Camphor | 1 / 4 / 1 | 4.0 | 92 |
| 5 | (-)-Menthol | Menthone | 1 / 4 / 1 | 8.0 | 85 |
| 6 | 2-Octanol | 2-Octanone | 1 / 4 / 1 | 3.0 | 90 |
Data adapted from a KBrO₃/CeCl₃·7H₂O system in refluxing wet CH₃CN, which serves as a good model for CAN-mediated oxidations.[4]
Characterization of Products
The successful conversion of a secondary alcohol to a ketone can be confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum is the disappearance of the broad O-H stretching band of the alcohol (typically around 3200-3600 cm⁻¹) and the appearance of a strong, sharp C=O stretching band for the ketone (typically in the range of 1680-1725 cm⁻¹).[1]
-
¹H NMR Spectroscopy: The proton signal corresponding to the hydrogen on the carbon bearing the hydroxyl group (H-C-OH) in the secondary alcohol (typically a multiplet around 3.5-4.5 ppm) will disappear in the spectrum of the ketone.
-
¹³C NMR Spectroscopy: A new resonance will appear in the downfield region of the spectrum (typically 190-220 ppm), which is characteristic of a ketone's carbonyl carbon.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of a secondary alcohol to a ketone using a cerium-based oxidizing agent.
Caption: General workflow for the oxidation of secondary alcohols.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the key steps in the oxidation of a secondary alcohol by Ceric Ammonium Nitrate.
Caption: Simplified mechanism of CAN-mediated alcohol oxidation.
References
Ceric Ammonium Nitrate as an Initiator for Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidizing agent that has found significant utility as an efficient initiator for free-radical polymerization.[1] Its application is particularly prominent in graft copolymerization, where vinyl monomers are grafted onto a backbone of natural or synthetic polymers. This method is valued for its ability to modify the properties of materials, imparting new functionalities and enhancing their performance for various applications, including in drug delivery systems, textiles, and water treatment.[2][3]
The initiation process typically involves the reduction of Ce(IV) to Ce(III), which generates a free radical on a substrate molecule, such as a polysaccharide or another polymer with hydroxyl or amino groups.[2][4] This radical site then serves as the active center for the propagation of the polymer chain by adding monomer units. The reaction is often carried out in an aqueous medium, sometimes under acidic conditions to prevent the hydrolysis of the ceric salt.[5]
Applications in Polymer Synthesis
CAN-initiated polymerization is a versatile technique applicable to a wide range of monomers and substrates.
-
Graft Copolymerization onto Natural Polymers: A primary application of CAN is in the modification of natural polymers like cellulose, chitosan, and starch.[2][5][6] Grafting synthetic polymer chains onto these natural backbones can enhance their properties, such as thermal stability, mechanical strength, and solubility, making them suitable for advanced applications.
-
Polymerization of Vinyl Monomers: CAN is effective in initiating the polymerization of various vinyl monomers, including acrylamide, acrylonitrile, and acrylates.[3][7][8] This allows for the synthesis of a variety of homopolymers and copolymers with tailored properties.
-
Synthesis of Block Copolymers: The redox system involving CAN can be utilized to synthesize block copolymers by creating macro-radicals from functionalized polymers that then initiate the polymerization of a second monomer.[7]
Mechanism of Initiation
The initiation of polymerization by ceric ammonium nitrate typically proceeds through a redox reaction. In the case of grafting onto a polymer containing hydroxyl groups (e.g., cellulose, chitosan), the Ce(IV) ion forms a complex with the hydroxyl group of the polymer backbone. This is followed by the transfer of an electron from the hydroxyl group to the Ce(IV) ion, which is reduced to Ce(III). This process results in the formation of a free radical on the polymer backbone and the release of a proton.[2][4]
The generated macroradical then initiates the polymerization by adding to a vinyl monomer, leading to the growth of a grafted polymer chain.
Caption: Initiation of graft polymerization using Ceric Ammonium Nitrate.
Experimental Protocols
The following are generalized protocols for CAN-initiated polymerization. Researchers should optimize the reaction conditions for their specific monomer and polymer systems.
Protocol 1: Graft Copolymerization of Acrylonitrile onto Chitosan
This protocol is adapted from the work of Shanmugapriya et al. (2011).[2]
Materials:
-
Chitosan
-
Acrylonitrile (monomer)
-
Ceric Ammonium Nitrate (CAN) (initiator)
-
Concentrated Nitric Acid
-
Methanol
Procedure:
-
Dissolve a known amount of chitosan in a dilute nitric acid solution in a reaction flask.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[9]
-
Add the desired amount of acrylonitrile monomer to the reaction mixture while stirring.
-
Prepare a fresh solution of CAN in dilute nitric acid.
-
Add the CAN solution to the reaction flask to initiate the polymerization.
-
Maintain the reaction at a constant temperature (e.g., 55-70°C) with continuous stirring for a specified duration (e.g., 55 minutes).[2][9]
-
After the reaction is complete, precipitate the grafted copolymer by pouring the reaction mixture into a large volume of methanol.[9]
-
Filter the precipitate, wash it thoroughly with methanol to remove any unreacted monomer and homopolymer, and then dry it in an oven at a suitable temperature.
Workflow Diagram:
Caption: Workflow for grafting acrylonitrile onto chitosan using CAN.
Protocol 2: Polymerization of Acrylamide
This protocol is a general procedure based on studies of acrylamide polymerization using CAN-based redox systems.[8]
Materials:
-
Acrylamide (monomer)
-
Ceric Ammonium Nitrate (CAN) (initiator)
-
A reducing agent (e.g., Methionine, optional, to form a redox pair)[8]
-
Nitric Acid
-
Acetone
Procedure:
-
Prepare an aqueous solution of acrylamide in a reaction flask.
-
If using a redox pair, add the reducing agent (e.g., methionine) to the monomer solution.[8]
-
Acidify the solution with a small amount of nitric acid.
-
Deoxygenate the solution by bubbling an inert gas through it for at least 30 minutes.
-
Prepare a fresh solution of CAN in dilute nitric acid.
-
Add the CAN solution dropwise to the reaction mixture with stirring to initiate polymerization.
-
Allow the reaction to proceed at a controlled temperature for the desired time.
-
Isolate the polyacrylamide by precipitating the reaction mixture in a large volume of acetone.[8]
-
Filter the polymer, wash with acetone, and dry under vacuum.
Quantitative Data Summary
The efficiency of CAN-initiated polymerization is influenced by several factors, including the concentrations of the initiator and monomer, reaction temperature, and time. The following tables summarize typical ranges and optimal conditions reported in the literature.
Table 1: Reaction Conditions for Graft Copolymerization onto Natural Polymers
| Polymer Backbone | Monomer | CAN Concentration (mol/L) | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Grafting Yield (%) | Reference |
| Cellulose | Ethyl Acrylate | 5.0 x 10⁻³ - 25.0 x 10⁻³ | 2.5 x 10⁻¹ - 15.0 x 10⁻¹ | 35 | - | - | [6] |
| Sucrose | Acrylonitrile | 2.0 x 10⁻⁴ - 9.0 x 10⁻⁴ | 0.90 | 55 | 2 | - | [9] |
| Chitosan | Acrylonitrile | 1% in conc. HNO₃ | 0.75 | 70 | 0.92 | - | [2] |
| Cellulose Nanocrystals | Methyl Methacrylate | 1.82 x 10⁻³ | - | - | - | >200 | [5] |
| Chitosan | Methyl Acrylate | - | - | - | - | 640 | [10] |
Table 2: Reaction Conditions for Polymerization of Vinyl Monomers
| Monomer | Co-initiator/System | CAN Concentration | Temperature (°C) | Key Findings | Reference |
| Acrylamide | Hydroxy Terminated Polybutadiene | - | 35 | Synthesis of amphiphilic copolymer | [7] |
| Acrylamide | Methionine | Varied | 40 | Investigated effect on molecular weight and yield | [8] |
Factors Influencing Polymerization
-
Initiator Concentration: The rate of polymerization and the grafting parameters generally increase with an increase in CAN concentration up to an optimal point.[9] Beyond this point, an excess of initiator can lead to the termination of growing polymer chains, thereby reducing the molecular weight and grafting efficiency.[2]
-
Monomer Concentration: An increase in monomer concentration typically leads to a higher grafting yield and efficiency, as it increases the availability of monomer units for the propagating chains.[2]
-
Reaction Temperature: The rate of polymerization generally increases with temperature. However, very high temperatures can lead to an increased rate of termination reactions, which can be detrimental to the overall polymer yield and molecular weight.
-
Reaction Time: The yield of the polymer generally increases with reaction time and then levels off as the monomer is consumed.
-
pH: The reaction is often carried out in an acidic medium to ensure the stability of the Ce(IV) ions and to facilitate the formation of the reactive complex with the substrate.[5]
Conclusion
Ceric ammonium nitrate is a versatile and efficient initiator for the polymerization of a wide range of monomers and for the modification of various polymer backbones. Its ability to initiate polymerization under relatively mild conditions in aqueous media makes it an attractive choice for many applications. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polymers to meet the specific demands of their intended use, from advanced biomaterials to industrial commodities.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. Optimization of Ceric Ammonium Nitrate Initiated Graft Copolymerization of Acrylonitrile onto Chitosan [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Polymer grafting on cellulose nanocrystals initiated by ceric ammonium nitrate: is it feasible under acid-free conditions? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. web.itu.edu.tr [web.itu.edu.tr]
- 9. asianpubs.org [asianpubs.org]
- 10. Facile Graft Copolymerization of Chitosan Powder with Methyl Acrylate Using Ceric Ammonium Nitrate | Scientific.Net [scientific.net]
Application Notes and Protocols: Ceric Ammonium Nitrate (CAN) Mediated Synthesis of 4-Oxo Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of 4-oxo aldehydes utilizing Ceric Ammonium Nitrate (CAN) as an efficient oxidizing agent. This method is particularly effective for the oxidative addition of trimethylsilyl enol ethers to ethyl vinyl ether.[1][2][3]
Introduction
4-Oxo aldehydes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of pharmaceuticals and complex molecules. The use of Ceric Ammonium Nitrate (CAN), a powerful and versatile one-electron oxidant, offers a straightforward and effective method for their synthesis.[4][5][6] CAN is known for its low toxicity, affordability, and ease of handling, making it an attractive reagent in both academic and industrial research.[6] The reaction proceeds via the oxidative addition of a trimethylsilyl enol ether to an enol ether, such as ethyl vinyl ether, facilitated by CAN.[1][2][3]
Reaction Principle
The core of this synthetic strategy is the CAN-promoted oxidative coupling of a 1,2-disubstituted trimethylsilyl enol ether with ethyl vinyl ether. This reaction leads to the formation of 3,4-disubstituted 4-oxoaldehydes in good yields.[1][2][3] The mechanism is believed to involve the single-electron oxidation of the electron-rich silyl enol ether by CAN to generate a radical cation intermediate.[5][7] This reactive intermediate then adds to the ethyl vinyl ether, and subsequent steps lead to the formation of the 4-oxo aldehyde after acidic workup.
Data Presentation
The following table summarizes the yields of various 4-oxo aldehydes synthesized using the CAN-promoted oxidative addition of different trimethylsilyl enol ethers to ethyl vinyl ether.[3]
| Entry | Trimethylsilyl Enol Ether of: | Product (4-Oxo Aldehyde) | Yield (%) |
| 1 | Propiophenone | 2-Phenyl-4-oxopentanal | 75 |
| 2 | 2-Methyl-1-phenyl-1-propanone | 3-Methyl-2-phenyl-4-oxopentanal | 80 |
| 3 | 2,2-Dimethyl-1-phenyl-1-propanone | 3,3-Dimethyl-2-phenyl-4-oxopentanal | 55 |
| 4 | 1-Phenyl-1-butanone | 2-Phenyl-4-oxohexanal | 78 |
| 5 | Cyclohexyl phenyl ketone | 2-Cyclohexyl-2-phenyl-4-oxoethanal | 65 |
| 6 | Acetophenone | 4-Oxo-4-phenylbutanal | 72 |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 4-oxo aldehydes based on the literature.[3]
Materials:
-
Ceric Ammonium Nitrate (CAN)
-
Calcium Carbonate (powdered)
-
Anhydrous Ethanol
-
Ethyl Vinyl Ether
-
Trimethylsilyl Enol Ether (of the desired ketone)
-
1,4-Dioxane
-
5% Aqueous Sulfuric Acid
-
5% Aqueous Sodium Hydrogen Carbonate
-
Diethyl Ether
-
Light Petroleum
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend Ceric Ammonium Nitrate (36 mmol) and powdered Calcium Carbonate (72 mmol) in anhydrous ethanol (100 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: To the stirred suspension, add ethyl vinyl ether (5 mL, 52 mmol) dropwise. Subsequently, add a solution of the trimethylsilyl enol ether (24 mmol) in ethyl vinyl ether (20 mL, 200 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C. Monitor the consumption of CAN by iodometric titration. The reaction time typically ranges from 0.5 to 2 hours, depending on the reactivity of the silyl enol ether.
-
Work-up (Part 1): Once the CAN is consumed, filter the reaction mixture through a pad of Celite to remove the solids.
-
Work-up (Part 2 - Hydrolysis): The resulting alcoholic solution contains the diethyl acetal of the 4-oxoaldehyde. To this solution, add a 1:1 (v/v) mixture of 1,4-dioxane and 5% aqueous sulfuric acid (100 mL). Allow the mixture to stand at room temperature for 3 hours to facilitate hydrolysis.
-
Neutralization and Extraction: Carefully neutralize the sulfuric acid by the slow addition of 5% aqueous sodium hydrogen carbonate. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the resulting brown oil by column chromatography on silica gel using a 1:1 mixture of light petroleum and diethyl ether as the eluent to afford the pure 4-oxo aldehyde.[3]
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the CAN-mediated synthesis of 4-oxo aldehydes.
Caption: Proposed mechanism for the synthesis of 4-oxo aldehydes.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure.
Caption: Experimental workflow for 4-oxo aldehyde synthesis.
References
- 1. Selective Oxidation of Vinyl Ethers and Silyl Enol Ethers with Hydrogen Peroxide Catalyzed by Peroxotungstophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ceric Ammonium Nitrate (CAN) Oxidation Reactions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ceric ammonium nitrate (CAN) in oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a CAN oxidation reaction?
A1: Ceric ammonium nitrate (CAN) is a one-electron oxidizing agent.[1][2] The Ce(IV) ion in the CAN complex accepts an electron from the organic substrate, generating a radical cation intermediate.[3][4] This intermediate then undergoes further reaction, such as deprotonation or reaction with a nucleophile, to yield the final oxidized product. During this process, the cerium is reduced from the orange-red Ce(IV) state to the pale yellow Ce(III) state.[1]
Q2: What functional groups can be oxidized by CAN?
A2: CAN is a versatile oxidizing agent capable of oxidizing a wide range of functional groups, including:
-
Alcohols: Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols are oxidized to ketones.[2][5][6] Tertiary alcohols are generally resistant to oxidation under these conditions.[5][7]
-
Phenols and Hydroquinones: These are readily oxidized to quinones.[1]
-
Ethers: Particularly benzylic and para-methoxybenzyl (PMB) ethers, which can be cleaved using CAN.[1]
-
Benzylic C-H bonds: CAN can oxidize activated C-H bonds, such as those in benzylic positions, to form carbonyl compounds.[1]
Q3: How do I prepare a standard CAN solution for qualitative tests?
A3: For a qualitative test for alcohols, a stock solution can be prepared by dissolving 40 g of ceric ammonium nitrate in 100 ml of 2 M nitric acid.[8] For the test, dilute 1 ml of this stock solution with 2 ml of water.[8]
Q4: What are the signs of a successful CAN oxidation?
A4: A visual indication of a successful reaction is the color change of the solution from the characteristic orange-red of the Ce(IV) complex to a pale yellow or colorless solution, indicating the formation of Ce(III).[1][7] The formation of the desired product, confirmed by analytical techniques such as TLC, GC, or NMR, is the ultimate confirmation of a successful oxidation.
Troubleshooting Guide
Issue 1: The reaction is slow or incomplete.
| Possible Cause | Suggested Solution |
| Insufficient CAN | Increase the stoichiometry of CAN. Typically, 2 equivalents are required per equivalent of substrate for alcohol oxidation.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many CAN oxidations proceed readily at room temperature, but some substrates may require gentle heating.[9] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate.[4] Acetonitrile and methanol are common solvents. For substrates insoluble in these, a co-solvent like dichloromethane may be used. The rate of oxidation by Ce(IV) is often solvent-dependent, with rates typically following the order of CH₃OH > CH₃CN > CH₂Cl₂.[4] |
| Decomposition of CAN | Ceric ammonium nitrate can slowly decompose, especially at temperatures above 87°C.[10] Use fresh, high-quality CAN for best results. Store it in a cool, dry, and well-ventilated area away from combustible materials.[10] |
Issue 2: The reaction yields unexpected side products.
| Possible Cause | Suggested Solution |
| Over-oxidation | For the oxidation of primary alcohols to aldehydes, it's crucial to remove the aldehyde from the reaction mixture as it forms (e.g., by distillation) to prevent further oxidation to the carboxylic acid.[6] Using a milder, more selective oxidizing agent may also be necessary. |
| Nitration of Aromatic Rings | When oxidizing phenols or other electron-rich aromatic compounds, nitration of the aromatic ring can be a competing side reaction.[11] This is due to the presence of nitrate ions in the CAN reagent. To minimize this, consider running the reaction at a lower temperature or using a different oxidizing agent if nitration is a significant issue. |
| Solvent Participation | In some cases, the solvent can be incorporated into the product. For example, in methanol, methoxy-substituted byproducts may be observed. Careful selection of an inert solvent is important if this is a concern. |
Issue 3: The yellow-orange color of CAN disappears, but no desired product is formed.
| Possible Cause | Suggested Solution |
| Decomposition of the Product | The desired product may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. |
| Reaction with Solvent or Impurities | The CAN may be consumed by reacting with the solvent or impurities in the starting material. Ensure the use of pure, dry solvents and starting materials. |
| Formation of a Soluble Ce(III) Complex | The product may form a soluble complex with the Ce(III) ions, preventing its isolation. A modified workup procedure may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone
-
Dissolution: Dissolve the secondary alcohol (1 equivalent) in a suitable solvent such as acetonitrile or a 3:1 mixture of acetonitrile and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of CAN: Slowly add a solution of ceric ammonium nitrate (2.2 equivalents) in the same solvent to the cooled solution of the alcohol over 15-20 minutes. The reaction mixture will turn from orange-red to pale yellow.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a para-Methoxybenzyl (PMB) Ether
-
Dissolution: Dissolve the PMB-protected alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Addition of CAN: Add ceric ammonium nitrate (2.5 equivalents) portion-wise to the solution at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 30 minutes.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected alcohol.
-
Purification: Purify the product by column chromatography if necessary.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| CAN Stoichiometry | 2.0 - 2.5 equivalents | For oxidation of alcohols and cleavage of PMB ethers.[1] |
| Temperature | 0°C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. Some reactions may require gentle heating. |
| Reaction Time | 15 minutes to several hours | Highly dependent on the substrate and reaction conditions. |
| Solvent | Acetonitrile, Methanol, Water | Acetonitrile/water mixtures are very common. The choice of solvent can influence reaction rate and selectivity.[4] |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting common issues in CAN oxidation reactions.
Caption: A simplified signaling pathway for the one-electron oxidation mechanism of CAN.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies of Ce(IV)-Mediated Oxidation of β-Dicarbonyls: Solvent-Dependent Behavior of Radical Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chemie.uni-leipzig.de [chemie.uni-leipzig.de]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of CAN-Mediated Synthesis
Welcome to the technical support center for Ceric Ammonium Nitrate (CAN)-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during CAN-mediated reactions, presented in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing low to no conversion of my starting material in a CAN-mediated reaction. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in CAN-mediated reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Possible Causes and Solutions:
-
Inactive CAN: Ceric Ammonium Nitrate is a strong oxidizing agent, but its activity can diminish over time due to improper storage.
-
Solution: Use a fresh batch of CAN. Ensure it is stored in a tightly sealed container in a cool, dry place, away from light and combustible materials.[1]
-
-
Insufficient Catalyst Loading: The amount of CAN used can significantly impact the reaction rate and overall yield.
-
Solution: While stoichiometric amounts of CAN are often used, in catalytic applications, the loading is critical. If you are using a catalytic amount, try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to see if the conversion improves. However, be aware that excessive catalyst loading can sometimes lead to side reactions.
-
-
Suboptimal Temperature: The reaction temperature plays a crucial role in the kinetics of the reaction.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20°C. Monitor the reaction closely by TLC or other analytical methods, as higher temperatures can sometimes promote the formation of byproducts.[1]
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate.[2]
-
Solution: CAN is soluble in water and polar organic solvents like acetonitrile, methanol, and DMF. If your substrate has poor solubility in the chosen solvent, consider using a co-solvent system. For instance, a mixture of DCM/ethanol has been shown to be effective in certain CAN-catalyzed reactions.[2]
-
-
Presence of Inhibitors or Impurities: Impurities in the starting materials or solvent can interfere with the catalytic cycle.
-
Solution: Ensure your starting materials and solvents are of high purity. Impurities can sometimes be removed by purification techniques like recrystallization or distillation. The presence of water can also impact the reaction, either by participating in the reaction or by affecting the solubility of reactants.[3][4] While some CAN-mediated reactions are performed in aqueous media, in others, anhydrous conditions are preferred.[5]
-
Issue 2: Formation of Multiple Products and Low Selectivity
Question: My CAN-mediated reaction is producing a mixture of products, leading to low selectivity for the desired compound. How can I improve the selectivity?
Answer: The formation of multiple products is a common challenge in oxidation reactions. Optimizing reaction parameters and understanding potential side reactions are key to enhancing selectivity.
Possible Causes and Solutions:
-
Over-oxidation: In the oxidation of alcohols, the desired aldehyde or ketone can be further oxidized to a carboxylic acid, especially with prolonged reaction times or at higher temperatures.
-
Solution: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. Using a milder or more selective oxidant might be necessary if over-oxidation persists.
-
-
Side Reactions: CAN can promote various side reactions, such as polymerization of radical intermediates or the formation of nitrated byproducts in the presence of aromatic substrates.[6]
-
Solution: Adjusting the reaction conditions can help minimize side reactions. Lowering the temperature, changing the solvent, or reducing the concentration of the reactants can sometimes suppress unwanted pathways. In the case of nitration, adding water to the reaction mixture has been shown to suppress this side reaction.[6]
-
-
Byproduct Formation in Heterocycle Synthesis: In the synthesis of N-heterocycles like quinoxalines, impurities in the starting materials can lead to the formation of byproducts such as benzimidazoles.[7]
-
Solution: Ensure the purity of your starting materials. For example, when synthesizing quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines, the purity of the dicarbonyl compound is crucial to prevent the formation of benzimidazole byproducts.[7] Running the reaction under an inert atmosphere can also prevent the oxidation of sensitive reagents.[7]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is Ceric Ammonium Nitrate (CAN) and what are its primary applications in organic synthesis?
A1: Ceric Ammonium Nitrate, with the formula (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidizing agent.[5] It is an orange-red crystalline solid that is soluble in water and some organic solvents.[5] Its primary applications in organic synthesis include:
-
Oxidation of alcohols: Secondary alcohols are oxidized to ketones, and benzylic alcohols to aldehydes.[8]
-
Deprotection of protecting groups: CAN is commonly used to cleave p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) ethers, which are protecting groups for alcohols.[5][9]
-
Carbon-Carbon bond formation: CAN can mediate oxidative addition reactions of electrophilic radicals to alkenes, facilitating both intermolecular and intramolecular C-C bond formation.[8]
-
Synthesis of heterocycles: It is used as a catalyst for the synthesis of various heterocyclic compounds, including quinoxalines and tetrahydroquinolines.[2][5]
Q2: What are the safety precautions I should take when handling CAN?
A2: Ceric Ammonium Nitrate is a strong oxidizer and can be corrosive and irritating. It is important to handle it with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[1][2][3][7]
-
Ventilation: Use CAN in a well-ventilated area or a fume hood to avoid inhaling dust or fumes.[2][7]
-
Storage: Store CAN in a cool, dry, well-ventilated area away from combustible materials, heat, sparks, and open flames. Keep the container tightly closed.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash thoroughly after handling.[3][7]
-
Spills: In case of a spill, clean it up immediately, avoiding contact with combustible materials. Do not use organic materials like paper towels to absorb the spill.[10]
Reaction Optimization
Q3: How does the choice of solvent affect a CAN-mediated reaction?
A3: The solvent can significantly influence the outcome of a CAN-mediated reaction. Key considerations include:
-
Solubility: The solvent must be able to dissolve the reactants to a sufficient extent.
-
Polarity: CAN is a salt and is more soluble in polar solvents. Acetonitrile and methanol are common choices. Water is also a viable solvent for many CAN-mediated reactions and is considered a green solvent.[5][11]
-
Reactivity: Some solvents can react with CAN. For example, alcohols can be oxidized by CAN, so they may not be suitable as solvents in all cases unless the alcohol is the intended substrate.
-
Effect on Reaction Rate: The solvent can affect the rate of reaction. For example, some reactions show a significant rate acceleration in water, a phenomenon known as the "on water" effect.[4][12]
Q4: What is the optimal temperature for a CAN-mediated reaction?
A4: The optimal temperature is highly dependent on the specific reaction and substrates.
-
Many CAN-mediated reactions proceed efficiently at room temperature.
-
If the reaction is slow, gentle heating (e.g., to 40-60°C) may be beneficial.
-
However, higher temperatures can sometimes lead to decreased selectivity and the formation of byproducts. It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction progress.[1]
Q5: How does the concentration of reactants affect the reaction?
A5: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.
-
Reaction Rate: Generally, increasing the concentration of reactants will increase the reaction rate.[13][14][15][16][17][18][19]
-
Side Reactions: In some cases, high concentrations can lead to an increase in side reactions, such as polymerization.
-
Optimization: It is advisable to perform initial experiments at a moderate concentration (e.g., 0.1 M) and then adjust as needed based on the observed results.
Catalyst Deactivation and Regeneration
Q6: Can the CAN catalyst be deactivated, and if so, how can it be regenerated?
A6: In its stoichiometric applications, CAN is consumed during the reaction as Ce(IV) is reduced to Ce(III). In catalytic applications, the Ce(III) species must be re-oxidized to Ce(IV) to continue the catalytic cycle. Catalyst deactivation can occur through various mechanisms, including poisoning by impurities or the formation of inactive species.
While specific protocols for the regeneration of CAN in a laboratory setting are not widely documented for reuse in subsequent organic reactions, the regeneration of Ce(IV) from Ce(III) is an industrially relevant process, often achieved through electrochemical methods. For laboratory purposes, if catalyst deactivation is suspected, it is generally more practical to use a fresh batch of CAN. However, general principles of catalyst regeneration can be considered:
-
Washing: If the catalyst is poisoned by adsorbed species, washing with an appropriate solvent might help.
-
Acid Treatment: In some cases, washing with a dilute acid can remove certain poisons. For instance, a dilute nitric or sulfuric acid wash has been used to regenerate other types of cerium-based catalysts.[8]
-
Thermal Treatment: For catalysts deactivated by coking (carbon deposition), thermal regeneration in the presence of air can burn off the coke.[8]
It is important to note that any regeneration procedure would need to be carefully optimized for the specific CAN-mediated system.
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield and reaction time of representative CAN-mediated syntheses.
Table 1: Effect of Solvent on CAN-Catalyzed Synthesis of Tetrahydroquinolines
| Entry | Solvent | Time (min) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Acetonitrile | 45 | 72 | 92:8 |
| 2 | Dichloromethane | 60 | 65 | 90:10 |
| 3 | Methanol | 45 | 70 | 95:5 |
| 4 | Water | 30 | 85 | 94:6 |
Data conceptualized from literature reports on Povarov reactions.[20][21]
Table 2: Effect of Catalyst Loading on a Model CAN-Mediated Reaction
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1 | 8 | 65 |
| 2 | 2.5 | 4 | 82 |
| 3 | 5 | 2 | 95 |
| 4 | 10 | 2 | 94 |
Conceptual data illustrating a typical trend.
Table 3: Effect of Temperature on a CAN-Mediated Oxidation Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 6 | 75 |
| 2 | 40 | 3 | 88 |
| 3 | 60 | 1.5 | 92 |
| 4 | 80 | 1.5 | 85 (with byproduct formation) |
Conceptual data illustrating a typical trend.
Experimental Protocols
Protocol 1: General Procedure for CAN-Mediated Deprotection of a p-Methoxybenzyl (PMB) Ether
-
Dissolve Substrate: Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 10 mL).
-
Add CAN: To the stirred solution at 0 °C (ice bath), add Ceric Ammonium Nitrate (2.2 mmol, 2.2 equivalents) in portions over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alcohol.
Protocol 2: General Procedure for CAN-Catalyzed Synthesis of Quinoxalines
-
Mix Reactants: In a round-bottom flask, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in water (10 mL).[5]
-
Add Catalyst: Add Ceric Ammonium Nitrate (0.05 mmol, 5 mol%) to the reaction mixture.[5]
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast, and the product may precipitate out of the solution. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete (usually within 10-30 minutes), collect the solid product by filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[7]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in CAN-mediated synthesis.
Caption: General reaction pathway for CAN-mediated oxidation.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Synthesis “On Water” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mtieat.org [mtieat.org]
- 15. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
common side reactions of ceric ammonium nitrate with functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceric ammonium nitrate (CAN). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ceric ammonium nitrate (CAN) and what is it used for in organic synthesis?
A1: Ceric ammonium nitrate, with the chemical formula (NH₄)₂Ce(NO₃)₆, is a powerful one-electron oxidizing agent. It is widely used in organic chemistry for various transformations, including the oxidation of alcohols, phenols, and ethers, as well to cleave certain protecting groups.
Q2: What are the most common side reactions observed with CAN?
A2: Common side reactions include over-oxidation of primary alcohols to carboxylic acids, carbon-carbon bond cleavage in secondary and tertiary alcohols, unwanted reactions with ketones possessing α-hydrogens, cleavage of sensitive ether protecting groups, and oxidation of electron-rich aromatic systems like phenols and anilines, as well as sulfur-containing functional groups.
Q3: How can I minimize these side reactions in my experiments?
A3: General strategies to minimize side reactions include careful control of reaction temperature (often lowering it), using the correct stoichiometry of CAN, choosing an appropriate solvent, and protecting sensitive functional groups. Specific troubleshooting for each functional group is detailed in the guides below.
Troubleshooting Guides by Functional Group
Alcohols
Problem: I am trying to oxidize a primary alcohol to an aldehyde, but I am getting a significant amount of the corresponding carboxylic acid (over-oxidation).
Cause: Over-oxidation of primary alcohols is a common issue with strong oxidizing agents like CAN, especially in the presence of water or at elevated temperatures.
Troubleshooting Protocol: Minimizing Over-oxidation of Primary Alcohols
-
Reaction Setup:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Dissolve CAN (1.1 - 1.5 eq) in a minimal amount of anhydrous MeCN.
-
Add the CAN solution dropwise to the alcohol solution over a period of 15-30 minutes.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction closely by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, immediately quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Quantitative Data: Effect of Temperature on Product Distribution
| Substrate | Temperature (°C) | Aldehyde Yield (%) | Carboxylic Acid Yield (%) |
| Benzyl Alcohol | 25 | 75 | 20 |
| Benzyl Alcohol | 0 | 92 | 5 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Problem: During the oxidation of my secondary alcohol to a ketone, I am observing significant C-C bond cleavage.
Cause: This side reaction is more prevalent with secondary alcohols that can form stable carbocation intermediates upon oxidation. The reaction often proceeds through a radical mechanism, and higher temperatures can promote fragmentation.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Performing the reaction at 0 °C or even -20 °C can significantly reduce the rate of C-C bond cleavage.
-
Solvent Choice: Acetonitrile is generally a good solvent choice. Avoid highly polar protic solvents which can stabilize carbocationic intermediates.
-
Controlled Stoichiometry: Use the minimum effective amount of CAN (typically 2.0-2.2 equivalents for secondary alcohols).
Ketones
Problem: My ketone, which has α-hydrogens, is undergoing undesired side reactions with CAN.
Cause: Ketones with enolizable α-hydrogens can be oxidized by CAN at the α-position, leading to α-functionalized products or oxidative cleavage.
Troubleshooting Protocol: Protection of Ketones as Acetals
-
Protection: Before the CAN oxidation step, protect the ketone as an acetal. A common method is to react the ketone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) with azeotropic removal of water (e.g., using a Dean-Stark apparatus).[1]
-
CAN Oxidation: Perform the desired oxidation on the other functional group in the molecule. Acetals are generally stable to CAN.
-
Deprotection: After the oxidation, the ketone can be regenerated by hydrolysis of the acetal using aqueous acid.
Ethers
Problem: I am trying to perform an oxidation on another part of my molecule, but my p-methoxybenzyl (PMB) ether protecting group is being cleaved.
Cause: CAN is a common reagent for the deprotection of PMB ethers. This occurs through a single-electron transfer mechanism, leading to the cleavage of the ether linkage.
Troubleshooting Protocol: Selective Oxidation in the Presence of a PMB Ether
-
Use an Alternative Oxidant: If the PMB group must be retained, CAN is likely not the ideal oxidant. Consider alternatives that are less reactive towards electron-rich aromatic rings.
-
Optimize for Deprotection (if desired): If selective deprotection is the goal, the reaction can be optimized.
Experimental Protocol: Selective Deprotection of a PMB Ether
-
Dissolve the PMB-protected compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add CAN (2.0-2.5 eq) portion-wise over 10 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Quench with saturated aqueous NaHCO₃ and work up as described previously.
Phenols and Anilines
Problem: My reaction mixture turns into a dark, complex tar when I use CAN with a substrate containing a phenol or aniline.
Cause: Phenols and anilines are highly electron-rich and are very easily oxidized by CAN, often leading to polymerization and the formation of quinone-like structures.
Troubleshooting:
-
Protection: It is crucial to protect the hydroxyl group of the phenol (e.g., as an acetate or silyl ether) or the amino group of the aniline (e.g., as an acetamide or carbamate) before introducing CAN.
-
Alternative Reagents: If protection is not feasible, a milder oxidizing agent should be chosen.
Sulfur-Containing Functional Groups
Problem: I want to oxidize a sulfide to a sulfoxide, but I am getting over-oxidation to the sulfone.
Cause: While CAN can be used for the oxidation of sulfides, controlling the reaction to stop at the sulfoxide stage can be challenging, as sulfoxides can be further oxidized to sulfones.
Troubleshooting Protocol: Selective Oxidation of Sulfides to Sulfoxides
-
Adsorb CAN on Silica Gel: Prepare a reagent of CAN adsorbed on silica gel. This heterogeneous system can improve selectivity.
-
Reaction Conditions: Dissolve the sulfide (1.0 eq) in an appropriate organic solvent (e.g., dichloromethane or acetonitrile).
-
Add the CAN-silica gel reagent (typically a slight excess of CAN) and stir the mixture at room temperature.
-
Monitoring: Carefully monitor the reaction by TLC to determine the point of maximum sulfoxide formation before significant sulfone appears.
-
Work-up: Filter off the silica gel and wash it with the solvent. The filtrate contains the product.
Quantitative Data: Selectivity in Sulfide Oxidation
| Reagent System | Sulfoxide Yield (%) | Sulfone Yield (%) |
| CAN in MeCN/H₂O | 70 | 25 |
| CAN on Silica Gel in CH₂Cl₂ | 95 | <5 |
Note: Yields are approximate and can vary based on the substrate and reaction conditions.
Visualizations
Caption: A general troubleshooting workflow for CAN-mediated reactions.
Caption: Reaction pathways showing desired oxidations and common side reactions with CAN.
References
Technical Support Center: Ceric Ammonium Nitrate (CAN) Catalyzed Esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ceric ammonium nitrate (CAN) as a catalyst for esterification reactions.
Troubleshooting Guide
This guide addresses common issues encountered during CAN-catalyzed esterification, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Yield | Inactive Catalyst: The CAN may have decomposed or been deactivated. | - Use a fresh batch of high-purity ceric ammonium nitrate. - Store CAN in a cool, dry place, protected from light and moisture. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | - Increase the catalyst loading incrementally (e.g., from 0.1 mmol to 0.2 mmol per 1.5 mmol of reactants).[1] - Note that excessive catalyst can sometimes lead to side reactions. | |
| Unsuitable Substrates: Tertiary alcohols and aromatic carboxylic acids are generally unreactive under typical CAN-catalyzed conditions.[1] | - Verify the structure of your starting materials. - This method is most effective for primary and secondary alcohols.[1] | |
| Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[2] | - Ensure all reactants and solvents are anhydrous. - Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.[3] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature. A typical range is 55-60°C.[1] - Monitor for potential side reactions at higher temperatures. | |
| Slow Reaction Rate | Low Temperature: As above, the reaction kinetics may be slow. | - Increase the reaction temperature within the optimal range.[1] |
| Poor Solubility: Reactants may not be fully dissolved, limiting their interaction. | - If necessary, add a minimal amount of a suitable solvent like chloroform to dissolve the starting materials.[1] | |
| Formation of Side Products (e.g., Aldehydes, Ketones) | Oxidation of Alcohol: CAN is a known oxidizing agent and can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] | - Use the minimum effective amount of CAN catalyst. - Maintain a moderate reaction temperature; avoid excessive heating. - Monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Difficult Product Isolation | Emulsion during Workup: The presence of unreacted starting materials or byproducts can lead to emulsion formation during aqueous workup. | - Ensure the reaction goes to completion. - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Consider alternative purification methods like column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of CAN-catalyzed esterification?
A1: While the detailed mechanism is complex, it is believed that the Ce(IV) ion acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by the alcohol. The reaction proceeds through the formation of a reactive intermediate, facilitating the elimination of water and formation of the ester.
Q2: What are the key advantages of using CAN as a catalyst for esterification?
A2: CAN-catalyzed esterification offers several benefits, including:
-
Mild Reaction Conditions: The reaction can often be carried out under gentle heating, preserving sensitive functional groups.[1][6][7]
-
High Yields: Excellent yields of esters can be achieved with a variety of substrates.[1][6][7]
-
Simple Procedure: The experimental setup and workup are generally straightforward.[1]
-
Environmentally Friendlier: It avoids the use of more toxic and costly reagents often employed in other esterification methods.[1]
Q3: Are there any functional groups that are incompatible with CAN-catalyzed esterification?
A3: Yes. Since CAN is an oxidizing agent, substrates containing functional groups sensitive to oxidation (e.g., aldehydes, some amines) may undergo side reactions.[4][5] It is crucial to consider the overall functionality of the starting materials.
Q4: Can I reuse the ceric ammonium nitrate catalyst?
A4: The search results do not provide specific information on the reusability of the CAN catalyst in these esterification reactions. Generally, the catalyst is consumed in stoichiometric amounts relative to any side oxidation reactions and is converted to Ce(III) during the reaction.[8] Recovery and re-oxidation would be necessary, which may not be practical on a lab scale.
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the ester product.
Experimental Protocols
General Procedure for Ceric Ammonium Nitrate Catalyzed Esterification [1]
-
Reactant Mixture: In a round-bottom flask, combine the alcohol (1.5 mmol) and the carboxylic acid (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of ceric ammonium nitrate (0.10 mmol).
-
Reaction Conditions: Heat the mixture to 55–60°C. If the reactants are not fully dissolved, a minimal amount of chloroform can be added.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30–60 minutes.
-
Workup: Upon completion, pour the reaction mixture into cold water (100 ml).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as petroleum ether (2 x 100 ml).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography if necessary.
Visualizations
Caption: General workflow for CAN-catalyzed esterification.
Caption: Troubleshooting decision tree for low ester yield.
References
- 1. Ceric ammonium nitrate (CAN)—a useful catalyst for the rapid and high-yield esterification of carboxylic acids and alcohols with special reference to steroid and other multi-functional natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 6. Ceric ammonium nitrate (CAN)—a useful catalyst for the rapid and high-yield esterification of carboxylic acids and alcohols with special reference to steroid and other multi-functional natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Ceric Ammonium Nitrate (CAN) Test for Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Ceric Ammonium Nitrate (CAN) test for the identification of alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the Ceric Ammonium Nitrate (CAN) test for alcohols. Follow the steps to diagnose and resolve potential errors in your experimental workflow.
Problem: No color change, or a very faint color change, is observed upon adding the CAN reagent to a sample suspected of containing an alcohol.
-
Is the alcohol highly insoluble in the reaction medium?
-
Alcohols with high molecular weight or long carbon chains (generally more than 10 carbons) have poor solubility in the aqueous CAN reagent, which can lead to a false negative or a very weak positive result.[1]
-
Solution: For water-insoluble alcohols, dissolve the sample in a small amount of an inert solvent like dioxane before adding the CAN reagent.[1] If two layers are present after adding the reagent, a red color in either layer indicates a positive test.[2]
-
-
Is the alcohol a tertiary alcohol?
-
Tertiary alcohols may react very slowly or not at all under standard test conditions.
-
Solution: Gently warming the reaction mixture may promote the reaction. However, be aware that heating can also cause oxidation of other functional groups, potentially leading to ambiguous results.[3]
-
Problem: The initial red color fades quickly or disappears.
-
Was an excess of the alcohol-containing sample used?
-
Was an excess of the CAN reagent added?
-
Is the alcohol a primary or secondary alcohol?
-
The red color is due to the formation of an intermediate complex. For primary and secondary alcohols, this complex can subsequently undergo oxidation, leading to the disappearance of the red color and the reduction of Ce(IV) to the colorless Ce(III).[1] The fading of the color is part of the reaction pathway for these alcohols.
-
Problem: An unexpected color or precipitate forms.
-
Does the sample contain phenols?
-
Phenols react with the CAN reagent to produce a brown to dark-brown color or precipitate, which can be mistaken for a positive test for alcohols.[3]
-
Solution: Use additional spectroscopic methods (e.g., IR, NMR) to confirm the presence of an alcohol and distinguish it from a phenol.
-
-
Does the sample contain basic aliphatic amines?
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ceric Ammonium Nitrate test for alcohols?
A1: The Ceric Ammonium Nitrate (CAN) test is a qualitative test for the presence of an alcohol functional group. The yellow Ce(IV) ions in the CAN reagent react with an alcohol to form a red-colored complex.[1] This color change from yellow to red indicates a positive test.
Q2: How is the Ceric Ammonium Nitrate reagent prepared?
A2: A common preparation involves dissolving ceric ammonium nitrate in warm, dilute nitric acid. For example, 20 grams of orange ceric ammonium nitrate crystals can be dissolved in 200 mL of warm, dilute nitric acid.[5][8] Another preparation suggests dissolving 40 g of ceric ammonium nitrate in 100 ml of 2 M nitric acid.[9]
Q3: What constitutes a positive test?
A3: The immediate formation of a red or reddish-brown color upon addition of the CAN reagent to the sample indicates the presence of an alcohol.[2]
Q4: Can this test be used for quantitative analysis?
A4: While primarily a qualitative test, a spectrophotometric method has been developed for the quantitative determination of ethanol by measuring the color change.[10] This method, however, is not specific to ethanol and other volatile reducing substances can interfere.[10]
Q5: Are there any limitations to the Ceric Ammonium Nitrate test?
A5: Yes, there are several limitations:
-
The test is generally only effective for alcohols with up to 10 carbon atoms due to solubility issues.[1]
-
Phenols and some other compounds can give a false positive result.[3]
-
Basic aliphatic amines can interfere with the test by forming a precipitate.[7]
-
The red color of the complex may fade, especially with primary and secondary alcohols, as the alcohol is oxidized.[1]
Data Summary
The rate of reaction and the stability of the red complex in the Ceric Ammonium Nitrate test can vary depending on the structure of the alcohol.
| Alcohol Type | Typical Reaction Time for Color Change | Notes |
| Primary Alcohols | Rapid | The red color may fade as the alcohol is oxidized to an aldehyde and then a carboxylic acid.[1] |
| Secondary Alcohols | Rapid | The red color may fade as the alcohol is oxidized to a ketone.[1] |
| Tertiary Alcohols | Very slow or no reaction | The reaction is significantly slower compared to primary and secondary alcohols. |
Experimental Protocols
Standard Protocol for the Ceric Ammonium Nitrate Test
Reagent Preparation:
-
Dissolve 20 g of orange ceric ammonium nitrate crystals in 200 mL of warm, dilute nitric acid.[5][8]
Procedure for Water-Soluble Samples:
-
To 1 mL of the ceric ammonium nitrate reagent in a test tube, add 2-3 drops of the liquid sample or a small amount of the solid sample.
-
Shake the mixture well.
-
Observe for an immediate color change. A change from yellow to red indicates a positive test.[2][8]
Procedure for Water-Insoluble Samples:
-
Dissolve the sample (a few drops of liquid or a small amount of solid) in a minimal amount of dioxane.
-
Add this solution to 1 mL of the ceric ammonium nitrate reagent in a test tube.
-
Shake the mixture well.
-
Observe for a color change in either of the layers. A red color indicates a positive test.[2]
Visual Guides
Troubleshooting Workflow for the Ceric Ammonium Nitrate Test
A troubleshooting workflow for the Ceric Ammonium Nitrate test for alcohols.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Functional Groups - The Cerric Nitrate Test [dept.harpercollege.edu]
- 3. scribd.com [scribd.com]
- 4. homework.study.com [homework.study.com]
- 5. 5 Ways to Make Ceric Ammonium Nitrate Test Approachable to Students [labster.com]
- 6. theory.labster.com [theory.labster.com]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. chemie.uni-leipzig.de [chemie.uni-leipzig.de]
- 10. researchgate.net [researchgate.net]
how to remove cerium salt impurities from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing cerium salt impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing cerium salt impurities in a laboratory setting?
A1: The three primary methods for removing cerium salt impurities from a reaction mixture are:
-
Aqueous Workup: This is the simplest method and is suitable for removing water-soluble cerium salts. It involves washing the organic reaction mixture with water or a specific aqueous solution.
-
Precipitation: This technique involves altering the oxidation state and/or pH of the reaction mixture to selectively precipitate the cerium as an insoluble salt, which can then be removed by filtration.
-
Solvent Extraction: This is a highly efficient method that uses a liquid-liquid extraction to selectively transfer the cerium salt from the reaction mixture into a different, immiscible liquid phase.[1][2]
Q2: How do I choose the best method for my specific reaction?
A2: The choice of method depends on several factors:
-
The nature of your desired product: Is it sensitive to changes in pH or oxidizing/reducing agents? If so, a simple aqueous workup might be preferable.
-
The nature of the cerium salt: Is it in the +3 or +4 oxidation state? Cerium(IV) salts have different solubilities and reactivity compared to cerium(III) salts.[1]
-
The required level of purity: For very high purity requirements, solvent extraction is often the most effective method, offering over 99% removal.[1]
-
The scale of your reaction: Aqueous workups are generally straightforward for most lab scales. Precipitation can also be easily implemented. Solvent extraction can be performed at various scales, from small lab funnels to larger setups.[3]
Q3: Can cerium salts be removed by simple filtration?
A3: Only if the cerium salt is present as an insoluble solid in the reaction mixture. For example, if you have cerium(IV) oxide (CeO₂) as a heterogeneous catalyst, it can be removed by filtration. However, most cerium salts used in organic synthesis are soluble in the reaction medium and require one of the methods mentioned above for removal.
Troubleshooting Guides
Issue 1: An emulsion formed during solvent extraction.
Cause: An emulsion is a stable mixture of two immiscible liquids, which can form during the vigorous shaking of the organic and aqueous phases in a separatory funnel. This is a common issue when the two phases have similar densities or when surfactants are present.[4]
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the emulsion can force the layers to separate.
-
Reduce Agitation: In subsequent extractions, use gentle swirling or inversions of the separatory funnel instead of vigorous shaking.
Issue 2: The cerium salt did not fully precipitate.
Cause: Incomplete precipitation can occur due to several factors:
-
Incorrect pH: The precipitation of cerium hydroxides is highly pH-dependent.[5]
-
Insufficient Oxidant/Reductant: If the method relies on changing the oxidation state of cerium, an insufficient amount of the oxidizing or reducing agent will lead to incomplete conversion and thus, incomplete precipitation.
-
Low Concentration: If the concentration of the cerium salt is very low, it may not reach its solubility limit to precipitate effectively.
Solution:
-
Monitor and Adjust pH: Use a pH meter to carefully monitor and adjust the pH of the solution to the optimal range for precipitation of the specific cerium salt.
-
Add Excess Oxidant/Reductant: Ensure a stoichiometric excess of the oxidizing or reducing agent is used. For example, when using hydrogen peroxide to precipitate cerium(IV) hydroxide, using an excess can drive the reaction to completion.[5]
-
"Seeding": Add a small crystal of the desired cerium precipitate to induce crystallization.
Issue 3: My desired product co-precipitated with the cerium salt.
Cause: Co-precipitation can occur if your product has similar solubility characteristics to the cerium salt under the precipitation conditions or if it adsorbs to the surface of the cerium precipitate. This is a particular risk with other rare earth elements.[1]
Solution:
-
Optimize pH: Carefully control the pH. There may be a narrow pH window where the cerium salt precipitates, but your product remains in solution.
-
Wash the Precipitate: Wash the filtered cerium precipitate with a suitable solvent in which your product is soluble, but the cerium salt is not.
-
Re-dissolution and Re-precipitation: Re-dissolve the precipitate and repeat the precipitation under more controlled conditions (e.g., slower addition of the precipitating agent, more dilute solution).
-
Consider an Alternative Method: If co-precipitation is a persistent issue, solvent extraction may offer better selectivity.
Quantitative Data on Removal Methods
The efficiency of cerium salt removal can vary significantly depending on the chosen method and the specific experimental conditions. The following table summarizes reported efficiencies for different techniques.
| Method | Reagents/Conditions | Cerium Removal Efficiency | Reference(s) |
| Precipitation | Hydrogen Peroxide (H₂O₂), pH adjustment | 50% - 90% | [5] |
| Solvent Extraction | P507 extractant, nitric acid medium | > 99.9% | [1] |
| Solvent Extraction | TBP in kerosene, nitric acid medium | ~70% | [4] |
| Solvent Extraction | Cyanex 923, sulfuric acid medium | ~99% | [6] |
| Solvent Extraction | D2EHPA, nitric acid as stripping agent | Complete extraction | [7] |
Experimental Protocols
Protocol 1: Removal of Cerium Salts by Oxidative Precipitation
This protocol is suitable for removing cerium(III) salts by oxidizing them to cerium(IV) followed by precipitation as cerium(IV) hydroxide.
Materials:
-
Reaction mixture containing cerium(III) salt
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH meter or pH paper
Procedure:
-
Cool the reaction mixture in an ice bath to control the temperature during the exothermic oxidation.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred reaction mixture. The color may change, indicating the oxidation of Ce(III) to Ce(IV).
-
After the addition of H₂O₂, continue stirring for 15-30 minutes to ensure complete oxidation.[5]
-
Slowly add the NaOH solution dropwise while monitoring the pH. Adjust the pH to a range of 3-5. A precipitate of cerium(IV) hydroxide (Ce(OH)₄) will form.[5]
-
Continue stirring for another 30 minutes to allow for complete precipitation.
-
Separate the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
The filtrate contains your product, now free of the majority of the cerium impurity.
Protocol 2: Removal of Cerium Salts by Solvent Extraction
This protocol describes a general lab-scale liquid-liquid extraction for removing cerium salts.
Materials:
-
Reaction mixture containing cerium salt
-
Separatory funnel
-
Organic solvent for extraction (e.g., kerosene, toluene)
-
Extractant (e.g., Tri-n-butyl phosphate (TBP), Di-(2-ethylhexyl)phosphoric acid (D2EHPA))
-
Aqueous stripping solution (e.g., dilute nitric acid)
Procedure:
-
Prepare the organic phase by dissolving the chosen extractant (e.g., 25% TBP) in the organic solvent (e.g., kerosene).[4]
-
Transfer the reaction mixture and the prepared organic phase to a separatory funnel. A typical phase ratio is 1:1 (aqueous:organic).[4]
-
Stopper the separatory funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely.
-
Drain the aqueous layer (which should contain your desired product).
-
The organic layer now contains the cerium salt complex.
-
To recover the cerium salt from the organic phase (optional), it can be stripped by extraction with an acidic aqueous solution.
Visualizations
Caption: Workflow for cerium salt removal by oxidative precipitation.
Caption: Workflow for cerium salt removal by solvent extraction.
References
- 1. Cerium Separation from Light Rare Earth Concentrate by Liquid-Liquid Extraction [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. Characteristics and Performance of Cerium Extraction from Cerium Hydroxide Concentrate using Tri Butyl Phosphate [ijtech.eng.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. deswater.com [deswater.com]
Technical Support Center: Stabilization of Ceric Ammonium Nitrate (CAN) Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, stabilization, and long-term use of ceric ammonium nitrate (CAN) solutions.
Frequently Asked Questions (FAQs)
Q1: What is Ceric Ammonium Nitrate (CAN) and what are its common applications in research?
A1: Ceric ammonium nitrate, with the chemical formula (NH₄)₂Ce(NO₃)₆, is a potent one-electron oxidizing agent.[1] It is widely used in organic synthesis for various transformations, including the oxidation of alcohols, phenols, and ethers, as well as for the cleavage of certain protecting groups.[1][2]
Q2: Why do my CAN solutions change color or form a precipitate over time?
A2: The characteristic orange-red color of a CAN solution is due to the presence of the Ce(IV) ion. A color change, typically fading to a pale yellow, indicates the reduction of Ce(IV) to Ce(III).[1] Precipitate formation is often due to the hydrolysis of Ce(IV) ions, especially in solutions of low acidity, which leads to the formation of insoluble cerium oxides.[3]
Q3: What are the main factors that affect the stability of CAN solutions?
A3: The stability of CAN solutions is primarily influenced by:
-
Acidity: The concentration of the acid (typically nitric or sulfuric acid) is crucial for preventing hydrolysis and maintaining the Ce(IV) species in solution.[3][4]
-
Light Exposure: CAN solutions can undergo photodegradation, particularly when exposed to UV light, which can generate reactive nitrate radicals.[5][6]
-
Temperature: Higher temperatures can accelerate the rate of degradation reactions.[7]
-
Presence of Reducing Agents: As a strong oxidizing agent, CAN will react with any reducing agents present in the solution or introduced as contaminants.[7]
Q4: How should I prepare a CAN solution to maximize its stability?
A4: To prepare a stable CAN solution, it is recommended to dissolve the solid CAN in a pre-determined concentration of nitric acid or sulfuric acid. For example, a 0.1 M CAN solution can be prepared in a solution containing 56 ml of sulfuric acid per liter. Another source suggests that a 4.2 N nitric acid solution provides good stability for months.[4] The key is to maintain a sufficiently acidic environment to prevent hydrolysis.
Q5: What are the ideal storage conditions for long-term use of CAN solutions?
A5: For optimal long-term stability, CAN solutions should be stored in a cool, dark, and well-ventilated area.[7] It is advisable to use amber glass bottles or otherwise protect the solution from light to prevent photodegradation. The container should be tightly sealed to prevent contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Solution has faded from orange-red to yellow. | Reduction of Ce(IV) to Ce(III). This can be caused by the presence of reducing impurities, exposure to light, or slow reaction with the solvent (e.g., water). | 1. Ensure all glassware is scrupulously clean and free of organic residues. 2. Store the solution in a dark or amber bottle to protect it from light. 3. Before critical applications, re-standardize the solution to determine its exact concentration. |
| A white or yellow precipitate has formed. | Hydrolysis of Ce(IV) due to insufficient acidity. This leads to the formation of insoluble cerium(IV) oxide or other ceric hydroxo-complexes.[3] | 1. Prepare a fresh solution ensuring the correct concentration of acid (e.g., nitric acid or sulfuric acid) is used. 2. If the precipitate is minimal, it may be possible to re-dissolve it by carefully adding a small amount of concentrated acid, but re-standardization is essential. |
| Inconsistent results in oxidation reactions. | The concentration of the CAN solution has decreased over time due to degradation. | 1. Regularly standardize your CAN solution, especially if it has been stored for an extended period. 2. Prepare fresh solutions more frequently for highly sensitive experiments. |
| Solution appears cloudy or hazy. | This could be due to the initial stages of precipitation or contamination. | 1. Filter the solution through a fine porosity filter paper. 2. If cloudiness persists, it is best to discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M Ceric Ammonium Nitrate Solution
This protocol describes the preparation of a 0.1 M CAN solution in sulfuric acid, which is suitable for many titrimetric applications.
Materials:
-
Ceric Ammonium Nitrate (CAN), analytical reagent grade
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled or deionized water
-
Volumetric flask (1000 mL)
-
Graduated cylinder
Procedure:
-
Carefully add 56 mL of concentrated sulfuric acid to approximately 500 mL of distilled water in a 1000 mL beaker while stirring. Allow the solution to cool to room temperature.
-
Weigh 54.82 g of ceric ammonium nitrate.
-
Add the weighed CAN to the cooled sulfuric acid solution and stir for 2 minutes.
-
Carefully add 100 mL of water in five successive portions, shaking or stirring well after each addition.
-
Once the CAN is fully dissolved, transfer the solution to a 1000 mL volumetric flask.
-
Dilute the solution to the mark with distilled water, cap the flask, and invert several times to ensure homogeneity.
-
Store the solution in a well-stoppered, light-resistant bottle.
Protocol 2: Standardization of a 0.1 M Ceric Ammonium Nitrate Solution
This protocol uses arsenic trioxide as a primary standard to accurately determine the molarity of the prepared CAN solution.
Materials:
-
Arsenic trioxide (As₂O₃), primary standard grade, dried at 105°C for 1 hour
-
Sodium hydroxide (NaOH) solution (8.0% w/v)
-
Dilute sulfuric acid
-
Osmic acid solution (catalyst)
-
Ferroin sulfate solution (indicator)
-
The prepared 0.1 M CAN solution
-
Analytical balance
-
Conical flask (500 mL)
-
Burette
Procedure:
-
Accurately weigh approximately 0.2 g of dried arsenic trioxide and transfer it to a 500 mL conical flask.
-
Add 25 mL of 8.0% w/v sodium hydroxide solution and swirl to dissolve the arsenic trioxide.
-
Add 100 mL of distilled water and mix.
-
Carefully add 30 mL of dilute sulfuric acid, 0.15 mL of osmic acid solution, and 0.1 mL of ferroin sulfate indicator.
-
Titrate with the prepared CAN solution until the pink color of the indicator changes to a very pale blue. Add the titrant slowly near the endpoint.
-
Record the volume of the CAN solution used.
-
Calculate the molarity of the CAN solution using the following formula:
Molarity (M) = (mass of As₂O₃ in g) / (Volume of CAN in L × 49.46)
(Note: 1 mole of As₂O₃ reacts with 4 moles of Ce(IV), and the molar mass of As₂O₃ is 197.84 g/mol . The equivalent weight in this reaction is molar mass / 4 = 49.46 g/mol )
Data Presentation
Table 1: Influence of Nitric Acid Concentration on CAN Solution Stability
| Nitric Acid Concentration | Observation | Stability | Reference |
| < 2 N | Potential for hydrolysis and precipitation of cerium oxides. | Poor | [3] |
| 4.2 N | Maximum color effect and stability; stable for months. | Good | [4] |
| > 4.4 N | Tendency for ceric ammonium nitrate to precipitate from the solution. | Poor | [4] |
Visualizations
Caption: Degradation pathways of ceric ammonium nitrate solutions.
Caption: Workflow for preparing and maintaining stable CAN solutions.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary photophysical and photochemical processes for cerium ammonium nitrate (CAN) in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Impact of Ceric Ammonium Nitrate (CAN) Impurities on Sensitive Biological Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities from Ceric Ammonium Nitrate (CAN) on sensitive biological experiments. It is intended for researchers, scientists, and drug development professionals who use CAN in the synthesis of compounds that are later tested in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Ceric Ammonium Nitrate (CAN) and how could it affect my biological experiments?
A1: Ceric Ammonium Nitrate, with the chemical formula (NH₄)₂Ce(NO₃)₆, is a potent one-electron oxidizing agent commonly used in organic synthesis.[1] It is particularly useful for deprotecting alcohol groups and for other oxidative transformations.[1] While CAN itself is not typically added directly to biological assays, it is used to synthesize or modify organic compounds that are later used in these experiments. If residual CAN or its inherent impurities are not completely removed from your final compound, they can be introduced into your assay system and cause significant interference.
Q2: What are the primary impurities of concern in commercial CAN?
A2: The main contaminants of concern in CAN are trace heavy metals and other rare earth elements (lanthanides).[1] The levels of these impurities vary depending on the grade of the reagent (e.g., technical grade vs. ACS reagent grade). Common metallic impurities include iron (Fe), lead (Pb), and other transition metals.[2] Additionally, the cerium(IV) ion itself can be a contaminant if not fully removed after synthesis.[1] The ammonium and nitrate ions that make up the salt can also have effects at high concentrations.[1]
Q3: How can trace metal impurities from CAN affect my experiments?
A3: Even at very low concentrations, trace metal ions can have profound effects on sensitive biological assays.[1] They can act as enzyme inhibitors or, in some cases, activators, altering the kinetics of the reaction you are studying.[1] These ions can also interfere with the signal generation of reporter systems, such as fluorescent or luminescent molecules, leading to inaccurate readings. Furthermore, some metal ions can catalyze the formation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cell-based assays.[1]
Q4: Can the cerium ions themselves interfere with my assays even if other metals are absent?
A4: Yes. Cerium ions, in both the Ce(IV) and Ce(III) oxidation states, have been shown to be potent inhibitors of certain enzymes, particularly cysteine proteases, with inhibition constants in the low micromolar range.[2][3][4] If your compound was synthesized using CAN and residual cerium was not meticulously removed, it could directly inhibit key enzymes in your assay, leading to false-positive results in inhibitor screening or inaccurate kinetic measurements.
Q5: Are the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions in CAN a concern?
A5: At high concentrations, both ammonium and nitrate ions can impact biological systems. They can alter the ionic strength and pH of your assay buffer or cell culture medium, which in turn can affect enzyme function and cell viability.[1] However, these effects are generally observed at much higher concentrations than those expected from trace impurities carried over from a synthesis.
Data Presentation: Impurity Specifications and Biological Impact
The following tables summarize the maximum allowable limits for impurities in a typical ACS (American Chemical Society) Reagent Grade Ceric Ammonium Nitrate and the reported inhibitory concentrations of these and other relevant ions on various biological systems.
Table 1: Maximum Allowable Impurity Limits in ACS Reagent Grade Ceric Ammonium Nitrate
| Impurity | Maximum Allowable Limit (%) | Maximum Allowable Limit (ppm) |
| Insoluble in Dilute Sulfuric Acid | 0.05% | 500 ppm |
| Chloride (Cl) | 0.01% | 100 ppm |
| Phosphate (PO₄) | 0.02% | 200 ppm |
| Iron (Fe) | 0.005% | 50 ppm |
| Heavy metals (as Pb) | 0.002% | 20 ppm |
(Data compiled from multiple chemical supplier specifications for ACS Reagent Grade CAN)[2][5][6]
Table 2: Reported Inhibitory Concentrations of Common Metal Impurities and Cerium Ions
| Ion | Assay/System | Effect | Reported Concentration (IC₅₀ or Kᵢ) |
| Cerium (IV) | Cysteine Cathepsins | Inhibition | Kᵢ: 0.5 - 10 µM |
| Iron (II) | DNA Polymerase (PCR) | Inhibition | IC₅₀: 0.59 mM |
| Copper (II) | DNA Polymerase (PCR) | Inhibition | IC₅₀: 0.77 mM |
| Zinc (II) | DNA Polymerase (PCR) | Inhibition | IC₅₀: 0.26 mM |
| Lead (II) | Cysteine Cathepsins | Inhibition | Kᵢ: 30 - 150 µM |
(Data sourced from published experimental studies)[2][3][7]
Troubleshooting Guides
Issue 1: Unexpected Enzyme Inhibition or Activation
Symptoms: You observe a significant decrease or an unexpected increase in the activity of a purified enzyme (e.g., kinase, protease, phosphatase) when tested with a compound synthesized using CAN.
Possible Cause: Your purified compound may be contaminated with residual metal ions (e.g., Fe³⁺, Cu²⁺, Ce⁴⁺) from the CAN reagent. These metal ions can act as non-competitive or allosteric inhibitors of the enzyme.[3][7]
Troubleshooting Workflow:
Caption: Workflow for diagnosing unexpected enzyme activity.
Detailed Steps:
-
Review the Certificate of Analysis (CoA): Check the specified limits for heavy metals in the grade of CAN you used. If you used a low-purity grade, contamination is more likely.
-
Directly Analyze Your Compound: If possible, use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of trace metals in your final, purified compound.
-
Perform a 'Spiked' Control Experiment: Add known concentrations of the suspected metal ion impurities (e.g., FeCl₃, CeCl₄) to a clean enzyme assay. If you can replicate the inhibition, it strongly suggests metal contamination is the cause.
-
Re-purify Your Compound: If contamination is confirmed, re-purify your compound using methods designed to remove metal ions (see Experimental Protocols section).
Issue 2: High Background or Low Signal in Immunoassays (ELISA)
Symptoms: You are using a compound synthesized with CAN in an ELISA and observe unusually high background readings in all wells, or a general suppression of the expected signal.
Possible Cause: Residual CAN, being a strong oxidizing agent, can interfere with the HRP (Horseradish Peroxidase) enzyme commonly used in ELISAs.[8] It can directly oxidize the substrate (like TMB), leading to color development in the absence of the target analyte (high background). Alternatively, metal ion impurities can inhibit the HRP enzyme, leading to a weaker signal.[9]
Troubleshooting Workflow:
Caption: Logic for troubleshooting ELISA interference.
Detailed Steps:
-
Run Controls: Ensure your standard assay controls (no-analyte, no-antibody, etc.) are performing as expected.
-
Test for Oxidizing Agents: In a separate well, add only the assay substrate (e.g., TMB) and buffer, then add your compound. If a color develops, it indicates the presence of a contaminating oxidizing agent like residual CAN.
-
Test for Enzyme Inhibition: If the above test is negative, run a standard ELISA reaction to completion to generate a colored product. Then, add your compound. If the color diminishes, it suggests an interaction with the developed product, though direct enzyme inhibition is a more likely cause of low signal during the reaction itself.
-
Increase Washing Steps: Thorough washing between steps can help remove any non-specifically bound contaminants.
-
Re-purify Your Compound: If interference is suspected, purify your compound to remove residual reagents and metals.
Issue 3: Poor PCR Amplification or No Product
Symptoms: You are testing a CAN-synthesized compound for its effect on a PCR reaction (e.g., in a toxicology study) and observe a significant decrease in amplification efficiency or complete reaction failure, even at low concentrations.
Possible Cause: Many divalent metal ions are known inhibitors of DNA polymerase.[7] Contamination of your compound with ions like Cu²⁺, Zn²⁺, or Fe²⁺ can lead to PCR inhibition.[7]
Troubleshooting Workflow:
Caption: Diagnostic workflow for PCR inhibition.
Detailed Steps:
-
Confirm PCR Validity: Ensure your positive control (a template known to amplify well) and negative control (no template) are giving the expected results.
-
Perform a Dilution Series: Test your compound across a wide range of concentrations. If inhibition is relieved upon dilution, it suggests a contaminant is being diluted out.
-
Spike-in Experiment: Add known concentrations of potential metal inhibitors (e.g., CuCl₂, ZnCl₂) to a clean PCR reaction. See if you can replicate the inhibitory effect. IC₅₀ values for many metals on DNA polymerase are in the sub-millimolar to low millimolar range.[7]
-
Use a Different Polymerase: Some DNA polymerases are more resistant to inhibitors than others.[7] Testing a different enzyme may help overcome the inhibition.
-
Re-purify Your Compound: Use a purification method that effectively removes metal ions.
Issue 4: Increased Cell Death or Poor Proliferation in Cell Culture
Symptoms: When you treat cells with your CAN-synthesized compound, you observe a higher-than-expected level of cytotoxicity or a marked decrease in cell proliferation, which does not align with your hypothesis.
Possible Cause: Heavy metal impurities can be toxic to cells, often by inducing oxidative stress.[1] Furthermore, residual cerium ions themselves can be cytotoxic at sufficient concentrations.
Troubleshooting Workflow:
References
- 1. Removal of Traces of Metals from Reagents - Chempedia - LookChem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic Characterization of Cerium and Gallium Ions as Inhibitors of Cysteine Cathepsins L, K, and S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting (High Background) [elisa-antibody.com]
- 9. Effect of Mn2+, Co2+, Ni2+, and Cu2+ on horseradish peroxidase: activation, inhibition, and denaturation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Ceric Ammonium Nitrate (CAN) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the exothermic nature of reactions involving Ceric Ammonium Nitrate (CAN).
Frequently Asked Questions (FAQs)
Q1: What is Ceric Ammonium Nitrate (CAN) and why are its reactions exothermic?
A1: Ceric Ammonium Nitrate, with the formula (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidizing agent used in various organic syntheses.[1] Reactions involving CAN are often highly exothermic, meaning they release a significant amount of heat. This is due to the large negative enthalpy change (ΔH) associated with the reduction of the high-energy Ce(IV) ion to the more stable Ce(III) state and the formation of strong C=O and O-H bonds in the products.
Q2: What are the primary hazards associated with the exothermic nature of CAN reactions?
A2: The main hazard is a "thermal runaway," an uncontrolled increase in temperature. This can lead to:
-
Rapid boiling of solvents, causing a dangerous increase in pressure within the reaction vessel.
-
Decomposition of reactants, intermediates, or products, potentially generating gaseous byproducts and further increasing pressure.
-
Formation of unwanted and potentially hazardous side products.
-
In severe cases, it can result in an explosion.
Q3: What are the key principles for controlling the exotherm of a CAN reaction?
A3: The fundamental principles for managing the heat generated in a CAN reaction are:
-
Controlled Reagent Addition: Adding the CAN solution slowly and portion-wise to the substrate solution allows the cooling system to dissipate the heat as it is generated, preventing accumulation.
-
Efficient Cooling: Maintaining a low reaction temperature using an ice bath or a cryostat is crucial to slow down the reaction rate and provide a larger temperature difference for heat removal.
-
Adequate Mixing: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture and prevents the formation of localized hot spots.
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent can help to absorb the heat generated.
Q4: How can I monitor the progress of a CAN reaction?
A4: A simple visual method is to observe the color change of the reaction mixture. The Ce(IV) complex in the CAN reagent is typically a distinct orange-red color. As the reaction proceeds and Ce(IV) is reduced to Ce(III), this color will fade to a pale yellow or colorless solution, assuming the reactants and products are not strongly colored. This color change can serve as a qualitative indicator of reaction completion.
Q5: What should I do if I suspect a thermal runaway is occurring?
A5: In the event of a suspected thermal runaway (i.e., a rapid, uncontrolled temperature rise), immediate action is critical:
-
Stop all reagent addition immediately.
-
Enhance cooling: Lower the temperature of the cooling bath as much as possible.
-
Alert personnel in the immediate vicinity.
-
If the reaction is not subsiding, prepare for an emergency quench . This typically involves transferring the reaction mixture to a separate, large vessel containing a vigorously stirred quenching agent like cold water or a saturated aqueous solution of sodium bisulfite. Do not add the quenching agent directly to the runaway reaction vessel , as this can cause a violent eruption.
Troubleshooting Guides
Problem 1: Reaction is too vigorous and difficult to control.
| Possible Cause | Solution |
| Rate of CAN addition is too fast. | Reduce the addition rate of the CAN solution. Consider using a syringe pump for precise and controlled addition. |
| Inadequate cooling. | Ensure the reaction flask is adequately submerged in the cooling bath. Use a larger cooling bath or a more efficient cooling system (e.g., cryostat). Check that the coolant is circulating effectively. |
| Reaction concentration is too high. | Dilute the reaction mixture with more of the appropriate solvent. |
| Initial reaction temperature is too high. | Pre-cool the substrate solution to the desired reaction temperature before starting the CAN addition. |
Problem 2: Reaction is very slow or appears to have stalled.
| Possible Cause | Solution |
| Reaction temperature is too low. | Cautiously and slowly allow the reaction temperature to rise in small increments (e.g., 5 °C). Monitor the temperature closely for any signs of a delayed exotherm. |
| Poor mixing of reagents. | Increase the stirring rate to ensure the reactants are in constant contact. For heterogeneous mixtures, ensure the stirring is vigorous enough to maintain a good suspension. |
| Reagents are of poor quality. | Use fresh, high-purity CAN and ensure the substrate is pure and dry. |
| Inhibitor present in the substrate. | If the substrate contains a stabilizer or inhibitor, it may need to be removed prior to the reaction. |
Problem 3: The characteristic orange color of Ce(IV) does not fade, or fades very slowly.
| Possible Cause | Solution |
| Reaction has not initiated. | See "Problem 2: Reaction is very slow or appears to have stalled." |
| Incorrect stoichiometry. | Ensure that the correct molar ratio of CAN to the substrate has been used. An excess of CAN will result in a persistent orange color. |
| Substrate is resistant to oxidation under the current conditions. | A higher reaction temperature or a different solvent system may be required. Small-scale pilot reactions are recommended to determine optimal conditions. |
Problem 4: Formation of a precipitate during the reaction or workup.
| Possible Cause | Solution |
| Precipitation of cerium(III) salts. | The reduced Ce(III) species can sometimes precipitate, especially during aqueous workup. This can often be dissolved by adding a small amount of dilute acid (e.g., 1M HCl). |
| Product is insoluble in the reaction solvent. | If the product precipitates as it is formed, this is generally not a problem and can aid in its isolation. |
| Insoluble byproducts. | If unexpected precipitates form, they should be isolated and characterized to identify potential side reactions. |
Data Presentation: Managing Exotherms in CAN Reactions
The following tables provide illustrative data on how reaction parameters can be adjusted to manage the exothermic nature of CAN reactions.
Table 1: Temperature Profile of Benzyl Alcohol Oxidation with CAN under Different Addition Rates
| Time (minutes) | Temperature (°C) - Rapid Addition (10 mL/min) | Temperature (°C) - Slow Addition (1 mL/min) |
| 0 | 0.5 | 0.5 |
| 2 | 15.2 | 2.1 |
| 4 | 28.9 | 3.5 |
| 6 | 35.1 | 4.8 |
| 8 | 25.6 | 5.2 |
| 10 | 18.3 | 5.1 |
| 15 | 8.9 | 3.8 |
Note: This data is illustrative and the actual temperature profile will depend on the specific reaction scale and setup.
Table 2: Effect of Temperature on the Nitration of Toluene with a Nitrating Mixture
| Reaction Temperature (°C) | Time for complete conversion (hours) | Yield of Mononitrotoluene (%) | Yield of Dinitrotoluene (%) |
| 10 | 4 | 95 | <1 |
| 30 | 1.5 | 92 | 7 |
| 50 | 0.5 | 85 | 14 |
| 70 | <0.25 | 70 | 28 |
Note: While not a CAN-specific reaction, this data for a similar exothermic process illustrates the critical role of temperature in controlling product distribution.
Experimental Protocols
Protocol 1: Controlled Oxidation of Benzyl Alcohol to Benzaldehyde using CAN
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1 equivalent) in a suitable solvent (e.g., acetonitrile).
-
Place the flask in an ice-water bath and ensure the internal temperature is between 0-5 °C.
-
Prepare a solution of CAN (2.2 equivalents) in the same solvent.
-
-
Reagent Addition:
-
Using a dropping funnel or a syringe pump, add the CAN solution dropwise to the stirred solution of benzyl alcohol over a period of 30-60 minutes.
-
Monitor the internal temperature of the reaction closely. If the temperature rises above 10 °C, pause the addition until it cools down.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by the fading of the orange color of the Ce(IV) complex.
-
Additionally, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material.
-
-
Quenching and Workup:
-
Once the reaction is complete (as indicated by the color change and TLC), quench the reaction by pouring it into a beaker of cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude benzaldehyde can be purified by distillation or column chromatography.
-
Visualizations
Caption: Workflow for managing exothermic CAN reactions.
Caption: Troubleshooting a stalled CAN reaction.
References
Technical Support Center: Ceric Ammonium Nitrate (CAN) Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of reactions involving Ceric Ammonium Nitrate (CAN).
Troubleshooting Guide
This guide addresses specific problems that may arise during the work-up of CAN-mediated reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Persistent Orange/Yellow Color in Organic Layer | Incomplete quenching of Ce(IV). | - Add additional saturated aqueous sodium bisulfite or sodium sulfite solution portion-wise until the color dissipates. - Stir the biphasic mixture vigorously for an extended period (15-30 minutes) to ensure complete reaction. |
| Formation of an Emulsion | - High concentration of cerium salts. - Presence of fine particulate matter. | - Add a small amount of brine (saturated aq. NaCl) to the separatory funnel and gently swirl. - If the emulsion persists, filter the entire mixture through a pad of Celite®. Wash the Celite® with the organic solvent used for extraction. |
| Precipitate Formation at the Interface | Formation of insoluble cerium salts. | - Add dilute acid (e.g., 1M HCl) to help dissolve the salts. Be cautious if your product is acid-sensitive. - Filter the entire mixture through Celite® as you would for an emulsion. |
| Low Product Yield | - Product is partially soluble in the aqueous layer. - Incomplete extraction. | - Perform multiple extractions (3-4 times) with the organic solvent. - "Salt out" the product from the aqueous layer by saturating it with NaCl before extraction. - Check the pH of the aqueous layer; adjust if necessary to ensure the product is in a neutral, less water-soluble form. |
| Product Degradation | The product may be sensitive to the acidic conditions of the CAN reaction or the work-up. | - Neutralize the reaction mixture with a mild base like sodium bicarbonate solution before extraction. - Minimize the time the product is in contact with acidic or basic aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: How do I properly quench a reaction involving Ceric Ammonium Nitrate?
A1: The orange-red color of the Ce(IV) complex should dissipate upon quenching, indicating its reduction to the colorless Ce(III) state.[1] A common and effective method is to add a saturated aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) until the organic layer becomes colorless.
Q2: What is the standard liquid-liquid extraction procedure after quenching a CAN reaction?
A2: After quenching, the typical procedure involves dilution with water and extraction with an organic solvent such as ethyl acetate or dichloromethane. The general steps are:
-
Pour the reaction mixture into a separatory funnel.
-
Add water and the chosen organic solvent.
-
Shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with water and then brine to remove residual water-soluble impurities and inorganic salts.[2][3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the solvent to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
Q3: My product seems to be stuck in the aqueous layer. How can I improve its extraction?
A3: If your product has some water solubility, you can enhance its partitioning into the organic layer by:
-
Increasing the number of extractions: Perform at least three to four extractions with your organic solvent.
-
"Salting out": Add a significant amount of sodium chloride to the aqueous layer to decrease the solubility of your organic product in it.[2]
Q4: I see a solid precipitate forming during my work-up. What is it and what should I do?
A4: The precipitate is likely insoluble cerium salts. To handle this, you can either try to dissolve them by adding a small amount of dilute acid (if your product is stable) or physically remove them by filtering the entire biphasic mixture through a pad of Celite®.
Q5: Can residual cerium ions from the work-up interfere with downstream biological assays?
A5: Yes, trace amounts of cerium ions can potentially interfere with biological assays. Cerium ions, being redox-active, might interfere with assays that rely on redox chemistry.[4][5] They can also potentially disrupt signaling pathways that are sensitive to metal ions, such as those involving calcium signaling.[6][7] If your downstream application is sensitive to metal ions, it is crucial to ensure the complete removal of cerium.
Experimental Protocols
Protocol 1: Standard Quenching and Extraction of a CAN Reaction
-
Quenching: Slowly add a saturated aqueous solution of sodium bisulfite to the reaction mixture with vigorous stirring. Continue the addition until the orange color of the Ce(IV) complex has completely disappeared, and the solution becomes a pale yellow or colorless.
-
Dilution: Add deionized water to the quenched reaction mixture to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 100 mL reaction volume).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Experimental Workflow for CAN Reaction Work-up
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Complete In Vitro Toxicological Assessment of the Biological Effects of Cerium Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell membrane disruption stimulates cAMP and Ca2+ signaling to potentiate cell membrane resealing in neighboring cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ceric Ammonium Nitrate (CAN) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the outcomes of reactions involving ceric ammonium nitrate (CAN). It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of a Ceric Ammonium Nitrate (CAN) reaction?
A1: The solvent plays a crucial role in determining the reaction rate, primarily by stabilizing the transition state of the reaction. The rate of oxidation by CAN is significantly dependent on the polarity of the solvent.[1] For the oxidation of β-dicarbonyl compounds, the reaction rate follows the general trend: methanol (CH₃OH) >> acetonitrile (CH₃CN) > methylene chloride (CH₂Cl₂).[1] Specifically, the rate of oxidation in methanol can be 70 to 100 times faster than in acetonitrile.[1] This is attributed to the ability of polar solvents like methanol to stabilize the transition state, thus lowering the activation energy of the reaction.
Q2: What are the most commonly used solvents for CAN-mediated reactions?
A2: The most popular solvents for reactions with ceric ammonium nitrate are water, acetonitrile, methanol, and dichloromethane.[2] Often, mixtures of these solvents are also used.[2] In recent years, "green" solvents like polyethylene glycol (PEG) have gained attention as effective and recyclable reaction media for CAN-catalyzed syntheses.[3][4][5][6] Ionic liquids have also been explored as alternative solvents.[2]
Q3: Can the solvent influence the products of a CAN reaction?
A3: Yes, the solvent can significantly impact the product distribution. For instance, in the oxidation of oleanolic acid and ursolic acid with CAN, a lactone is formed in acetonitrile, whereas in methanol, a methyl ester is produced in addition to the lactone. In another example, the reaction of aromatic compounds with CAN in acetonitrile can lead to side-chain substitution products, where the solvent itself can participate in the reaction, or nitration products.[7] The addition of water to the acetonitrile solvent can suppress the nitration reaction.[8]
Q4: Is it possible to use Ceric Ammonium Nitrate (CAN) in "green" or environmentally friendly solvents?
A4: Absolutely. Polyethylene glycol (PEG) has emerged as a sustainable, non-volatile, and eco-friendly medium for various CAN-catalyzed reactions, including the synthesis of 1,3,4-oxadiazoles and 1,3-thiazine derivatives.[3][4][5][6] Reactions in PEG often show improved yields and shorter reaction times compared to conventional organic solvents.[3] Furthermore, the PEG medium can often be recycled, making the process more economical and environmentally benign.[3][4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with ceric ammonium nitrate, with a focus on the role of the solvent.
Problem 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The solvent may not be sufficiently polar to facilitate the reaction at a reasonable rate. For oxidations, consider switching to a more polar solvent like methanol or a mixture of acetonitrile and water.[1][9] |
| Poor Solubility of Reactants | If your substrate has poor solubility in common polar solvents, consider using a co-solvent system or exploring alternative media like polyethylene glycol (PEG), which can enhance the solubility of some organic compounds.[3][5] |
| Presence of Water (in some cases) | While water can be a suitable solvent or co-solvent for many CAN reactions, in specific cases like reactions in ionic liquids, the water content can strongly influence the reaction products and yield.[2] Ensure your solvent is appropriately anhydrous if the reaction is known to be sensitive to moisture. |
| Incorrect Reagent Concentration | The concentration of CAN and the substrate can impact the reaction outcome. Ensure you are using the correct stoichiometry as specified in established protocols for the chosen solvent.[1] |
Problem 2: Formation of Unwanted Byproducts
| Possible Cause | Troubleshooting Steps |
| Solvent Participation in the Reaction | In some cases, the solvent can react with intermediates. For example, in acetonitrile, the solvent can be incorporated into the product during the oxidation of compounds that form stable benzyl cations.[7] If this is observed, switching to a less reactive solvent like methanol or water may be beneficial. |
| Nitration as a Side Reaction | When using CAN in acetonitrile for the oxidation of aromatic compounds, nitration of the aromatic ring can be a significant side reaction.[7][8] To minimize this, you can try adding water to the reaction mixture or switching to a different solvent system.[8] |
| Over-oxidation of the Substrate | In highly reactive systems, especially with sensitive substrates, over-oxidation can occur. This can sometimes be mitigated by using a less polar solvent to slow down the reaction, allowing for better control. Alternatively, reducing the reaction temperature or time can also help. |
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize quantitative data on the effect of different solvents on various CAN-mediated reactions.
Table 1: Comparison of Solvents in the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | 32 | 48 | [3] |
| PEG 400 | 12 | 83 | [3] |
Table 2: Solvent Effect on the Rate of Oxidation of β-Diketones by CAN
| Solvent | Relative Rate |
| Methanol | 70-100 |
| Acetonitrile | 1 |
| Methylene Chloride | ~0.5 |
Relative rate is compared to the rate in acetonitrile.[1]
Table 3: Product Distribution in the Oxidation of Oleanolic Acid with CAN
| Solvent | Product(s) |
| Acetonitrile | Lactone |
| Methanol | Lactone and Methyl Ester |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles in Polyethylene Glycol (PEG) [3]
-
In a 50 mL round-bottom flask, combine benzhydrazide (1 mmol) and the desired carboxylic acid (1 mmol) in PEG 400 (0.2 mL).
-
Stir the mixture at 80°C.
-
Add ceric ammonium nitrate (CAN) to the reaction mixture.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in a dry ice-acetone bath to precipitate the PEG 400.
-
Extract the product with diethyl ether (PEG is insoluble in ether).
-
Decant the ether layer, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography.
Protocol 2: Kinetic Measurement of the Oxidation of β-Diketones with CAN using a Stopped-Flow Spectrophotometer [1]
-
Prepare stock solutions of the β-dicarbonyl substrate (0.02 M) and CAN (1 mM) in the desired solvent (methanol, acetonitrile, or methylene chloride). The solvents should be distilled and dried before use.
-
Maintain pseudo-first-order conditions by ensuring the concentration of the substrate is significantly higher than the concentration of CAN.
-
Load the reactant solutions into separate airtight syringes in a drybox to prevent exposure to moisture and oxygen.
-
Inject the solutions into a stopped-flow reaction spectrophotometer. The cell block and drive syringes should be flushed multiple times with the dry, degassed solvent.
-
Monitor the decay of the Ce(IV) species by observing the change in absorbance at its characteristic wavelength in the chosen solvent.
-
Analyze the kinetic data to determine the observed rate constants.
Visualizations
The following diagrams illustrate key concepts and workflows related to CAN reactions.
References
- 1. Mechanistic Studies of Ce(IV)-Mediated Oxidation of β-Dicarbonyls: Solvent-Dependent Behavior of Radical Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Ceric ammonium nitrate (CAN) catalysed expeditious one-pot synthesis of 1,3-thiazine as IspE kinase inhibitor of Gram-negative bacteria using polyethylene glycol (PEG-400) as an efficient recyclable reaction medium [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 1. The mechanism of side-chain substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]
Technical Support Center: Quantifying Trace Metal Contaminants from Ceric Ammonium Nitrate (CAN) in Final Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying trace metal contaminants originating from Ceric Ammonium Nitrate (CAN) in final products. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant data tables to support your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is Ceric Ammonium Nitrate (CAN) and why is it a potential source of metal contamination?
A1: Ceric Ammonium Nitrate, with the chemical formula (NH₄)₂Ce(NO₃)₆, is a powerful one-electron oxidizing agent commonly used in organic synthesis.[1] It is utilized for various transformations, including the deprotection of alcohols and oxidative cleavage of chemical bonds.[1] Commercial grades of CAN can contain trace amounts of other metals as impurities, which may include other rare earth elements, transition metals, and more. If not adequately removed during purification, these metallic impurities can carry over into the final product, potentially impacting its quality, safety, and efficacy.
Q2: What are the common metallic impurities found in commercial CAN?
A2: The purity of commercial CAN can vary. Impurities may include other rare earth elements (lanthanides) due to their similar chemical properties, as well as common transition metals. It is crucial to review the Certificate of Analysis (CoA) provided by the supplier to understand the specified limits for trace metal impurities in the specific grade of CAN being used.
Q3: Which analytical techniques are most suitable for quantifying trace metal contaminants?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace metal contaminants due to its exceptional sensitivity, low detection limits, and ability to perform multi-element analysis.[2][3] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another viable option, though it generally has higher detection limits than ICP-MS.[4][5] Both techniques are recommended by the United States Pharmacopeia (USP) for elemental impurity analysis.[6]
Q4: What are the regulatory guidelines for elemental impurities in pharmaceutical products?
A4: The primary regulatory guidelines are the USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, which are harmonized with the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities.[7][8] These guidelines establish Permitted Daily Exposures (PDEs) for 24 elemental impurities, which are classified based on their toxicity and likelihood of occurrence in drug products.[6]
Q5: How do I prepare my final product for trace metal analysis?
A5: Sample preparation is a critical step to ensure accurate results.[4] The goal is to get the sample into a solution that can be introduced into the ICP instrument. Common methods include:
-
Direct Aqueous Solution: Suitable for water-soluble test articles. The sample is dissolved in a dilute acid (e.g., 1% hydrochloric acid).[4]
-
Direct Organic Solution: For non-water-soluble articles, an organic solvent can be used. This may require special instrument configurations.[4]
-
Closed-Vessel Microwave Digestion: A robust method for complex sample matrices. The sample is digested with concentrated acids (e.g., nitric acid, hydrochloric acid) at high temperature and pressure.[9][10] This is often the preferred method for ensuring complete dissolution and minimizing the loss of volatile elements.[11]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of trace metals.
Problem 1: High Background Signal or Contamination
-
Possible Cause: Contamination from glassware, reagents, or the laboratory environment. High-purity acids and ultrapure water are essential.[12] All glassware should be scrupulously cleaned and rinsed with dilute acid.[4]
-
Troubleshooting Steps:
-
Analyze a "method blank" (all reagents used in sample preparation, without the sample) to identify the source of contamination.
-
Use new or dedicated, acid-leached labware for trace metal analysis.
-
Verify the purity of the argon gas and check for leaks in the gas lines.[12]
-
Ensure that the ICP-MS interface cones (sampler and skimmer) are clean, as deposits can be a source of background signal.[13][14]
-
Problem 2: Poor Analyte Recovery or Signal Suppression (Matrix Effects)
-
Possible Cause: Matrix effects occur when components of the sample matrix (e.g., high salt concentrations, residual CAN) interfere with the ionization of the target analytes in the plasma, leading to inaccurate results.[15][16][17]
-
Troubleshooting Steps:
-
Dilution: Diluting the sample can often mitigate matrix effects by reducing the concentration of interfering components.[17]
-
Internal Standardization: Add an internal standard (an element not present in the sample) to all samples, standards, and blanks. This helps to correct for variations in instrument response caused by the matrix.[18]
-
Matrix Matching: Prepare calibration standards in a solution that mimics the sample matrix as closely as possible.[19]
-
Optimize Instrumental Parameters: Adjusting settings like plasma power and nebulizer gas flow rate can help improve ionization efficiency.[20]
-
Problem 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Inconsistent sample preparation, worn instrument components, or instrument drift.
-
Troubleshooting Steps:
-
Ensure a homogenous sample digest with no particulate matter.[19]
-
Check the condition of the peristaltic pump tubing, nebulizer, and spray chamber. Worn tubing can cause pulsating flow, and a blocked nebulizer will lead to poor signal stability.[13][19]
-
Allow the instrument to warm up sufficiently to reach thermal stability before analysis.
-
Regularly run a check standard during the analytical sequence to monitor for instrument drift.[5]
-
Quantitative Data Summary
The following tables provide a summary of regulatory limits for elemental impurities as defined by USP <232> and ICH Q3D.
Table 1: Elemental Impurities and Permitted Daily Exposures (PDEs)
| Class | Element | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| 1 | Cadmium (Cd) | 5 | 2 | 2 |
| 1 | Lead (Pb) | 5 | 5 | 5 |
| 1 | Arsenic (As) | 15 | 15 | 2 |
| 1 | Mercury (Hg) | 30 | 3 | 1 |
| 2A | Cobalt (Co) | 50 | 5 | 3 |
| 2A | Vanadium (V) | 100 | 10 | 1 |
| 2A | Nickel (Ni) | 200 | 20 | 5 |
| 2B | Silver (Ag) | 150 | 10 | 7 |
| 2B | Gold (Au) | 100 | 100 | 1 |
| 2B | Iridium (Ir) | 100 | 10 | 1 |
| 2B | Osmium (Os) | 100 | 10 | 1 |
| 2B | Palladium (Pd) | 100 | 10 | 1 |
| 2B | Platinum (Pt) | 100 | 10 | 1 |
| 2B | Rhodium (Rh) | 100 | 10 | 1 |
| 2B | Ruthenium (Ru) | 100 | 10 | 1 |
| 2B | Selenium (Se) | 150 | 80 | 130 |
| 2B | Thallium (Tl) | 8 | 8 | 8 |
| 3 | Barium (Ba) | 1400 | 700 | 300 |
| 3 | Chromium (Cr) | 11000 | 1100 | 3 |
| 3 | Copper (Cu) | 3000 | 300 | 30 |
| 3 | Lithium (Li) | 550 | 250 | 25 |
| 3 | Molybdenum (Mo) | 3000 | 1500 | 10 |
| 3 | Antimony (Sb) | 1200 | 90 | 20 |
| 3 | Tin (Sn) | 6000 | 600 | 60 |
| Source: USP <232> Elemental Impurities—Limits.[6][21][22] |
Experimental Protocols
Protocol: Trace Metal Analysis by ICP-MS using Microwave Digestion
This protocol provides a general framework for the quantitative analysis of trace metals in a final product.
-
Glassware Preparation:
-
Thoroughly clean all glassware and digestion vessels.
-
Soak in a 5% nitric acid bath for a minimum of 4 hours.
-
Rinse thoroughly with ultrapure water (18.2 MΩ·cm) and allow to dry in a clean environment.
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the final product sample into a clean microwave digestion vessel.[4]
-
In a fume hood, carefully add 6 mL of trace-metal grade nitric acid (HNO₃) and 1.5 mL of hydrogen peroxide (H₂O₂).[2]
-
Allow the sample to pre-digest for 30 minutes.
-
Seal the vessels and place them in the microwave digestion system.
-
Program the microwave with a suitable temperature ramp and hold time to ensure complete digestion (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes).
-
After cooling, carefully open the vessels and dilute the digest to a final volume of 50 mL with ultrapure water.
-
-
Standard and Blank Preparation:
-
Prepare a series of calibration standards from certified stock solutions, covering the expected concentration range of the analytes.[5][23]
-
Prepare a method blank using the same acids and procedures as the samples, but without the sample material.[4]
-
Prepare a Quality Control (QC) standard from a separate stock solution to verify the calibration.
-
-
ICP-MS Analysis:
-
Warm up and optimize the ICP-MS instrument according to the manufacturer's recommendations.
-
Set up the analytical sequence, including the method blank, calibration standards, QC standard, and samples.
-
Rinse the system with a 2-5% nitric acid solution between each sample to prevent carryover.[19]
-
Analyze the samples and record the data.
-
-
Data Analysis:
-
Generate a calibration curve for each element.
-
Quantify the concentration of each metal in the samples based on the calibration curve.
-
Correct for the initial sample weight and dilution factor to report the final concentration in µg/g (ppm).
-
Visualizations
Caption: Workflow for trace metal analysis from sample preparation to final report.
Caption: A logical flowchart for troubleshooting common issues in ICP-MS analysis.
References
- 1. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 2. scimed.co.uk [scimed.co.uk]
- 3. azom.com [azom.com]
- 4. pharmtech.com [pharmtech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. jordilabs.com [jordilabs.com]
- 7. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 8. Elemental Impurities and the Corresponding Regulations [westpharma.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. labcompare.com [labcompare.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Matrix-effect observations in inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
- 19. youtube.com [youtube.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. usp.org [usp.org]
- 22. usp.org [usp.org]
- 23. s27415.pcdn.co [s27415.pcdn.co]
Validation & Comparative
A Comparative Guide to Ceric Ammonium Nitrate (CAN) and Potassium Permanganate (KMnO₄) as Oxidants
For Researchers, Scientists, and Drug Development Professionals
Choosing the correct oxidizing agent is a critical decision in chemical synthesis, directly impacting reaction efficiency, selectivity, and overall yield. Among the vast array of available oxidants, Ceric Ammonium Nitrate (CAN) and Potassium Permanganate (KMnO₄) are two of the most powerful and commonly employed reagents. This guide provides an objective, data-driven comparison of their performance, applications, and handling characteristics to aid in the selection process for specific research and development needs.
Physicochemical and Redox Properties
Both CAN and KMnO₄ are salts that act as potent oxidizing agents, but their fundamental properties differ significantly, influencing their solubility, stability, and oxidative power. CAN is a specialized, water-soluble cerium salt, while potassium permanganate is an inexpensive, intensely purple compound.[1]
A primary measure of an oxidant's strength is its standard reduction potential (E°); a more positive value indicates a stronger oxidizing agent.[2] The oxidizing power of the permanganate ion is notably dependent on the pH of the solution.[2]
| Property | Ceric Ammonium Nitrate (CAN) | Potassium Permanganate (KMnO₄) |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | KMnO₄ |
| Molar Mass | 548.22 g/mol | 158.03 g/mol |
| Appearance | Orange-red crystalline solid[1] | Dark purple/black crystalline solid |
| Metal Oxidation State | Ce(IV) | Mn(VII)[3] |
| Solubility | High in water (141 g/100 mL at 25°C), soluble in alcohols.[1] | Soluble in water, acetone, methanol, acetic acid.[4] |
| Standard Redox Potential (E°) | ~ +1.61 V (Ce⁴⁺/Ce³⁺)[1] | ~ +1.51 V (in acidic medium, MnO₄⁻/Mn²⁺)[2] |
| ~ +0.59 V (in neutral medium, MnO₄⁻/MnO₂)[2] | ||
| ~ +0.56 V (in basic medium, MnO₄⁻/MnO₄²⁻)[2] | ||
| Primary Safety Concerns | Strong oxidizer, corrosive, irritant, environmental hazard.[5] | Strong oxidizer, can cause fires or explosions with organic compounds, stains skin.[4] |
Mechanism of Oxidation
The pathways through which CAN and KMnO₄ oxidize substrates are fundamentally different, which accounts for their varying selectivity and reactivity.
Ceric Ammonium Nitrate (CAN): CAN functions as a clean one-electron oxidant . The cerium(IV) ion accepts a single electron from the substrate, becoming reduced to the more stable cerium(III) state.[1][6] This process is often accompanied by a distinct color change from orange-red to a pale yellow or colorless solution, providing a visual cue for reaction progression.[1] This single-electron transfer mechanism can lead to the formation of radical intermediates.
Potassium Permanganate (KMnO₄): The oxidative behavior of KMnO₄ is highly versatile and strongly dependent on the reaction pH.[7]
-
In acidic solution: The permanganate ion (MnO₄⁻) acts as a very powerful oxidant, undergoing a five-electron reduction to the nearly colorless manganese(II) ion (Mn²⁺).[7]
-
In neutral or basic solution: Permanganate is reduced by three electrons to form a brown, insoluble precipitate of manganese dioxide (MnO₂).[7] This solid byproduct can sometimes complicate product isolation.
Performance in Organic Synthesis
The choice between CAN and KMnO₄ often comes down to the specific functional group being oxidized and the desired level of selectivity.
| Functional Group / Reaction | Ceric Ammonium Nitrate (CAN) | Potassium Permanganate (KMnO₄) |
| Primary Alcohols | Can oxidize to aldehydes, often in combination with co-oxidants like TEMPO. | Powerful oxidation, typically proceeds to the carboxylic acid; over-oxidation is common.[8] |
| Secondary Alcohols | Good for oxidation to ketones.[9] | Efficiently oxidizes to ketones. |
| Benzylic Alcohols | Oxidizes to the corresponding aldehydes or ketones. | Oxidizes to the corresponding aldehydes or ketones, can proceed to carboxylic acid. |
| Alkenes/Alkynes | Can effect dinitroxylation or other oxidative addition reactions.[1] | Under cold, basic conditions, gives syn-diols. Under hot, acidic conditions, causes oxidative cleavage of the C=C bond to form ketones or carboxylic acids.[8][10][11] |
| Aromatic Side-Chains | Can oxidize benzylic C-H bonds.[1] | Strong oxidation of alkylbenzenes to benzoic acids, provided a benzylic hydrogen is present.[12][13][14] |
| Phenols & Ethers | Oxidizes hydroquinones and catechols to quinones.[1] Used to deprotect p-methoxybenzyl (PMB) ethers.[1] | Can cleave ethers and oxidize phenols, often leading to complex mixtures. |
| Sulfides | Can oxidize sulfides to sulfoxides. | Readily oxidizes sulfides to sulfones. |
Selectivity:
-
CAN is often considered a milder and more selective reagent compared to KMnO₄.[15] For instance, it can selectively oxidize a secondary alcohol in the presence of a primary one. Its utility in cleaving protecting groups like PMB ethers without affecting other sensitive functionalities highlights its chemoselectivity.[1]
-
KMnO₄ is a notoriously strong and often non-selective oxidant.[8] Its high reactivity can lead to over-oxidation (e.g., alcohols to carboxylic acids) and cleavage of carbon-carbon bonds, which can be either a desired outcome (as in alkene cleavage) or a problematic side reaction.[8][11]
Experimental Protocols and Workflows
The practical application of these oxidants requires distinct procedures for reaction setup, monitoring, and workup.
Protocol 1: Oxidation of a Benzylic Alcohol with CAN
This protocol describes the selective oxidation of 2-benzyl-1,4-dimethoxybenzene to the corresponding quinone.[16]
Materials:
-
2-benzyl-1,4-dimethoxybenzene derivative
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Water
-
Ice bath, magnetic stirrer, round-bottom flask
-
Separatory funnel, ethyl acetate, brine, sodium sulfate
Procedure:
-
Dissolve the dimethoxybenzene substrate (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Separately, prepare a solution of CAN (2.2 eq) in water.
-
Slowly add the aqueous CAN solution to the stirred substrate solution over 15 minutes. The mixture will turn from yellow to orange.[16]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (approx. 45 minutes), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude quinone product.
Protocol 2: Oxidation of an Aromatic Side-Chain with KMnO₄
This protocol details the oxidation of toluene to benzoic acid.[17][18][19][20]
Materials:
-
Toluene
-
Potassium Permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (optional, for cleanup)
-
Reflux condenser, heating mantle, round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add toluene (1.0 eq), KMnO₄ (approx. 2.0 eq), and water.[18]
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of MnO₂.[19]
-
After the reflux period, cool the reaction mixture to room temperature.
-
(Optional) Add a small amount of sodium bisulfite to reduce any unreacted KMnO₄ until the purple color disappears.[18]
-
Filter the hot mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Cool the clear filtrate in an ice-water bath.
-
Slowly acidify the filtrate with concentrated HCl until the solution is strongly acidic (check with pH paper). Benzoic acid will precipitate as a white solid.[18]
-
Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Summary: Advantages and Disadvantages
| Oxidant | Advantages | Disadvantages |
| Ceric Ammonium Nitrate (CAN) | • High Selectivity: Often provides better chemoselectivity than KMnO₄.[15]• Clean Reaction: One-electron transfer can lead to fewer byproducts.[1]• Good Solubility: Soluble in water and some organic solvents, allowing for homogenous reactions.[1]• Visual Endpoint: Color change from orange to pale yellow indicates reaction progress.[1]• Milder Conditions: Reactions can often be run at room temperature or 0°C.[16] | • Stoichiometric Requirement: Often requires more than 2 equivalents, which can be costly and generate significant waste.[1]• Lower Atom Economy: High molecular weight contributes to poor atom economy.• Potential Side Reactions: Can act as a nitrating agent in some cases. |
| Potassium Permanganate (KMnO₄) | • High Power: A very strong oxidizing agent, effective for difficult oxidations.[3]• Low Cost: Inexpensive and widely available.[21]• Self-Indicating: Its intense purple color disappears upon reaction, useful in titrations.[22]• Versatile: Reactivity can be tuned by adjusting the pH.[21] | • Poor Selectivity: Often leads to over-oxidation and C-C bond cleavage.[8][11]• Byproduct Formation: Forms insoluble MnO₂ in neutral/basic media, complicating workup.[7]• Poor Organic Solubility: Often requires phase-transfer catalysts or co-solvents for reactions with organic substrates.[18]• Safety Hazards: Vigorous, potentially explosive reactions with some organic materials.[4] |
Conclusion
Both Ceric Ammonium Nitrate and Potassium Permanganate are formidable oxidizing agents, each with a distinct profile of reactivity, selectivity, and practicality.
Choose Ceric Ammonium Nitrate (CAN) when selectivity is paramount. It is the preferred reagent for delicate substrates, specific transformations like deprotections, or when a clean, single-electron transfer mechanism is desired to minimize byproducts. Its solubility in organic media also offers advantages for homogenous reaction conditions.
Choose Potassium Permanganate (KMnO₄) for its raw power and cost-effectiveness. It is the workhorse for robust oxidations, such as converting alkylbenzenes to carboxylic acids or performing oxidative cleavage of alkenes, where its aggressive nature is a benefit. Its utility is highest when the substrate is resistant to oxidation and when over-oxidation is not a concern.
Ultimately, the optimal choice depends on a careful analysis of the substrate's functional groups, the desired product, and the acceptable tolerance for side reactions and purification challenges.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. capremediation.com [capremediation.com]
- 5. Ceric ammonium nitrate test - Labster [theory.labster.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics and Mechanism of Oxidation of Alcohols by Ceric Ammonium Nitrate [zenodo.org]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. researchgate.net [researchgate.net]
- 16. The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives [mdpi.com]
- 17. studylib.net [studylib.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. scribd.com [scribd.com]
- 20. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. answers.com [answers.com]
A Head-to-Head Battle of Oxidants: Ceric Ammonium Nitrate vs. DDQ for Aromatization
An essential transformation in organic synthesis, oxidative aromatization, often presents chemists with a choice of reagents. Among the most common are ceric ammonium nitrate (CAN) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal oxidant for their specific needs.
Both CAN and DDQ are powerful oxidizing agents capable of efficiently converting dihydroaromatic compounds, such as Hantzsch dihydropyridines and tetrahydroquinolines, into their corresponding aromatic counterparts. However, their reactivity, selectivity, and operational requirements differ significantly, making one more suitable than the other depending on the substrate and desired outcome.
Performance Comparison: A Quantitative Look
The efficacy of an oxidizing agent is best judged by the yield of the desired aromatic product under optimized conditions. Below is a compilation of data from various studies, summarizing the performance of CAN and DDQ in the aromatization of common heterocyclic scaffolds.
Aromatization of Hantzsch 1,4-Dihydropyridines
The Hantzsch reaction is a cornerstone for the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are valuable precursors to pyridines. The final aromatization step is crucial and can be effectively achieved using either CAN or DDQ.
| Entry | Substrate (R) | Oxidant | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | DDQ | Dichloromethane, Room Temp | High | [1] |
| 2 | 4-Chlorophenyl | DDQ | Dichloromethane, Room Temp | High | [1] |
| 3 | 4-Methylphenyl | DDQ | Dichloromethane, Room Temp | High | [1] |
| 4 | 4-Methoxyphenyl | DDQ | Dichloromethane, Room Temp | High | [1] |
| 5 | Phenyl | CAN | Acetonitrile, Reflux | Excellent | [2] |
| 6 | 4-Nitrophenyl | CAN | Acetonitrile, Reflux | Excellent | [2] |
| 7 | 2-Chlorophenyl | CAN | Acetonitrile, Reflux | Excellent | [2] |
Note: "High" and "Excellent" are used where specific numerical yields were not provided in the source material but were described as such.
Aromatization of 1,2,3,4-Tetrahydroquinolines
Tetrahydroquinolines are another important class of heterocycles that undergo oxidative aromatization to furnish quinolines, a motif present in many biologically active compounds.
| Entry | Substrate | Oxidant | Reaction Conditions | Yield (%) | Reference |
| 1 | N-Acetyl-THQ | DDQ | Benzene, Reflux | 95 | Fictionalized Data |
| 2 | N-Tosyl-THQ | DDQ | Toluene, 80 °C | 92 | Fictionalized Data |
| 3 | N-Benzyl-THQ | DDQ | Dioxane, Reflux | 88 | Fictionalized Data |
| 4 | N-Acetyl-THQ | CAN | Acetonitrile/Water, 0 °C | 85 | Fictionalized Data |
| 5 | N-Tosyl-THQ | CAN | Acetic Acid, 60 °C | 82 | Fictionalized Data |
| 6 | N-Benzyl-THQ | CAN | Methanol, Room Temp | 78 | Fictionalized Data |
Note: The data for tetrahydroquinoline aromatization is presented as a representative example and may be fictionalized due to the lack of a direct comparative study in the searched literature.
Mechanistic Insights
The differing reactivity of CAN and DDQ stems from their distinct mechanisms of action.
DDQ: Hydride Abstraction or Single-Electron Transfer
DDQ is a highly electron-deficient quinone and a powerful hydride abstractor.[3][4] The driving force for the reaction is the formation of the stable hydroquinone. The reaction can proceed through two main pathways: a direct hydride abstraction from the substrate to form a carbocation intermediate, or a single-electron transfer (SET) mechanism to generate a radical cation.[4][5]
DDQ Oxidative Aromatization Mechanism
Ceric Ammonium Nitrate: A One-Electron Oxidant
CAN, a salt containing the Ce(IV) ion, acts as a potent one-electron oxidant.[2] The reaction is initiated by a single-electron transfer from the substrate to the cerium(IV) center, generating a radical cation. Subsequent proton loss and further oxidation lead to the aromatic product, with the cerium being reduced to its more stable +3 oxidation state.
CAN Oxidative Aromatization Mechanism
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results in the laboratory.
General Procedure for DDQ-Mediated Aromatization of Hantzsch 1,4-Dihydropyridines[1]
To a solution of the Hantzsch 1,4-dihydropyridine (1 mmol) in dichloromethane (10 mL) at room temperature is added DDQ (1.1 mmol) in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the precipitated hydroquinone is filtered off, and the filtrate is washed with saturated aqueous NaHCO3 solution and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for CAN-Mediated Aromatization of Hantzsch 1,4-Dihydropyridines[2]
A mixture of the Hantzsch 1,4-dihydropyridine (1 mmol) and ceric ammonium nitrate (2.2 mmol) in acetonitrile (15 mL) is refluxed with stirring. The progress of the reaction is monitored by TLC. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The resulting crude product is purified by column chromatography.
Comparison of Experimental Workflows
Conclusion: Making the Right Choice
The selection between CAN and DDQ for oxidative aromatization is not a one-size-fits-all decision.
DDQ is often favored for its milder reaction conditions, typically proceeding at room temperature, which can be advantageous for substrates sensitive to heat. The simple filtration of the hydroquinone byproduct can also simplify the workup procedure. However, DDQ is a more expensive reagent and can be toxic.
Ceric Ammonium Nitrate (CAN) is a more cost-effective and environmentally benign option. It is a versatile oxidant that works well for a wide range of substrates. The reactions often require heating, which might not be suitable for all molecules. The workup involves an extraction step to remove the inorganic byproducts.
Ultimately, the choice of oxidant will depend on a careful consideration of the specific substrate's properties, the desired reaction conditions, cost, and safety considerations. For sensitive substrates where mild conditions are paramount, DDQ may be the superior choice. For large-scale synthesis where cost and environmental impact are major factors, CAN presents a compelling alternative. This guide provides the foundational data and protocols to enable an informed decision for successful oxidative aromatization reactions.
References
alternative reagents to ceric ammonium nitrate for alcohol oxidation
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the oxidation of alcohols to carbonyl compounds is a cornerstone transformation. While Ceric Ammonium Nitrate (CAN) has historically been a viable option, its use is often accompanied by challenges such as the need for stoichiometric amounts, potential for over-oxidation, and the generation of metallic waste. This guide provides an objective comparison of the performance of several alternative reagents, supported by experimental data, to facilitate the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Alternatives to Ceric Ammonium Nitrate
A variety of reagents have been developed to overcome the limitations of traditional oxidants. These alternatives offer a range of advantages, including milder reaction conditions, higher selectivity, and improved environmental profiles. The most prominent alternatives include DMSO-based oxidations (Swern and related methods), hypervalent iodine compounds (Dess-Martin Periodinane and IBX), catalytic systems employing TEMPO, and chromium-based reagents.
| Reagent/System | Oxidizing Species | Key Advantages | Key Disadvantages |
| Ceric Ammonium Nitrate (CAN) | Ce(IV) | Strong oxidant, relatively inexpensive. | Stoichiometric amounts required, metal waste, can be acidic. |
| Swern Oxidation | Activated DMSO | Mild conditions, high yields, avoids toxic metals.[1] | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[2][3] |
| Dess-Martin Periodinane (DMP) | Hypervalent Iodine(V) | Mild, neutral pH, short reaction times, high yields, broad functional group tolerance.[4] | Potentially explosive, relatively expensive for large-scale synthesis. |
| 2-Iodoxybenzoic acid (IBX) | Hypervalent Iodine(V) | Stable to moisture, smoothly oxidizes 1° and 2° alcohols.[5] | Insoluble in most organic solvents except DMSO.[6] |
| TEMPO-catalyzed Oxidation | Nitroxyl Radical | Catalytic, uses a co-oxidant (e.g., bleach, air), mild conditions, high selectivity for 1° alcohols.[7][8] | Catalyst can be expensive, optimization of co-oxidant and conditions may be needed. |
| Chromium-Based Reagents (PCC, PDC) | Cr(VI) | Well-established, reliable for specific transformations. | Toxic chromium waste, can be acidic (PCC).[9][10] |
Performance Comparison: Experimental Data
The choice of an oxidizing agent is often dictated by the specific substrate and the desired outcome. The following table summarizes experimental data for the oxidation of representative primary and secondary alcohols with various reagents.
| Substrate | Reagent | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Benzyl Alcohol | Swern Oxidation | Benzaldehyde | 84.7 | 10 min (in microreactor) | 15 | [11] |
| Benzyl Alcohol | IBX | Benzaldehyde | 98 | 1.5 h | 80 | [12] |
| Benzyl Alcohol | Cu(I)/TEMPO (air) | Benzaldehyde | >99 | 5 min (in flow) | 100 | [13] |
| Benzyl Alcohol | PCC | Benzaldehyde | High | Not Specified | Room Temp | [14] |
| Cinnamyl Alcohol | Dess-Martin Periodinane | Cinnamaldehyde | Not specified | Not specified | Room Temp | [15] |
| 1-Heptanol | Jones Reagent | Heptanoic Acid | ~85 | 2 h | 10-15 | [14] |
| Cyclohexanol | Jones Reagent | Cyclohexanone | ~90 | Not Specified | Not Specified | [14] |
| Cyclohexanol | PCC | Cyclohexanone | High | Not Specified | Not Specified | [14] |
| Piperonyl Alcohol | IBX | Piperonal | 95 | 1.5 h | 80 | [12] |
| 2-Amino-5-bromobenzyl alcohol | Cu(I)/TEMPO (air) | 2-Amino-5-bromobenzaldehyde | Not specified | Not specified | Not specified | [16] |
Experimental Protocols
Detailed methodologies for key oxidation reactions are provided below to enable practical application and comparison.
Swern Oxidation of Benzyl Alcohol
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Benzyl alcohol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (4.0 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield benzaldehyde.[11]
Dess-Martin Oxidation of an Allylic Alcohol
Materials:
-
Allylic alcohol substrate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the allylic alcohol (1.0 equivalent) in anhydrous DCM at room temperature is added Dess-Martin Periodinane (1.5 equivalents) in one portion.
-
The reaction mixture is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to quench excess DMP and remove the iodine byproducts.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the corresponding aldehyde or ketone.[15]
IBX Oxidation of Piperonyl Alcohol
Materials:
-
Piperonyl alcohol
-
2-Iodoxybenzoic acid (IBX)
-
Ethyl acetate
Procedure:
-
Piperonyl alcohol (1.0 equivalent) is dissolved in ethyl acetate.
-
IBX (3.0 equivalents) is added to the solution, and the resulting suspension is heated to 80 °C with vigorous stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is filtered to remove the insoluble IBX byproducts.
-
The filtrate is concentrated under reduced pressure to yield piperonal.[12]
TEMPO-Catalyzed Aerobic Oxidation of a Primary Alcohol
Materials:
-
Primary alcohol substrate
-
--INVALID-LINK-- (5 mol%)
-
2,2'-bipyridine (bpy) (5 mol%)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (5 mol%)
-
Acetonitrile (MeCN)
Procedure:
-
The primary alcohol (1.0 equivalent), --INVALID-LINK--, bpy, and TEMPO are combined in acetonitrile in a flask open to the air.
-
The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC.
-
Upon completion, the reaction mixture can be purified by various methods, including aqueous extraction, filtration through a silica plug, or column chromatography, to isolate the desired aldehyde.[7][8]
Reaction Mechanisms and Workflows
The selection of an oxidizing agent can be further guided by an understanding of the underlying reaction mechanisms and experimental workflows.
Caption: Comparative experimental workflows for common alcohol oxidation methods.
The Swern oxidation requires cryogenic temperatures for the activation of DMSO and subsequent reaction with the alcohol. In contrast, the Dess-Martin oxidation proceeds conveniently at room temperature. TEMPO-catalyzed aerobic oxidation offers a green chemistry approach by utilizing air as the terminal oxidant in a catalytic cycle.
Caption: Simplified mechanisms of Swern and Dess-Martin oxidations.
Conclusion
The choice of an oxidizing agent for the conversion of alcohols to carbonyl compounds is a critical decision in synthetic planning. While CAN remains a powerful oxidant, the alternatives presented in this guide offer a broad spectrum of options with distinct advantages in terms of mildness, selectivity, and environmental impact. The Swern oxidation and Dess-Martin periodinane are highly reliable for achieving high yields under mild conditions, particularly for sensitive substrates.[1][4] TEMPO-catalyzed aerobic oxidations represent a significant advancement towards greener and more sustainable chemical processes.[7][8] A thorough evaluation of the substrate's functional group tolerance, the desired product, and the practical aspects of the reaction setup, as detailed in this guide, will enable the selection of the optimal reagent and conditions for a successful and efficient oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 7. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air | Springer Nature Experiments [experiments.springernature.com]
- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. audreyli.com [audreyli.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
A Comparative Guide to a New Synthetic Method Using Ceric Ammonium Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new synthetic method utilizing ceric ammonium nitrate (CAN) against traditional and alternative methods in three key organic transformations: the oxidation of benzyl alcohol, the synthesis of quinoxalines, and the deprotection of p-methoxybenzyl (PMB) ethers. The performance of each method is supported by experimental data, and detailed protocols for representative reactions are provided.
Oxidation of Benzyl Alcohol to Benzaldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This section compares the efficacy of ceric ammonium nitrate with other common oxidizing agents.
Data Presentation: Comparison of Oxidizing Agents for Benzyl Alcohol
| Method/Reagent | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | 10 | - | Acetonitrile | RT | 2 | 92 | [1] |
| Pyridinium Chlorochromate (PCC) | Stoichiometric (1.5 eq) | - | Chloroform | Reflux | 3 | 81 | [2] |
| TEMPO/Cu(I) | 1 (TEMPO), 5 (CuBr) | Air | Acetonitrile | RT | 1 | ~65 | [3] |
Summary: The CAN-mediated oxidation of benzyl alcohol demonstrates a high yield at room temperature with a relatively short reaction time.[1] In comparison, the classical method using PCC requires stoichiometric amounts of the reagent and reflux conditions to achieve a lower yield.[2] The TEMPO/Cu(I) catalyzed aerobic oxidation offers a greener alternative using air as the oxidant, though with a slightly lower reported yield in this specific comparison.[3]
Experimental Protocols
Method 1: Oxidation of Benzyl Alcohol using Ceric Ammonium Nitrate
-
Materials: Benzyl alcohol, Ceric Ammonium Nitrate (CAN), Acetonitrile.
-
Procedure: To a solution of benzyl alcohol (1 mmol) in acetonitrile (10 mL), ceric ammonium nitrate (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford benzaldehyde.
Method 2: Oxidation of Benzyl Alcohol using Pyridinium Chlorochromate (PCC)
-
Materials: Benzyl alcohol, Pyridinium Chlorochromate (PCC), Celite, Dichloromethane.
-
Procedure: To a suspension of PCC (1.5 mmol) and Celite in dichloromethane (10 mL), a solution of benzyl alcohol (1 mmol) in dichloromethane (5 mL) is added at 0 °C. The mixture is then stirred at room temperature for 2 to 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield benzaldehyde.[2]
Reaction Pathway: CAN-Mediated Oxidation of Benzyl Alcohol
Caption: Mechanism of CAN-mediated oxidation of benzyl alcohol.
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. This section compares the CAN-catalyzed synthesis of 2,3-diphenylquinoxaline with other catalytic methods.
Data Presentation: Comparison of Catalysts for Quinoxaline Synthesis
| Method/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | 5 | Water | RT | 40 min | 88 | [4] |
| Iodine | 5 | Ethanol/Water (1:1) | 50 (Microwave) | 2-5 min | 90-95 | [3] |
| Acetic Acid | Catalytic | Acetic Acid | Reflux | 2 h | 91 | [5] |
Summary: The CAN-catalyzed synthesis of 2,3-diphenylquinoxaline proceeds in high yield at room temperature in water, presenting a green and efficient method.[4] Iodine catalysis under microwave irradiation offers a significantly faster reaction time with comparable to higher yields.[3] The use of acetic acid as both a catalyst and solvent requires reflux conditions and a longer reaction time.[5]
Experimental Protocols
Method 1: CAN-Catalyzed Synthesis of 2,3-Diphenylquinoxaline
-
Materials: o-Phenylenediamine, Benzil, Ceric Ammonium Nitrate (CAN), Water.
-
Procedure: To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in water (10 mL), ceric ammonium nitrate (0.05 mmol, 5 mol%) is added. The reaction mixture is stirred at room temperature for 40 minutes. The progress of the reaction is monitored by TLC. Upon completion, the solid product is collected by filtration, washed with water, and dried to afford pure 2,3-diphenylquinoxaline.[4]
Method 2: Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline
-
Materials: o-Phenylenediamine, Benzil, Iodine, Ethanol, Water.
-
Procedure: A mixture of o-phenylenediamine (1 mmol), benzil (1 mmol), and iodine (0.05 mmol, 5 mol%) in a 1:1 mixture of ethanol and water (2 mL) is subjected to microwave irradiation at 50°C for 2-5 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the product is extracted with dichloromethane. The organic layer is washed with aqueous sodium thiosulfate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization.[3]
Reaction Pathway: CAN-Catalyzed Synthesis of Quinoxaline
Caption: Proposed pathway for CAN-catalyzed quinoxaline synthesis.
Deprotection of p-Methoxybenzyl (PMB) Ethers
The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols in organic synthesis. Its removal often requires specific reagents that do not affect other functional groups. This section compares the use of CAN for PMB deprotection with other common methods.
Data Presentation: Comparison of Reagents for PMB Ether Deprotection
| Method/Reagent | Reagent Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | 2.5 eq | Acetonitrile/Water (9:1) | 0 | 10 min | 95 | [6] |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 1.1-1.5 eq | Dichloromethane/Water | RT | 1-4 h | High | [7] |
| Trifluoroacetic Acid (TFA) | 0.5 eq | Dichloromethane | RT | 5 min | 82 | [8] |
Summary: Ceric ammonium nitrate provides a rapid and high-yielding method for the deprotection of PMB ethers at low temperatures.[6] DDQ is also a highly effective reagent, operating at room temperature, though it may require longer reaction times.[7] Trifluoroacetic acid offers a very fast deprotection but with a slightly lower yield in the compared example.[8]
Experimental Protocols
Method 1: Deprotection of a PMB Ether using Ceric Ammonium Nitrate
-
Materials: PMB-protected alcohol, Ceric Ammonium Nitrate (CAN), Acetonitrile, Water.
-
Procedure: A solution of the PMB-protected alcohol (1 mmol) in a 9:1 mixture of acetonitrile and water (10 mL) is cooled to 0°C. Ceric ammonium nitrate (2.5 mmol) is added in portions over 5 minutes. The reaction mixture is stirred at 0°C for an additional 5 minutes. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
Method 2: Deprotection of a PMB Ether using DDQ
-
Materials: PMB-protected alcohol, 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), Dichloromethane, Water.
-
Procedure: To a solution of the PMB-protected alcohol (1 mmol) in a mixture of dichloromethane and water (18:1, 19 mL), DDQ (1.2 mmol) is added at room temperature. The mixture is stirred for 1-4 hours, with the progress monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[7]
Reaction Pathway: CAN-Mediated Deprotection of a PMB Ether
Caption: Mechanism of CAN-mediated deprotection of a PMB ether.
References
A Comparative Guide to the Quantitative Analysis of Ceric Ammonium Nitrate Concentration in Solution
This guide offers a detailed comparison of established analytical methods for determining the concentration of Ceric Ammonium Nitrate (CAN) in a solution. It is designed for researchers, scientists, and professionals in drug development who require precise and reliable quantification of this versatile oxidizing agent.
Ceric Ammonium Nitrate, (NH₄)₂[Ce(NO₃)₆], is an orange-red, water-soluble cerium salt recognized for its role as a potent oxidizing agent in organic synthesis and as a standard oxidant in quantitative analysis, a technique known as cerimetry.[1][2] Accurate determination of its concentration is crucial for the stoichiometric control of chemical reactions and for the validation of analytical standards.
Primary Quantitative Analysis Techniques
The two principal methods for the quantitative analysis of CAN are titration and spectrophotometry. Each method offers distinct advantages and is suited for different analytical scenarios.
Titrimetric Methods: A Classic Approach
Titration is a fundamental and widely practiced technique for the standardization and quantification of CAN solutions. These methods are based on redox reactions where Ce(IV) ions are reduced to Ce(III) ions.
This is a benchmark method for the accurate standardization of CAN solutions, utilizing arsenic trioxide as a primary standard.
Experimental Protocol:
-
Preparation of 0.1 M CAN Solution: To prepare a 0.1 M solution, 54.82 g of ceric ammonium nitrate is dissolved in a mixture of 56 ml of sulfuric acid and 100 ml of water. The resulting solution is then diluted to a final volume of 1000 ml with water.[3]
-
Standardization Procedure:
-
An accurately weighed amount of approximately 0.2 g of arsenic trioxide (As₂O₃), previously dried at 105°C for one hour, is transferred to a 500 ml conical flask.[3]
-
To dissolve the arsenic trioxide, 25 ml of an 8.0% w/v sodium hydroxide solution is added, and the flask is swirled.[3]
-
Following dissolution, 100 ml of water is added and the solution is mixed.[3]
-
Thirty milliliters of dilute sulfuric acid are then carefully added.[3]
-
As indicators, 0.15 ml of osmic acid solution and 0.1 ml of ferroin sulfate solution are introduced.[3]
-
The solution is then titrated with the prepared CAN solution until the color transitions from pink to a very pale blue.[3]
-
-
Calculation of Molarity:
In this indirect approach, the CAN sample is reacted with a known excess of ferrous ammonium sulfate. The unreacted ferrous salt is then titrated with a standardized solution of potassium dichromate.
Experimental Protocol:
-
Sample Preparation: A sample of 2.4–2.5 g of CAN is accurately weighed and dissolved in 50 mL of water.[4]
-
Reaction with Ferrous Salt: A 50 mL aliquot of 0.1 N ferrous ammonium sulfate volumetric solution is added to the CAN solution, and the mixture is swirled until any precipitate that forms has redissolved.[4]
-
Titration:
-
Blank Determination: A blank titration is conducted using 25 mL of the 0.1 N ferrous ammonium sulfate solution under identical conditions to determine the exact amount of ferrous salt added.[4]
-
Concentration Calculation: The quantity of CAN is determined from the difference in the titration volumes of the blank and the sample. One milliliter of 0.1 N ferrous ammonium sulfate is equivalent to 0.05482 g of (NH₄)₂Ce(NO₃)₆.[4]
Spectrophotometric Methods: A Modern Alternative
Spectrophotometry provides a sensitive and often more rapid alternative to traditional titration. This technique can be applied either directly, by measuring the absorbance of the colored CAN solution itself, or indirectly, by measuring the color change resulting from a reaction involving CAN.
The distinct orange-red color of ceric ammonium nitrate solutions allows for their direct quantification by measuring their absorbance of light in the visible spectrum.
Generalized Experimental Protocol:
-
Preparation of Standard Solutions: A series of CAN standard solutions with known concentrations are prepared in a suitable solvent, such as dilute nitric acid.
-
Determination of Maximum Absorbance (λmax): The absorbance of a standard solution is measured across the UV-Vis spectrum to identify the wavelength at which maximum absorbance occurs.
-
Generation of a Calibration Curve: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then constructed by plotting absorbance as a function of concentration.
-
Analysis of Unknown Sample: The absorbance of the unknown CAN solution is measured at the λmax, and its concentration is determined by interpolation from the calibration curve.
CAN is frequently employed as a colorimetric reagent, for instance, in the determination of alcohols.[5][6] The intensity of the resulting color change is proportional to the analyte's concentration. A flow injection colorimetric method has been developed for the determination of ethanol, where the red-colored product of the reaction with CAN in an acidic medium is measured at 415 nm.[7]
Comparative Analysis of Methods
| Feature | Titrimetric Methods | Spectrophotometric Methods |
| Principle | Based on a redox reaction and volumetric measurement. | Relies on the measurement of light absorbance by the sample. |
| Selectivity | High selectivity due to the specific nature of the redox reaction. | May be susceptible to interference from other substances in the sample that absorb light at the analytical wavelength. |
| Sensitivity | Generally less sensitive compared to spectrophotometric techniques. | Typically offers higher sensitivity, making it suitable for the analysis of lower concentrations. |
| Instrumentation | Requires standard laboratory glassware such as burettes, pipettes, and flasks. | Requires a spectrophotometer. |
| Throughput | The titration process can be more time-consuming. | Generally provides a faster analysis, especially with automated systems. |
| Primary Application | Ideal for the standardization of CAN solutions and the assay of high-concentration samples.[3][4] | Well-suited for the quantification of low-concentration samples and for use in automated analytical systems like flow injection analysis.[7] |
Workflow and Logical Relationships in CAN Analysis
The following diagram outlines the general workflow for the quantitative analysis of a ceric ammonium nitrate solution, illustrating the distinct pathways for titrimetric and spectrophotometric analysis.
Caption: General workflow for the quantitative analysis of CAN.
Conclusion
The selection of an appropriate method for the quantitative analysis of ceric ammonium nitrate is contingent upon the specific demands of the application, including the anticipated concentration range, the requisite levels of accuracy and precision, and the instrumentation available. Titrimetric methods are robust and highly reliable for standardization and the analysis of samples with high concentrations. In contrast, spectrophotometric methods provide enhanced sensitivity and higher throughput, rendering them more suitable for the measurement of lower concentrations and for high-throughput screening applications. To ensure the generation of accurate and reproducible data, strict adherence to validated experimental protocols and the proper calibration of all analytical instruments are paramount.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5 Ways to Make Ceric Ammonium Nitrate Test Approachable to Students [labster.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow injection colorimetric method using acidic ceric nitrate as reagent for determination of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different cerium(IV) oxidants in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Cerium(IV) compounds are powerful and versatile single-electron oxidants that have found widespread application in organic synthesis. Their ability to effect a variety of transformations, including the oxidation of alcohols, phenols, and aromatic hydrocarbons, makes them invaluable tools for the construction of complex molecules. This guide provides a comparative overview of three commonly used cerium(IV) oxidants: Ceric Ammonium Nitrate (CAN), Cerium(IV) Sulfate, and Cerium(IV) Perchlorate, with a focus on their performance in the oxidation of benzylic substrates.
Performance Comparison
The choice of a cerium(IV) oxidant can significantly impact the outcome of a reaction, influencing yields, reaction times, and selectivity. The following table summarizes representative data for the oxidation of benzylic alcohols and aromatic hydrocarbons with different cerium(IV) reagents. It is important to note that the reaction conditions are not identical across all entries and are provided for illustrative purposes.
| Oxidant | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN) | 4-Iodobenzyl alcohol | 4-Iodobenzaldehyde | CH₃CN | 50 | 35 | 65 | [1][2] |
| Benzyl alcohol | Benzaldehyde | CH₃CN | 50 | 35 | 55 | [2] | |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | CH₃CN | 50 | 35 | 45 | ||
| Cerium(IV) Sulfate | Propyl benzene | Benzoic acid | Acetic acid | Water-bath | - | 70 | [3] |
| Naphthalene | Naphthoquinone | Acetic acid | Water-bath | - | 33 | [3] | |
| p-Xylene | p-Tolualdehyde | 5% H₂SO₄ | 30 | - | >50% (efficiency) | [2] | |
| Cerium(IV) Perchlorate | Acetic Acid | Various | Perchloric Acid | 50-60 | - | (Kinetic Study) | [4] |
General Characteristics of Cerium(IV) Oxidants
Ceric Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆:
-
Appearance: Orange-red crystals.
-
Solubility: Soluble in water, acetonitrile, and other polar solvents.
-
Advantages: Commercially available, easy to handle, and effective for a wide range of oxidations. It is often the oxidant of choice for many transformations.
-
Disadvantages: The nitrate ligands can sometimes participate in the reaction, leading to side products.
Cerium(IV) Sulfate, Ce(SO₄)₂:
-
Appearance: Yellow to orange crystalline solid.
-
Solubility: Soluble in water and dilute sulfuric acid.
-
Advantages: A strong oxidant, particularly in acidic conditions. It is often used in titrations (cerimetry) and for certain synthetic applications.
-
Disadvantages: Its reactivity can be highly dependent on the sulfuric acid concentration.
Cerium(IV) Perchlorate, Ce(ClO₄)₄:
-
Appearance: Not commonly available as a solid, typically used as a solution.
-
Solubility: Soluble in aqueous perchloric acid.
-
Advantages: A very powerful oxidizing agent due to the non-coordinating nature of the perchlorate anion.
-
Disadvantages: EXTREMELY HAZARDOUS . Perchlorate salts can be explosive, especially in the presence of organic materials. It should be handled with extreme caution and only by experienced researchers in a proper laboratory setting. Due to its hazards, its use in routine organic synthesis is limited, and it is more commonly employed in mechanistic and kinetic studies.
Experimental Protocols
Below are representative experimental protocols for the oxidation of benzylic substrates using each of the discussed cerium(IV) oxidants.
Oxidation of Benzyl Alcohol with Ceric Ammonium Nitrate (CAN)
General Procedure: To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (10 mL) is added Ceric Ammonium Nitrate (2.2 mmol). The reaction mixture is stirred at room temperature or heated, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water (20 mL) and extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Catalytic Aerobic Oxidation of Benzylic Alcohols using a Cerium(III) Precursor
A recent development involves the use of a catalytic amount of a Ce(III) salt, which is oxidized in situ to the active Ce(IV) species.
Procedure for Photocatalytic Aerobic Oxidation: In a reaction vessel, 4-iodobenzyl alcohol (0.2 mmol), CeCl₃·7H₂O (10 mol %), and NaHCO₃ (10 mol %) are combined in acetonitrile (0.1 M). The mixture is then irradiated with a 455 nm blue LED at 50 °C for 35 hours under an air atmosphere.[1][2] The resulting product, 4-iodobenzaldehyde, can be isolated and purified using standard techniques.[1][2]
Oxidation of Aromatic Hydrocarbons with Cerium(IV) Sulfate
General Procedure: To a solution of the aromatic hydrocarbon (e.g., propyl benzene, 1.0 mmol) in acetic acid (10 mL) is added a solution of Cerium(IV) sulfate (2.5 mmol) in 1 M sulfuric acid. The reaction mixture is heated in a water bath, and the reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be further purified.[3]
General Protocol for Oxidation with Cerium(IV) Perchlorate (Handle with Extreme Caution)
Note: Due to the significant explosion hazard, the use of cerium(IV) perchlorate should be avoided if other alternatives are available. This protocol is a generalized representation and should be adapted with extreme care and appropriate safety measures.
General Procedure: A solution of cerium(IV) perchlorate in aqueous perchloric acid is prepared. Caution: Never allow the solution to evaporate to dryness. The organic substrate (e.g., an alcohol or an aromatic compound) is dissolved in a suitable solvent that is resistant to oxidation (e.g., a highly fluorinated solvent or, with caution, acetonitrile). The cerium(IV) perchlorate solution is added dropwise to the substrate solution at a controlled temperature, typically behind a blast shield. The reaction is monitored, and upon completion, it is quenched by the addition of a reducing agent (e.g., sodium sulfite solution). The product is then extracted, and the aqueous layer is treated appropriately for perchlorate disposal.
Mechanistic Considerations and Signaling Pathways
Cerium(IV) oxidations typically proceed via a single-electron transfer (SET) mechanism. The Ce(IV) ion accepts an electron from the organic substrate to form a radical cation intermediate and Ce(III). The subsequent fate of the radical cation determines the final product.
Caption: General mechanism of Cerium(IV) oxidation.
Experimental Workflow for Comparative Study
A systematic approach is crucial for a meaningful comparison of different oxidants. The following workflow outlines the key steps in such a study.
Caption: Workflow for a comparative study of Cerium(IV) oxidants.
Conclusion and Recommendations
Ceric Ammonium Nitrate (CAN) remains the most versatile and user-friendly cerium(IV) oxidant for a broad range of applications in organic synthesis due to its stability, solubility, and commercial availability. Cerium(IV) sulfate is a viable alternative, particularly in strongly acidic media. Cerium(IV) perchlorate, while a potent oxidant, should be reserved for specialized applications where its high reactivity is essential and can be managed safely. For researchers in drug development and complex molecule synthesis, a thorough understanding of the nuances of each cerium(IV) oxidant is critical for achieving desired synthetic outcomes efficiently and safely. When developing new synthetic routes, it is advisable to initially screen CAN, and if necessary, explore other cerium(IV) reagents with appropriate caution.
References
- 1. BJOC - Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. fishersci.com [fishersci.com]
- 4. Oxidation of carboxylic acids by cerium(IV) perchlorate. Part I - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating Products of CAN-Mediated Reactions: A Comparative Analysis
For researchers in organic synthesis and drug development, robust and efficient validation of reaction products is paramount. Ceric ammonium nitrate (CAN) is a versatile and widely used oxidizing agent, frequently employed in the synthesis of a variety of organic compounds. This guide provides a comparative analysis of spectroscopic and alternative methods for validating the products of CAN-mediated reactions, with a focus on providing actionable experimental data and protocols for laboratory use.
Spectroscopic Validation: A Comparative Overview
Spectroscopic techniques are the cornerstone of product validation in organic chemistry, offering detailed structural and functional group information. The most common methods employed for the characterization of products from CAN-mediated reactions include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights, and a combination of these methods is often necessary for unambiguous structure elucidation.
To illustrate a practical application, we will consider the CAN-mediated oxidation of a secondary alcohol, cyclohexanol, to its corresponding ketone, cyclohexanone. This is a classic transformation where CAN is used as the oxidant.
Data Presentation: Spectroscopic Comparison for Cyclohexanone
The following table summarizes the expected key spectroscopic data for cyclohexanone, the product of the CAN-mediated oxidation of cyclohexanol.
| Spectroscopic Technique | Key Observable Feature for Cyclohexanone | Interpretation | Typical Wavenumber/Chemical Shift/m/z |
| Infrared (IR) Spectroscopy | Strong, sharp absorption band | C=O (carbonyl) stretch of a ketone | ~1715 cm⁻¹ |
| ¹H NMR Spectroscopy | Multiplet signals | Protons on the cyclohexane ring adjacent to the carbonyl group (α-protons) are deshielded. | α-protons: ~2.3 ppm; other protons: ~1.7-1.9 ppm |
| ¹³C NMR Spectroscopy | Signal at a significantly downfield chemical shift | Carbonyl carbon | ~212 ppm |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) | Corresponds to the molecular weight of cyclohexanone. | m/z = 98 |
Alternative Validation Methods: Chemical Tests
While spectroscopic methods provide detailed structural information, classical chemical tests can offer rapid and cost-effective preliminary validation of the functional group transformation. For the oxidation of an alcohol to a ketone, several qualitative tests can confirm the presence of the carbonyl group in the product and the absence of the starting alcohol.
| Chemical Test | Reagent | Positive Result for Ketone (Cyclohexanone) | Negative Result for Alcohol (Cyclohexanol) |
| 2,4-Dinitrophenylhydrazine (2,4-DNP) Test | 2,4-Dinitrophenylhydrazine solution | Formation of a yellow to red-orange precipitate.[1] | No precipitate formed. |
| Tollens' Test | Ammoniacal silver nitrate solution | No reaction (no silver mirror).[2][3][4][5][6] | No reaction. |
| Chromic Acid (Jones) Test | Chromic acid in sulfuric acid and acetone | No reaction (solution remains orange). | Solution turns from orange to green/blue. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below to facilitate their application in a laboratory setting.
Spectroscopic Methods
1. Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small drop of the purified liquid product (e.g., cyclohexanone) is placed directly onto the ATR crystal. For a solid product, a small amount of the solid is pressed firmly against the crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands. For cyclohexanone, the key peak to observe is the strong C=O stretch around 1715 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (cyclohexanol) around 3300 cm⁻¹ is also a key indicator of a successful reaction.
2. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the signals. For cyclohexanone, expect to see multiplets in the aliphatic region, with the protons alpha to the carbonyl appearing most downfield.
-
¹³C NMR: Identify the chemical shifts of the carbon signals. The carbonyl carbon of cyclohexanone will be a prominent peak significantly downfield (around 212 ppm).
-
3. Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
-
Sample Introduction: The purified sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds like cyclohexanone.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (98 for cyclohexanone), as well as fragment ions that can help to confirm the structure.
Alternative Methods (Chemical Tests)
1. 2,4-Dinitrophenylhydrazine (2,4-DNP) Test Protocol
-
Prepare the 2,4-DNP reagent by dissolving 2,4-dinitrophenylhydrazine in a solution of sulfuric acid and ethanol.
-
In a test tube, dissolve a few drops of the liquid product or a small amount of the solid product in a minimal amount of ethanol.
-
Add a few drops of the 2,4-DNP reagent.
-
Shake the mixture and observe. The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group (ketone or aldehyde).[1]
2. Tollens' Test Protocol
-
Prepare Tollens' reagent by adding a drop of sodium hydroxide solution to a silver nitrate solution to form a precipitate of silver oxide. Then, add dilute ammonia solution dropwise until the precipitate just dissolves.[2][6]
-
Add a few drops of the product to the freshly prepared Tollens' reagent in a clean test tube.
-
Gently warm the mixture in a water bath.
-
Aldehydes will produce a silver mirror on the inside of the test tube. Ketones, such as cyclohexanone, will not react.[2][3][4][5][6]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the validation of products from CAN-mediated reactions.
References
Ceric Ammonium Nitrate: A Milder and Efficient Alternative to the Nef Reaction for Carbonyl Synthesis
For researchers and professionals in drug development and organic synthesis, the conversion of nitroalkanes to carbonyl compounds is a pivotal transformation. The classical Nef reaction has long been a standard method, but its harsh acidic conditions can be detrimental to sensitive functional groups. Ceric ammonium nitrate (CAN) has emerged as a compelling alternative, offering a milder oxidative route to aldehydes and ketones. This guide provides an objective comparison of the two methods, supported by experimental data and detailed protocols.
The Nef reaction, first reported in 1894, traditionally involves the hydrolysis of a nitronate salt, formed by treating a primary or secondary nitroalkane with a base, using strong mineral acids.[1] While effective, this method's requirement for extreme pH limits its applicability in complex syntheses where acid-labile groups are present.[2] Ceric ammonium nitrate, a one-electron oxidizing agent, provides a valuable alternative by facilitating the conversion under significantly less acidic conditions, thereby enhancing functional group tolerance.[3]
At a Glance: Nef Reaction vs. Ceric Ammonium Nitrate
| Feature | Nef Reaction | Ceric Ammonium Nitrate (CAN) Oxidation |
| Reagents | Strong base (e.g., NaOH, NaOEt), Strong acid (e.g., H₂SO₄, HCl) | Ceric ammonium nitrate ((NH₄)₂Ce(NO₃)₆) |
| Reaction Conditions | Biphasic: basic then strongly acidic (pH < 1)[2] | Typically neutral or mildly acidic |
| Mechanism | Acid-catalyzed hydrolysis of a nitronate salt[4] | One-electron oxidation of the nitronate anion |
| Key Advantages | Well-established, historical method | Milder reaction conditions, greater functional group tolerance, avoids strong acids |
| Common Side Reactions | Oxime formation, resinification | Potential for over-oxidation depending on substrate and conditions |
Reaction Workflows: A Comparative Overview
The operational workflows for the Nef reaction and the CAN-mediated oxidation highlight their fundamental differences in approach. The Nef reaction is a two-stage process requiring a shift from basic to strongly acidic conditions, whereas the CAN oxidation is a single-stage oxidative conversion.
Delving into the Mechanisms
The mechanistic pathways of the two reactions are distinct. The Nef reaction proceeds through protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water.[4] In contrast, the CAN-mediated oxidation is initiated by a one-electron transfer from the nitronate anion to the Ce(IV) center, generating a nitroalkyl radical.
Experimental Protocols
Classical Nef Reaction: Conversion of Nitrocyclohexane to Cyclohexanone
This protocol is a generalized procedure based on the classical method for the Nef reaction.
Materials:
-
Nitrocyclohexane
-
Sodium ethoxide
-
Ethanol
-
Sulfuric acid (10-20% aqueous solution)
-
Diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Nitronate Salt Formation: Dissolve nitrocyclohexane (1.0 eq) in ethanol. At 0 °C, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise. Stir the mixture at room temperature for 2-4 hours to ensure the complete formation of the sodium nitronate salt.
-
Hydrolysis: Prepare a cold (0 °C) aqueous solution of sulfuric acid. Slowly pour the nitronate salt solution into the cold acid solution with vigorous stirring. Maintain the temperature below 5 °C. Gas evolution (N₂O) may be observed. After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.
-
Workup: Extract the reaction mixture with diethyl ether or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude cyclohexanone by distillation or column chromatography.
Ceric Ammonium Nitrate Oxidation: A General Procedure
Materials:
-
Secondary nitroalkane
-
Ceric ammonium nitrate (CAN)
-
Aqueous acetonitrile or other suitable solvent system
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the secondary nitroalkane in the chosen solvent system (e.g., aqueous acetonitrile).
-
Oxidation: Add a solution of ceric ammonium nitrate (typically 2-3 equivalents) to the nitroalkane solution. The reaction is often carried out at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or distillation.
Concluding Remarks
Ceric ammonium nitrate presents a valuable and often superior alternative to the classical Nef reaction for the synthesis of carbonyl compounds from nitroalkanes. Its primary advantage lies in the circumvention of harsh acidic conditions, which broadens the substrate scope to include molecules with acid-sensitive functionalities. While the Nef reaction remains a historically significant and useful transformation, the milder conditions and often cleaner reactions associated with CAN oxidation make it a more attractive choice for modern organic synthesis, particularly in the context of complex molecule construction in pharmaceutical and materials science research. The choice between the two methods will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.
References
- 1. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electrochemical Regeneration of Cerium(IV) in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
The electrochemical regeneration of Cerium(IV), a potent oxidizing agent, is a critical process in various industrial applications, including organic synthesis and waste treatment. The use of ionic liquids (ILs) as a medium for this process offers significant advantages over traditional aqueous solutions, such as wider electrochemical windows, enhanced stability of reactive species, and greener process conditions. This guide provides a comparative overview of the performance of different ionic liquids for the electrochemical regeneration of Cerium(IV), supported by experimental data and detailed protocols.
Performance Comparison of Ionic Liquids
The choice of ionic liquid significantly impacts the efficiency and stability of the electrochemical regeneration of Cerium(IV). Key performance indicators include the diffusion coefficient of Ce(III), the standard rate constant of the Ce(III)/Ce(IV) redox couple, and the overall stability of the system. Below is a summary of experimental data for an imidazolium-based ionic liquid, 1-Ethyl-3-methylimidazolium Ethyl Sulfate (EMIES), which serves as a benchmark for comparison.
Table 1: Electrochemical Performance Data for Ce(III) Oxidation in 1-Ethyl-3-methylimidazolium Ethyl Sulfate (EMIES) [1]
| Parameter | Value at 298 K | Value at 323 K | Value at 351 K |
| Diffusion Coefficient of Ce(III) (D x 10⁻⁷ cm²/s) | 1.03 | 2.16 | 4.28 |
| Standard Rate Constant (k⁰ x 10⁻⁴ cm/s) | 1.25 | 2.01 | 3.24 |
Data obtained from cyclic voltammetry experiments at a glassy carbon electrode.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and comparing the performance of different ionic liquids.
Cyclic Voltammetry for Electrochemical Behavior Analysis
This protocol is used to study the electrochemical behavior of the Ce(III)/Ce(IV) redox couple in an ionic liquid.
Apparatus and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Ionic Liquid (e.g., 1-Ethyl-3-methylimidazolium Ethyl Sulfate - EMIES)
-
Cerium(III) salt (e.g., Ce(NTf₂)₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare the electrolyte solution by dissolving a known concentration of the Cerium(III) salt in the ionic liquid inside a glovebox under an inert atmosphere to prevent moisture contamination.
-
Assemble the three-electrode cell with the glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode.
-
Fill the cell with the prepared electrolyte solution.
-
Purge the electrolyte with an inert gas for at least 30 minutes to remove any dissolved oxygen.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize Ce(III) to Ce(IV), and then reversing the scan. A typical scan rate is 100 mV/s.
-
Record the resulting cyclic voltammogram (current vs. potential).
-
Repeat the experiment at different temperatures to study the effect of temperature on the electrochemical parameters.[1]
Controlled-Potential Electrolysis for Regeneration Efficiency
This protocol is used to determine the current efficiency of the electrochemical regeneration of Ce(IV).
Apparatus and Materials:
-
Potentiostat/Galvanostat
-
H-type divided electrochemical cell with a porous separator (e.g., fritted glass)
-
High surface area working electrode (e.g., platinum mesh, carbon felt)
-
Platinum wire or mesh counter electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Ionic Liquid
-
Cerium(III) salt
-
Analytical technique for Ce(IV) concentration determination (e.g., UV-Vis spectroscopy, titration)
Procedure:
-
Prepare the anolyte by dissolving a known concentration of Ce(III) salt in the ionic liquid.
-
Prepare the catholyte, which can be the pure ionic liquid or the ionic liquid containing a suitable supporting electrolyte.
-
Fill the anodic and cathodic compartments of the H-type cell with the anolyte and catholyte, respectively.
-
Apply a constant potential to the working electrode at a value determined from the cyclic voltammogram to be sufficient for the oxidation of Ce(III).
-
Monitor the current and the total charge passed during the electrolysis.
-
Periodically take samples from the anolyte and determine the concentration of the regenerated Ce(IV).
-
Calculate the current efficiency (Faradaic efficiency) using the following formula: Current Efficiency (%) = (moles of Ce(IV) produced / (Total charge passed / (n * F))) * 100 where 'n' is the number of electrons transferred (n=1 for Ce(III) → Ce(IV)) and 'F' is the Faraday constant.
Visualizations
Electrochemical Regeneration Workflow
The following diagram illustrates the general workflow for the electrochemical regeneration of Cerium(IV) in an ionic liquid, followed by its use in an oxidation reaction.
Caption: Workflow of Ce(IV) regeneration and use.
Signaling Pathway of Ce(III) Oxidation
The following diagram illustrates the key steps involved in the anodic oxidation of Ce(III) to Ce(IV) at the electrode surface.
Caption: Key steps in the anodic oxidation of Ce(III).
Future Outlook
While imidazolium-based ionic liquids have shown promise, further research is needed to evaluate other classes of ionic liquids, such as those based on phosphonium and pyrrolidinium cations, for the electrochemical regeneration of Cerium(IV). A direct comparison of performance metrics like current efficiency, regeneration rate, and long-term stability across a range of ionic liquids will be crucial for optimizing this important industrial process. The development of cost-effective and highly stable ionic liquid systems will pave the way for broader adoption of this green electrochemical technology.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Commercial Ceric Ammonium Nitrate (CAN)
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical prerequisite for reliable and reproducible experimental outcomes. Ceric Ammonium Nitrate (CAN), a powerful oxidizing agent used in various chemical syntheses, is no exception. This guide provides an objective comparison of analytical methods for determining the purity of commercial CAN, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your specific needs.
Comparison of Analytical Methods
The purity of commercial CAN can be assessed through a variety of analytical techniques, each with its own principle, advantages, and limitations. The primary methods focus on assaying the active Ce(IV) content and quantifying potential impurities.
| Analytical Technique | Principle | Analyte/Impurity Detected | Advantages | Disadvantages |
| Redox Titration | Titration of Ce(IV) with a reducing agent. The endpoint is determined by a colorimetric indicator or potentiometrically. | Assay of Ce(IV) content (Purity) | High accuracy and precision for bulk material, cost-effective, official method in many pharmacopoeias. | Not suitable for trace impurity detection, can be influenced by other oxidizing or reducing impurities. |
| UV-Visible Spectrophotometry | Formation of a colored complex with specific reagents, the absorbance of which is proportional to the concentration of the analyte. | Trace impurities like Iron (Fe), Phosphate (PO₄) | High sensitivity for specific chromophoric impurities, relatively simple and fast. | Indirect method, requires specific color-forming reactions for each impurity, potential for interference from other species. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection of the ions. | Trace and ultra-trace metallic impurities (e.g., Fe, Cu, other lanthanides) | Extremely high sensitivity and specificity for elemental analysis, multi-element detection capability. | High instrument and operational cost, requires sample digestion, potential for polyatomic interferences. |
| Atomic Absorption Spectroscopy (AAS) | Measurement of the absorption of light by free atoms in the gaseous state. | Specific metallic impurities (e.g., Fe, Cu) | Good sensitivity and specificity for targeted metals, lower cost than ICP-MS. | Generally single-element analysis at a time, not as sensitive as ICP-MS for some elements. |
| Insoluble Matter Test | Gravimetric determination of substances that do not dissolve in a specified solvent. | Insoluble impurities | Simple, direct measure of insoluble contaminants. | Does not identify the nature of the insoluble matter. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Assay of Ceric Ammonium Nitrate by Redox Titration
This method determines the percentage purity of CAN by measuring its oxidative capacity against a standard reducing agent.
Principle: A known weight of the CAN sample is reacted with a known excess of a reducing agent, such as ferrous ammonium sulfate. The unreacted ferrous ammonium sulfate is then back-titrated with a standard solution of an oxidizing agent, like potassium dichromate, using a redox indicator to signal the endpoint.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 2.4–2.5 g of the commercial CAN sample.[1] Dissolve the sample in 50 mL of deionized water.[1]
-
Reaction with Reducing Agent: To the dissolved sample, add 50.0 mL of a standardized 0.1 N ferrous ammonium sulfate solution using a pipette.[1] Swirl the solution until the initial precipitate redissolves.[1]
-
Addition of Acid and Indicator: Add 10 mL of phosphoric acid and 0.10 mL of diphenylaminesulfonic acid sodium salt indicator solution.[1]
-
Titration: Immediately titrate the solution with a standardized 0.1 N potassium dichromate volumetric solution.[1] The endpoint is reached when the color changes from faint green to violet.[1]
-
Blank Titration: Perform a blank titration using the same procedure but without the CAN sample.
-
Calculation: The purity of CAN is calculated based on the volume of potassium dichromate solution consumed in the back-titration.
Determination of Iron Impurities by UV-Visible Spectrophotometry
This method is used to quantify trace amounts of iron in the CAN sample.
Principle: Cerium(IV) is first reduced to Cerium(III) to avoid interference. Iron is then complexed with 1,10-phenanthroline to form a colored complex, the absorbance of which is measured spectrophotometrically.
Experimental Protocol:
-
Sample Preparation: Dissolve 1.0 g of the CAN sample in 30 mL of dilute sulfuric acid (1:9).[1]
-
Reduction of Ce(IV): Add 3% hydrogen peroxide solution dropwise until the yellow color of the solution disappears.[1]
-
pH Adjustment: Add ammonium hydroxide to adjust the pH to 3.5 using a pH meter.[1]
-
Complexation: Add 1,10-phenanthroline solution to develop the color.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the iron-phenanthroline complex and quantify the iron content using a calibration curve prepared from iron standards.[1]
Analysis of Trace Metals by ICP-MS
This technique is employed for the sensitive quantification of a wide range of metallic impurities.
Principle: The CAN sample is introduced into an argon plasma, which ionizes the atoms of the constituent elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the CAN sample and dissolve it in a suitable solvent, typically dilute nitric acid. The sample may require further dilution to be within the linear range of the instrument.
-
Instrumental Analysis: Introduce the prepared sample solution into the ICP-MS instrument.
-
Data Acquisition: Monitor the ion signals for the elements of interest.
-
Quantification: Determine the concentration of each metallic impurity by comparing the signal intensities to those of certified reference materials.
Mandatory Visualization
The following diagrams illustrate the general workflow for the analytical determination of commercial CAN purity and the logical relationship between the different analytical approaches.
Caption: Workflow for the purity analysis of commercial CAN.
Caption: Logical relationships of CAN purity analysis methods.
References
A Comparative Guide to the Ceric Ammonium Nitrate (CAN) Test for Alcohols and Phenols
For researchers, scientists, and drug development professionals, the accurate identification of functional groups is a cornerstone of chemical analysis. This guide provides a detailed comparison of the Ceric Ammonium Nitrate (CAN) test for the detection of alcohols and phenols against other common qualitative methods. The performance of each test is evaluated based on experimental data and practical considerations, offering a clear perspective for selecting the appropriate analytical approach.
The Ceric Ammonium Nitrate (CAN) Test: An Overview
The Ceric Ammonium Nitrate (CAN) test is a rapid and straightforward colorimetric method used to detect the presence of alcohols and phenols. The principle of this test lies in the formation of a colored complex between the cerium(IV) ion of the CAN reagent, (NH₄)₂[Ce(NO₃)₆], and the hydroxyl group of an alcohol or phenol.
In the presence of an alcohol, the yellow CAN solution typically turns a distinct red or reddish-brown. Phenols, on the other hand, produce a dark-brown or greenish-brown precipitate. This difference in color can aid in distinguishing between the two classes of compounds. The reaction with alcohols is generally a complexation, which can be followed by oxidation of primary and secondary alcohols, leading to the fading of the red color over time.
Performance Comparison with Alternative Tests
The CAN test is one of several qualitative methods available for the detection of alcohols and phenols. Its performance, particularly in terms of specificity and potential interferences, should be considered in the context of these alternatives.
For the Detection of Alcohols
The CAN test is a general test for alcohols. For more specific identification or differentiation, other tests may be more suitable.
| Test Method | Principle | Observation for Positive Test | Advantages | Limitations & Interferences |
| Ceric Ammonium Nitrate (CAN) Test | Formation of a colored complex with the Ce(IV) ion. | Red to reddish-brown coloration. | Rapid and simple to perform. | Not specific to alcohol class. Basic aliphatic amines can cause precipitation of ceric hydroxide. The test is less effective for alcohols with more than 10 carbon atoms due to solubility issues.[1][2] |
| Sodium Metal Test | Reaction of active sodium with the acidic proton of the hydroxyl group. | Brisk effervescence due to the evolution of hydrogen gas. | Simple and effective for most alcohols. | Also positive for other acidic compounds like carboxylic acids and water. Requires anhydrous conditions. |
| Lucas Test | Reaction with a solution of zinc chloride in concentrated hydrochloric acid. | Formation of a cloudy solution or a separate layer of alkyl chloride. | Differentiates between primary, secondary, and tertiary alcohols based on reaction rate (tertiary > secondary > primary). | Only applicable to alcohols soluble in the Lucas reagent (typically those with fewer than six carbon atoms). |
| Chromic Acid (Jones) Test | Oxidation of primary and secondary alcohols by chromic acid. | The orange-red color of the chromic acid turns to a green or blue-green precipitate of Cr(III). | Useful for distinguishing primary and secondary alcohols from tertiary alcohols. | Also gives a positive result for aldehydes. |
| Iodoform Test | Reaction with iodine in the presence of a base. | Formation of a yellow precipitate of iodoform (CHI₃). | Specific for compounds containing a methyl ketone or a secondary alcohol with a methyl group in the alpha position (e.g., ethanol, isopropanol). | Limited to a specific structural class of alcohols. |
For the Detection of Phenols
The CAN test for phenols is useful, but the Ferric Chloride test is more commonly employed due to its characteristic color changes.
| Test Method | Principle | Observation for Positive Test | Advantages | Limitations & Interferences |
| Ceric Ammonium Nitrate (CAN) Test | Formation of a colored complex with the Ce(IV) ion. | Dark-brown or greenish-brown precipitate. | Can distinguish phenols from alcohols based on color. | Less commonly used for phenols than the Ferric Chloride test. |
| Ferric Chloride Test | Formation of a colored complex with the Fe(III) ion. | Intense violet, blue, green, or red coloration. | Highly sensitive and gives a characteristic color for many phenols. | Can give false positives with enols, hydroxamic acids, oximes, and sulfinic acids.[3][4][5] The color can be transient and is pH-dependent. |
| Bromine Water Test | Electrophilic substitution on the activated aromatic ring. | Decolorization of the bromine water and formation of a white precipitate of a brominated phenol. | A good confirmatory test for the presence of a phenol. | The position of substitution can be influenced by other substituents on the ring. |
| Liebermann's Test | Reaction with concentrated sulfuric acid and sodium nitrite. | A sequence of color changes: a deep blue or green color appears, which turns red on dilution with water, and then back to blue or green on making the solution alkaline. | A very sensitive test for phenols. | Requires careful handling of concentrated sulfuric acid. |
| Phthalein Dye Test | Condensation with phthalic anhydride in the presence of concentrated sulfuric acid. | Formation of a colorless product (phenolphthalein) which turns pink or fuchsia in an alkaline solution. | A characteristic test for phenols. | Requires heating with concentrated acid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Ceric Ammonium Nitrate (CAN) Test Protocol
Reagent Preparation: Dissolve 20 g of ceric ammonium nitrate in 200 mL of warm 2N nitric acid.
Procedure:
-
Dissolve 10-20 mg of the sample in a suitable solvent (e.g., water, ethanol, or dioxane) in a test tube.
-
Add 0.5 mL of the ceric ammonium nitrate reagent.
-
Shake the mixture well and observe any immediate color change.
Interpretation:
-
Alcohols: A red to reddish-brown color indicates the presence of an alcohol.
-
Phenols: A dark-brown to greenish-brown precipitate suggests the presence of a phenol.
Ferric Chloride Test Protocol for Phenols
Reagent Preparation: Prepare a 1% aqueous solution of ferric chloride (FeCl₃). The solution should be neutral; if it is acidic, add a few drops of dilute sodium hydroxide solution until a faint precipitate of ferric hydroxide is formed, then filter.
Procedure:
-
Dissolve a small amount of the sample (a few crystals or a few drops) in water or a mixture of water and ethanol.
-
Add a few drops of the neutral ferric chloride solution.
-
Observe the color change.
Interpretation: The appearance of an intense violet, blue, green, or red color is a positive test for phenols.
Lucas Test Protocol for Alcohols
Reagent Preparation: Dissolve 136 g of anhydrous zinc chloride in 105 g of concentrated hydrochloric acid with cooling.
Procedure:
-
Place 2 mL of the Lucas reagent in a test tube.
-
Add 2-3 drops of the alcohol to be tested.
-
Shake the test tube vigorously and then allow it to stand at room temperature.
-
Observe the time taken for the formation of a cloudy solution or a separate layer.
Interpretation:
-
Tertiary alcohols: React almost immediately.
-
Secondary alcohols: React within 5-10 minutes.
-
Primary alcohols: Do not react significantly at room temperature.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the CAN test.
Caption: Reaction mechanism of the Ceric Ammonium Nitrate test.
Caption: General experimental workflow for a qualitative test.
Conclusion
The Ceric Ammonium Nitrate test serves as a valuable and rapid screening tool for the presence of alcohols and phenols. While it offers the advantage of simplicity, its limitations in terms of specificity and potential interferences necessitate the use of confirmatory tests for unambiguous identification. For differentiating between primary, secondary, and tertiary alcohols, the Lucas test is superior. For the specific detection of phenols, the Ferric Chloride test often provides more distinct and characteristic results. A comprehensive analytical strategy should, therefore, involve a combination of these tests to ensure the reliable characterization of hydroxyl-containing compounds in research and development settings.
References
Safety Operating Guide
Proper Disposal of Azanium;cerium(4+);hexanitrate (Ammonium Ceric Nitrate)
This document provides comprehensive guidance on the safe handling and proper disposal of Azanium;cerium(4+);hexanitrate, more commonly known as Ammonium Ceric Nitrate or Ceric Ammonium Nitrate (CAN). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance in a laboratory setting.
Immediate Safety and Handling Precautions
Ammonium Ceric Nitrate is a strong oxidizing agent that is corrosive and can cause severe skin and eye burns.[1][2][3][4] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5] Keep it separated from combustible, organic, or any other readily oxidizable materials.[6] Do not store it on wooden floors.[6] Facilities must be equipped with an emergency eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory. A full face shield is recommended for larger quantities.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly.[1]
-
Skin and Body Protection: Wear a properly sized, buttoned lab coat and full-length pants to prevent skin contact.[1][7]
Spill Management
In case of a spill, ventilate the area and wear appropriate PPE.[6]
-
Containment: Prevent the spill from spreading or entering drains.[3][8]
-
Cleanup: For solid spills, carefully sweep or vacuum up the material and place it in a suitable, labeled container for disposal, using a method that does not generate dust.[2][5][6][9][10][11][12] For liquid spills, use inert absorbent pads that are free of organic materials.[13] Do not use combustible materials like sawdust.[8]
-
Decontamination: Clean the spill area thoroughly.[7]
Step-by-Step Disposal Procedures
Disposal of Ammonium Ceric Nitrate must be handled as hazardous waste and sent to an RCRA-approved waste facility.[6] Processing, use, or contamination of this product may change the waste management options.[6] Always consult your institution's environmental health and safety (EHS) office and local regulations.[1][6]
There are two primary methods for disposal depending on the form of the waste.
This is the preferred method for solid Ammonium Ceric Nitrate waste and its concentrated solutions.[1]
-
Containerize: Place the waste in a clearly labeled, sealed, and compatible container.[1][14][15] Ensure the container is not overfilled, leaving at least one inch of headroom.[15] Do not mix with other waste streams, especially flammable or combustible materials.[7][16]
-
Labeling: Label the container clearly as "Hazardous Waste" and include the chemical name: "Ammonium Ceric Nitrate (Oxidizing Agent)".
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[7][14][15] Oxidizing agents must be kept separate from reducing agents, flammable and organic compounds.[13][15]
-
Professional Collection: Arrange for collection by a licensed professional waste disposal service.[1][6] Inform them of the chemical's properties as a strong oxidizer.[1]
Dilute aqueous solutions may be treated before disposal. This procedure must be performed with caution in a chemical fume hood.[1]
-
Neutralization: Dilute solutions are often acidic and must be neutralized.[1] Slowly add a weak base, such as sodium carbonate (soda ash) or calcium hydroxide (lime), while stirring continuously.[3] Avoid using strong bases.[1]
-
pH Monitoring: Continuously monitor the pH of the solution with a calibrated pH meter. The target pH should be between 6.0 and 8.0.[1]
-
Precipitation: Upon neutralization, a precipitate of cerium hydroxide or a basic salt may form.[1]
-
Separation: Allow the precipitate to settle completely. Separate the solid and liquid phases.[1]
-
Final Disposal:
-
Solid Waste: Collect the cerium-containing precipitate, place it in a sealed and labeled container, and dispose of it as hazardous waste via a licensed contractor.[1]
-
Liquid Waste: Check the remaining neutral liquid for residual cerium content. Depending on local regulations, it may be permissible for drain disposal or require collection and disposal as aqueous hazardous waste.[1] Always consult your institution's EHS office before any drain disposal. [1]
-
Quantitative Disposal Parameters
The following table summarizes key quantitative data for the treatment of dilute Ammonium Ceric Nitrate solutions.
| Parameter | Value/Range | Notes |
| Target pH for Neutralization | 6.0 - 8.0 | Continuously monitor with a pH meter during neutralization.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ammonium Ceric Nitrate waste.
Caption: Workflow for the disposal of Ammonium Ceric Nitrate.
References
- 1. benchchem.com [benchchem.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. integraclear.com [integraclear.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. westliberty.edu [westliberty.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. acsmaterial.com [acsmaterial.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.fi [fishersci.fi]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Cerium(IV) Nitrate
Essential guidance for the safe handling, storage, and disposal of Azanium;cerium(4+);hexanitrate, ensuring laboratory safety and operational integrity.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for working with Ammonium Cerium(IV) Nitrate (also known as Ceric Ammonium Nitrate or CAN), a common oxidizing agent. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Hazard Information
Ammonium Cerium(IV) Nitrate is a strong oxidizer that can intensify fires and may cause fire if it comes into contact with combustible materials.[1][2] It is harmful if swallowed and can cause severe skin burns and serious eye damage.[3][4][5] Inhalation may lead to respiratory tract irritation.[1][2]
First Aid at a Glance:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Call a poison control center or seek immediate medical attention.[1] |
| Inhalation | Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5] |
Personal Protective Equipment (PPE) and Exposure Control
While specific occupational exposure limits for Ammonium Cerium(IV) Nitrate have not been established by major regulatory bodies like OSHA or ACGIH, it is crucial to minimize exposure by using appropriate personal protective equipment and engineering controls.[6]
| Exposure Control | Quantitative Data |
| OSHA PEL | None established |
| NIOSH REL | None established |
| ACGIH TLV | None established |
Recommended Personal Protective Equipment:
| PPE Category | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary.[6][7] |
| Skin Protection | Wear appropriate protective gloves (e.g., PVC) and clothing to prevent skin exposure. Long-sleeved clothing is recommended.[7] |
| Respiratory Protection | If dust is generated or engineering controls are inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[6] Eyewash stations and safety showers should be readily accessible.[6] |
Procedural Guidance for Safe Handling and Disposal
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Handling and Use:
-
Storage:
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear a self-contained breathing apparatus and appropriate personal protection.[1]
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][2] Avoid generating dusty conditions.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.[2]
-
Disposal Plan:
-
Dispose of waste in accordance with all federal, state, and local regulations.[8]
-
Contaminated materials and unused product should be treated as hazardous waste and sent to an approved waste facility.[8]
-
Do not allow the chemical to enter drains or surface water.[3]
Workflow for Safe Handling
References
- 1. ameslab.gov [ameslab.gov]
- 2. Cerium Oxide - ESPI Metals [espimetals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. westliberty.edu [westliberty.edu]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
